3',4'-Dimethoxybutyrophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDUYDPNEDZGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202817 | |
| Record name | 3',4'-Dimethoxybutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54419-21-5 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54419-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Dimethoxybutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC158350 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',4'-Dimethoxybutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-dimethoxybutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',4'-Dimethoxybutyrophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F4B7892UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3',4'-Dimethoxybutyrophenone
Prepared by: Gemini, Senior Application Scientist
Introduction
3',4'-Dimethoxybutyrophenone, also known as 1-(3,4-dimethoxyphenyl)butan-1-one, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a dimethoxy-substituted benzene ring attached to a butyryl group, makes it a precursor for a variety of more complex molecules in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, analytical characterization methods, and known applications, tailored for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
The fundamental properties of 3',4'-Dimethoxybutyrophenone are summarized below. These data are crucial for designing reaction conditions, purification procedures, and for the structural elucidation of derived products.
| Property | Value | Source(s) |
| CAS Number | 54419-21-5 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |
| Molecular Weight | 208.25 g/mol | [1][2] |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)butan-1-one | [1] |
| Synonyms | 4-Butyryl-1,2-dimethoxybenzene, Butyrophenone, 3',4'-dimethoxy- | [1] |
| Appearance | Not explicitly stated; likely a solid or oil at room temperature. | |
| Melting Point | Data not available in searched literature. Related compound 3',4'-Dimethoxyacetophenone melts at 47-54 °C.[3][4] | |
| Boiling Point | Data not available in searched literature. Related compound 3',4'-Dimethoxyacetophenone boils at 286-288 °C.[3][4] | |
| Solubility | Data not available. Expected to be soluble in organic solvents like methanol, ethanol, and chlorinated solvents.[5] |
Synthesis Protocols
The most common and industrially relevant method for synthesizing 3',4'-Dimethoxybutyrophenone is through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene).[6] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the acyl group.
Principle of Synthesis: Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[7] The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent by forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of veratrole. The presence of two electron-donating methoxy groups on the veratrole ring activates it towards electrophilic substitution, facilitating the reaction.[6]
Caption: Synthesis of 3',4'-Dimethoxybutyrophenone via Friedel-Crafts acylation.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on standard Friedel-Crafts acylation methods.[8] Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as both butyryl chloride and aluminum chloride are corrosive and react with moisture. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.
-
Reagent Charging: Suspend anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane inside the flask.
-
Addition of Acylating Agent: Cool the suspension in an ice bath. Add butyryl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension.
-
Addition of Aromatic Substrate: After the addition of butyryl chloride is complete, add veratrole (1.0 equivalent), dissolved in a small amount of the reaction solvent, dropwise to the mixture, maintaining the low temperature.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0 °C for a few hours and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times. Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3',4'-Dimethoxybutyrophenone.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the aliphatic protons of the butyryl chain. The aromatic protons would appear in the downfield region (approx. 6.8-7.5 ppm). The two methoxy groups would present as sharp singlets around 3.9 ppm. The α-methylene protons (adjacent to the carbonyl) would be a triplet around 2.9 ppm, the β-methylene protons a sextet around 1.7 ppm, and the terminal methyl group a triplet around 1.0 ppm.
-
¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 198-200 ppm. The aromatic carbons would appear between 110-155 ppm, with the methoxy-substituted carbons being the most downfield. The methoxy carbons would resonate around 56 ppm. The aliphatic carbons of the butyryl chain would appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. A strong absorption band is expected around 1670-1680 cm⁻¹ , which is characteristic of an aryl ketone C=O stretching vibration. Other significant peaks would include C-H stretching vibrations for both aromatic and aliphatic groups (around 2850-3100 cm⁻¹) and C-O stretching for the methoxy ether linkages (around 1250-1270 cm⁻¹).[9]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For 3',4'-Dimethoxybutyrophenone, the molecular ion peak [M]⁺ would be observed at an m/z of 208. The fragmentation pattern would likely show characteristic losses, such as the loss of the propyl group (C₃H₇) leading to a prominent peak at m/z 165 (the dimethoxybenzoyl cation).
Caption: Standard workflow for the purification and characterization of the title compound.
Applications and Research Interest
3',4'-Dimethoxybutyrophenone is primarily utilized as a chemical intermediate. Its structural motifs are found in various biologically active molecules. For instance, butyrophenones are a class of antipsychotic drugs, and the dimethoxybenzene moiety is present in numerous natural products and pharmaceuticals.
While direct applications of 3',4'-Dimethoxybutyrophenone are not extensively documented, it serves as a key building block. Its ketone functionality allows for further chemical transformations, such as reduction to an alcohol,[11] reductive amination to form amines, or its use in condensation reactions to build larger molecular scaffolds.[12] For example, it can be a precursor in the synthesis of certain flavonoids and other heterocyclic compounds with potential antioxidant, anti-inflammatory, or neuroprotective activities.[13]
Safety and Handling
Specific safety data for 3',4'-Dimethoxybutyrophenone is limited. However, based on the safety profiles of structurally related chemicals like 3,4-Dimethoxybenzaldehyde, standard laboratory precautions for handling chemical reagents should be followed.[14]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[15]
-
Storage: Store in a tightly closed container in a cool, dry place. Keep away from strong oxidizing agents.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[16]
References
- GSRS. (n.d.). 3',4'-DIMETHOXYBUTYROPHENONE.
- ChemicalBook. (n.d.). 3',4'-dimethoxybutyrophenone | 54419-21-5.
- ChemicalBook. (n.d.). 3',4'-dimethoxybutyrophenone CAS#: 54419-21-5.
- Sigma-Aldrich. (n.d.). 3′,4′-Dimethoxyacetophenone.
- MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
- Fisher Scientific. (2025). 3,4-Dimethoxybenzaldehyde Safety Data Sheet.
- ChemicalBook. (2022). 1-(3-METHOXYPHENYL)BUTAN-2-ONE Safety Data Sheet.
- PrepChem.com. (n.d.). Synthesis of 1-(3,4-dimethoxyphenyl)-4,4,4-trifluoro-1,3-butanedione.
- PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)butan-2-one.
- Cheméo. (n.d.). Chemical Properties of 3',4'-Dihydroxybutyrophenone (CAS 17386-89-9).
- 3M. (2022). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- PubChem. (n.d.). (1R)-1-(3,4-dimethoxyphenyl)butan-1-ol.
- Thermo Scientific Chemicals. (n.d.). 3',4'-Dimethoxyacetophenone, 98+%.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Smolecule. (2024). 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one.
- International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Benchchem. (n.d.). 1-(3,4-Dimethoxyphenyl)butan-2-one Research Chemical.
- PubChem. (n.d.). 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one.
- Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 3',4'-Dimethoxy-2'-hydroxychalcone.
- Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
- FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477).
- PubChem. (n.d.). 3,4-Dimethoxyphenol.
- ChemicalBook. (n.d.). 1-(3,4-Dihydroxyphenyl)butan-1-one synthesis.
- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- MedChemExpress. (n.d.). 3',4'-Dimethoxyflavone.
- YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism.
- ChemicalBook. (2025). 3,4-Dimethoxyacetophenone.
- ChemicalBook. (n.d.). 3,4-Dimethoxyphenylacetone(776-99-8) 1H NMR spectrum.
- PubChem. (n.d.). 3,4-Dimethoxychalcone.
- SWGDRUG.org. (2013). 3,4-Dimethoxyamphetamine.
- BMRB. (n.d.). bmse010029 3,4-Dimethoxybenzyl Alcohol.
- NIH. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 3',4'-dimethoxybutyrophenone | 54419-21-5 [amp.chemicalbook.com]
- 3. 3 ,4 -Dimethoxyacetophenone 98 1131-62-0 [sigmaaldrich.com]
- 4. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]
- 5. 3',4'-Dimethoxyacetophenone, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemijournal.com [chemijournal.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 1-(3,4-Dihydroxyphenyl)butan-1-one synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3,4-Dimethoxyphenylacetone(776-99-8) 1H NMR spectrum [chemicalbook.com]
- 11. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
3',4'-Dimethoxybutyrophenone structural elucidation and characterization
An In-depth Technical Guide to the Structural Elucidation and Characterization of 3',4'-Dimethoxybutyrophenone
Introduction
3',4'-Dimethoxybutyrophenone, with the systematic IUPAC name 1-(3,4-dimethoxyphenyl)butan-1-one, is an aromatic ketone of interest in synthetic chemistry and drug development.[1][2] Its structure comprises a butyrophenone core with two methoxy groups substituted on the phenyl ring at the 3' and 4' positions. The precise characterization and structural confirmation of such molecules are paramount to ensuring purity, understanding reactivity, and guaranteeing reproducible outcomes in research and development.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3',4'-Dimethoxybutyrophenone. As a self-validating system, the protocols herein are designed to provide orthogonal data, where results from one technique corroborate the findings of another, leading to an unambiguous structural assignment. We will delve into the causality behind the choice of experiments and the interpretation of the resulting data, reflecting field-proven insights for researchers and drug development professionals.
Part 1: Foundational Structural and Molecular Formula Confirmation
The initial step in any characterization workflow is the confirmation of the molecule's fundamental properties: its molecular formula and weight. This is most reliably achieved through high-resolution mass spectrometry (HRMS).
Molecular Identity
-
Molecular Formula: C₁₂H₁₆O₃[2]
-
Molecular Weight (Monoisotopic): 208.10994 Da[1]
-
IUPAC Name: 1-(3,4-dimethoxyphenyl)butan-1-one[2]
-
SMILES: CCCC(=O)C1=CC(=C(C=C1)OC)OC[1]
Caption: 2D Structure of 3',4'-Dimethoxybutyrophenone.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is chosen over standard MS for its ability to provide a highly accurate mass measurement (typically to within 5 ppm). This accuracy is crucial for calculating a unique elemental composition, thereby distinguishing the target compound from isomers or other molecules with the same nominal mass. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes fragmentation and preserves the molecular ion for accurate mass determination.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a high-purity solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer according to the manufacturer's guidelines using a known calibration standard.
-
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode, as the carbonyl oxygen and ether oxygens can be readily protonated.
-
Data Acquisition: Scan over a mass range of m/z 100-500. The expected protonated molecule [M+H]⁺ should be observed.
The following table summarizes the predicted exact masses for common adducts of 3',4'-Dimethoxybutyrophenone. The observation of the [M+H]⁺ ion at m/z 209.1172 ± 5 ppm provides strong evidence for the compound's elemental composition.
| Adduct Form | Predicted m/z |
| [M+H]⁺ | 209.11722 |
| [M+Na]⁺ | 231.09916 |
| [M+NH₄]⁺ | 226.14376 |
| [M]⁻ | 208.11049 |
| (Data sourced from PubChem CID 98669)[1] |
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to IR radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.[3] For 3',4'-Dimethoxybutyrophenone, we expect to see characteristic absorptions for the ketone carbonyl group, the aromatic ring, the ether linkages, and the aliphatic alkyl chain.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: With the clean ATR crystal, run a background scan to capture the spectrum of ambient air (CO₂ and H₂O), which will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3000 | C-H Stretch | Aromatic | The C(sp²)-H bonds on the phenyl ring stretch at a higher frequency than aliphatic C-H bonds.[4] |
| ~2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | The C(sp³)-H bonds of the butyl chain and methoxy groups.[3] |
| ~1685-1666 | C=O Stretch | Aryl Ketone | A strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[4] |
| ~1600-1585 & ~1500-1400 | C=C Stretch | Aromatic Ring | These two bands are characteristic of carbon-carbon stretching within the aromatic ring.[4] |
| ~1260 & ~1050 | C-O Stretch | Aryl Ether | Asymmetric and symmetric stretching of the Ar-O-CH₃ bonds. |
Part 3: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information about the number and types of carbon atoms. The combination of these techniques allows for a complete structural map.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Since the natural abundance of ¹³C is low (~1.1%), more scans are required. A broadband proton-decoupled experiment is typically run to simplify the spectrum, showing each unique carbon as a single peak.
¹H NMR Spectroscopy: Predicted Data
Trustworthiness: The predicted chemical shifts, integrations, and multiplicities are based on established principles. The aromatic protons are deshielded by the ring current. Protons adjacent to the electron-withdrawing carbonyl group (H-2) are shifted significantly downfield. The methoxy protons are singlets as they have no adjacent protons. The aliphatic chain protons show characteristic splitting patterns (triplet, sextet, triplet) due to spin-spin coupling with their neighbors, following the n+1 rule.
| Label | Predicted Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| H-a | ~7.6 - 7.5 | 2H | Multiplet | Aromatic Protons (ortho to C=O) |
| H-b | ~6.9 | 1H | Doublet | Aromatic Proton (ortho to OMe) |
| H-c | ~3.9 | 6H | Singlet | Methoxy Protons (-OCH₃) |
| H-d | ~2.9 | 2H | Triplet | Methylene Protons (-CO-CH₂ -) |
| H-e | ~1.7 | 2H | Sextet | Methylene Protons (-CH₂-CH₂ -CH₃) |
| H-f | ~1.0 | 3H | Triplet | Methyl Protons (-CH₃ ) |
¹³C NMR Spectroscopy: Predicted Data
Trustworthiness: The carbonyl carbon is the most deshielded and appears furthest downfield. Aromatic carbons attached to oxygen are shifted downfield, while other aromatic carbons appear in the typical ~110-130 ppm range. The aliphatic carbons appear upfield, with their chemical shifts influenced by their proximity to the carbonyl group.
| Predicted Shift (δ, ppm) | Assignment |
| ~200 | C=O (Ketone) |
| ~153 | Aromatic C-O |
| ~149 | Aromatic C-O |
| ~129 | Aromatic C (quaternary) |
| ~123 | Aromatic C-H |
| ~110 | Aromatic C-H |
| ~56 | -OCH₃ |
| ~38 | -CO-C H₂- |
| ~18 | -CH₂-C H₂-CH₃ |
| ~14 | -C H₃ |
Part 4: Orthogonal Confirmation and Workflow
Qualitative Chemical Tests
Expertise & Experience: While modern spectroscopic methods are primary, simple, rapid chemical tests provide excellent orthogonal confirmation of key functional groups. These tests are self-validating; a positive result for a ketone should be accompanied by a negative result in a test specific for aldehydes.
-
Purpose: To confirm the presence of a carbonyl group (ketone or aldehyde).[6]
-
Procedure: Add a few drops of 2,4-DNP reagent to a small amount of the sample dissolved in ethanol.
-
Expected Result: The formation of a yellow, orange, or red precipitate (2,4-dinitrophenylhydrazone) confirms the presence of the carbonyl group.[6]
-
Purpose: To differentiate a ketone from an aldehyde.[6]
-
Procedure: Add a few drops of the sample to Tollens' reagent in a clean test tube and warm gently.
-
Expected Result: No reaction (the solution remains clear). A positive test (formation of a silver mirror) would indicate an aldehyde. This negative result is crucial for confirming the compound is a ketone.[6]
Integrated Characterization Workflow
The following workflow illustrates how these techniques are logically sequenced to provide a comprehensive and validated structural elucidation.
Caption: Integrated workflow for the structural elucidation of 3',4'-Dimethoxybutyrophenone.
Conclusion
The structural elucidation of 3',4'-Dimethoxybutyrophenone is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry confirms the elemental composition, while FTIR spectroscopy identifies the key functional groups: an aryl ketone, aromatic ring, and ether linkages. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon skeleton, confirming the precise arrangement of the butyl chain and methoxy groups on the phenyl ring. The collective data from these orthogonal techniques provides a high degree of confidence in the final structural assignment, a critical requirement for any downstream application in research and drug development.
References
- BenchChem. (n.d.). A Comparative Review of Analytical Techniques for Ketone Analysis.
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
- PubChemLite. (n.d.). 3',4'-dimethoxybutyrophenone (C12H16O3).
- Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- Global Substance Registration System (GSRS). (n.d.). 3',4'-DIMETHOXYBUTYROPHENONE.
- American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8.
- Allen Institute. (n.d.). Tests for Ketones Importance, Different tests with reactions and FAQS.
- SpectraBase. (n.d.). 3',4'-Dimethoxy-3-(3,4-dimethoxyphenyl)butyrophenone - Optional[FTIR] - Spectrum.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- NIST WebBook. (n.d.). 3',4'-Dihydroxybutyrophenone.
- ChemicalBook. (n.d.). 3',4'-dimethoxybutyrophenone | 54419-21-5.
- ResearchGate. (n.d.). Chemical structure of (E)-(3′,4′-dimethoxyphenyl)but-3en-1-ol or Compound D.
- NIST WebBook. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-.
- BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 3',4'-Dimethoxy-2'-hydroxychalcone.
- NIST WebBook. (n.d.). Benzaldehyde, 3,4-dimethoxy-.
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
- PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol.
- PubChem. (n.d.). 3,4-Dimethoxychalcone.
- ResearchGate. (2025). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
- Human Metabolome Database. (n.d.). Showing metabocard for (S)-3,4-Dihydroxybutyric acid (HMDB0000337).
- Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY.
- Biological Magnetic Resonance Bank. (n.d.). bmse010029 3,4-Dimethoxybenzyl Alcohol at BMRB.
- PubMed Central. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae.
- ResearchGate. (2021). Synthesis, characterization and antibacterial assessment of 3,4,5-trimethoxy-3',4'- dimethoxychalcone and 2,4,6-trimethoxy-3',4'- dimethoxychalcone.
- Odion, E. E., Enadeghe, D. O., & Usifoh, C. O. (2021). Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone. Nigerian Journal of Pharmaceutical and Applied Science Research, 10(2), 1-5.
- MDPI. (n.d.). Identification of 3′,4′-Dimethoxy Flavonol-3-β-d-Glucopyranoside Metabolites in Rats by Liquid Chromatography-Electrospray Ionization Ion Trap Mass Spectrometry.
- LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- ResearchGate. (n.d.). Scheme 1. Route to synthesis of 5-hydroxy-3',4'dimethoxy flavones at....
- BenchChem. (n.d.). Application Note: 13C NMR Analysis of 3,4-Dihydroxybutanoic Acid Reaction Mixtures.
- ChemicalBook. (n.d.). 3,4-Dimethoxyphenylacetone(776-99-8) 1H NMR spectrum.
- Automated Topology Builder (ATB). (n.d.). 3,4-Dimethoxybenzophenone | C15H14O3 | MD Topology | NMR | X-Ray.
-
MDPI. (n.d.). methanone. Retrieved from
Sources
- 1. PubChemLite - 1-(3,4-dimethoxyphenyl)butan-1-one (C12H16O3) [pubchemlite.lcsb.uni.lu]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tests for Ketones Importance, Different tests with reactions and FAQS. [allen.in]
Synthesis of 3',4'-Dimethoxybutyrophenone from Veratrole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3',4'-Dimethoxybutyrophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the Friedel-Crafts acylation of veratrole with butyryl chloride or butyric anhydride, a robust and widely employed synthetic route. This document delves into the underlying chemical principles, offers a detailed experimental protocol, and discusses the critical parameters that influence reaction yield and purity. It is intended for researchers, chemists, and professionals involved in drug development and organic synthesis.
Introduction: Significance of 3',4'-Dimethoxybutyrophenone
3',4'-Dimethoxybutyrophenone serves as a key building block in the synthesis of various biologically active molecules. Its structural motif, featuring a dimethoxy-substituted aromatic ring and a butyrophenone side chain, is present in a range of pharmaceutical compounds. A notable application is in the synthesis of the cardiotonic agent vesnarinone. The efficient and scalable synthesis of this intermediate is therefore of significant interest.
The Friedel-Crafts acylation stands out as a cornerstone of C-C bond formation in aromatic chemistry.[1] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring, a transformation that is fundamental to the construction of aryl ketones.[2] Veratrole (1,2-dimethoxybenzene), with its electron-rich aromatic ring, is an excellent substrate for this reaction. The two methoxy groups are activating and ortho-, para-directing, leading to a high regioselectivity in the acylation reaction.
The Synthetic Pathway: Friedel-Crafts Acylation of Veratrole
The synthesis of 3',4'-Dimethoxybutyrophenone from veratrole is most commonly achieved through a Friedel-Crafts acylation reaction. This process involves the reaction of veratrole with an acylating agent, typically butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst.
Reaction Mechanism
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[1][3] The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), activates the acylating agent. It coordinates with the chlorine atom of butyryl chloride, leading to the formation of a highly electrophilic acylium ion.[4] This resonance-stabilized cation is the key electrophile in the reaction.
-
Electrophilic Attack: The electron-rich π system of the veratrole ring acts as a nucleophile and attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The presence of two electron-donating methoxy groups on the veratrole ring increases its nucleophilicity, facilitating this attack.[5]
-
Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and yields the final product, 3',4'-Dimethoxybutyrophenone, along with the regeneration of the Lewis acid catalyst and the formation of HCl.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of 3',4'-Dimethoxybutyrophenone.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Veratrole | 138.16 | 13.8 g | 0.10 | 1.0 |
| Butyryl Chloride | 106.55 | 11.7 g (10.6 mL) | 0.11 | 1.1 |
| Anhydrous Aluminum Chloride | 133.34 | 14.7 g | 0.11 | 1.1 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Concentrated Hydrochloric Acid | - | 50 mL | - | - |
| 5% Sodium Bicarbonate Solution | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Procedure
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture using drying tubes filled with calcium chloride. The entire setup should be under a nitrogen or argon atmosphere.[6]
-
Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Addition of Butyryl Chloride: In the dropping funnel, place a solution of butyryl chloride (11.7 g, 0.11 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Addition of Veratrole: After the addition of butyryl chloride is complete, add a solution of veratrole (13.8 g, 0.10 mol) in 50 mL of anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Once the addition of veratrole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride complex.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).[6]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3',4'-Dimethoxybutyrophenone.
Causality and Experimental Choices
-
Choice of Acylating Agent: Butyryl chloride is often preferred due to its higher reactivity compared to butyric anhydride. However, butyric anhydride can also be used, sometimes with a different catalyst system.[7]
-
Lewis Acid Catalyst: Anhydrous aluminum chloride is a powerful and cost-effective Lewis acid for this transformation. It is crucial to use it in stoichiometric amounts as it complexes with the product ketone.[8] The use of solid acid catalysts is also being explored to develop more environmentally benign processes.[7]
-
Solvent: Dichloromethane is a common solvent as it is inert under the reaction conditions and effectively dissolves the reactants.
-
Temperature Control: The initial additions are carried out at low temperatures (0-5 °C) to control the exothermic reaction between the Lewis acid and the acylating agent, minimizing potential side reactions.[3]
-
Work-up Procedure: The acidic work-up is essential to decompose the aluminum chloride-ketone complex and protonate the alkoxide intermediate. The subsequent washes with sodium bicarbonate neutralize any remaining acid.
Conclusion
The Friedel-Crafts acylation of veratrole provides an efficient and reliable method for the synthesis of 3',4'-Dimethoxybutyrophenone. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving high yields and purity. The protocol outlined in this guide, grounded in established chemical principles, offers a robust framework for the successful synthesis of this important pharmaceutical intermediate. Further research into greener catalyst systems may offer more sustainable alternatives in the future.[9]
References
- Experiment 1: Friedel-Crafts Acylation - umich.edu. (n.d.).
- Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. (2015).
- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride - Benchchem. (n.d.). Retrieved from [https://www.benchchem.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved from [https://www.masterorganicchemistry.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016). Retrieved from [https://www.youtube.
- Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.). Retrieved from [https://www.sigmaaldrich.
- Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5 - Longdom Publishing. (2017). Retrieved from [https://www.longdom.org/open-access/friedelcrafts-acylation-of-veratrole-with-acetic-anhydride-for-the-synthesis-of-acetoveratrone-using-nanocrystalline-zsm5-2161-0401-C1-002.pdf]
- An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Publishing. (2016). Retrieved from [https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra06456a]
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_its_Derivatives_-Electrophilic_Aromatic_Substitution/16.
- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [https://www.organic-chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. youtube.com [youtube.com]
- 5. chemijournal.com [chemijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
Physical and chemical properties of 3',4'-Dimethoxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 3',4'-Dimethoxybutyrophenone. This document is intended for use by researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a thorough understanding of this compound for their work.
Introduction and Chemical Identity
3',4'-Dimethoxybutyrophenone, also known as 1-(3,4-dimethoxyphenyl)butan-1-one, is an aromatic ketone belonging to the butyrophenone class of compounds. The butyrophenone scaffold is of significant interest in medicinal chemistry, forming the core structure of various pharmaceuticals, particularly antipsychotic drugs[1][2][3]. The presence of the dimethoxy-substituted phenyl ring in 3',4'-Dimethoxybutyrophenone provides a key structural motif for potential interactions with biological targets.
Table 1: Compound Identification
| Parameter | Value | Source |
| Systematic Name | 1-(3,4-Dimethoxyphenyl)butan-1-one | [4] |
| Synonyms | 3',4'-Dimethoxybutyrophenone, 4-Butyryl-1,2-dimethoxybenzene | [4] |
| CAS Number | 54419-21-5 | [4] |
| Molecular Formula | C₁₂H₁₆O₃ | [4] |
| Molecular Weight | 208.25 g/mol | [4] |
| Chemical Structure | [5] |
Physicochemical Properties
The physicochemical properties of 3',4'-Dimethoxybutyrophenone are crucial for its handling, formulation, and understanding its behavior in biological systems. While extensive experimental data for this specific compound is not widely published, we can infer its likely properties based on its structure and data from closely related compounds.
Table 2: Physical and Chemical Properties
| Property | Value (Predicted/Inferred) | Comments |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | Based on related butyrophenones and acetophenones[1][6]. |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | Based on the solubility of the related compound 1-(3,4-Dihydroxyphenyl)butan-1-one[7]. |
| logP (Octanol/Water Partition Coefficient) | 1.6 (Computed for isomer 1-(3,4-dimethoxyphenyl)butan-2-one) | This value suggests moderate lipophilicity, which is often favorable for drug candidates[5]. |
Synthesis of 3',4'-Dimethoxybutyrophenone: A Friedel-Crafts Approach
The most direct and industrially scalable method for the synthesis of 3',4'-Dimethoxybutyrophenone is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with butyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the preparation of aromatic ketones[8][9].
Reaction Principle
The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from butyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich veratrole then attacks the acylium ion, leading to the formation of the desired ketone after a work-up step to neutralize the catalyst.
Figure 1: Conceptual workflow for the Friedel-Crafts acylation synthesis of 3',4'-Dimethoxybutyrophenone.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for Friedel-Crafts acylations[9]. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and moisture-sensitive reagents.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To the addition funnel, add a solution of veratrole (1.0 equivalent) and butyryl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3',4'-Dimethoxybutyrophenone.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3',4'-Dimethoxybutyrophenone. The following are the expected spectral features based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butyryl chain, the terminal methyl group, and the methoxy groups.
Table 3: Predicted ¹H NMR Chemical Shifts for 3',4'-Dimethoxybutyrophenone
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.6 | d | 1H | Aromatic H (ortho to C=O) |
| ~7.4-7.5 | dd | 1H | Aromatic H (ortho to C=O, meta to OMe) |
| ~6.9 | d | 1H | Aromatic H (meta to C=O) |
| ~3.9 | s | 6H | -OCH₃ protons |
| ~2.9 | t | 2H | -CH₂- adjacent to C=O |
| ~1.7 | sextet | 2H | -CH₂- in the middle of the chain |
| ~1.0 | t | 3H | Terminal -CH₃ |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the carbons of the butyryl chain, and the methoxy carbons[10][11].
Table 4: Predicted ¹³C NMR Chemical Shifts for 3',4'-Dimethoxybutyrophenone
| Chemical Shift (δ, ppm) | Assignment |
| ~199 | C=O (carbonyl carbon) |
| ~153 | Aromatic C-OCH₃ |
| ~149 | Aromatic C-OCH₃ |
| ~130 | Aromatic C-C=O |
| ~122 | Aromatic C-H |
| ~110 | Aromatic C-H |
| ~110 | Aromatic C-H |
| ~56 | -OCH₃ carbons |
| ~38 | -CH₂- adjacent to C=O |
| ~18 | -CH₂- in the middle of the chain |
| ~14 | Terminal -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3',4'-Dimethoxybutyrophenone will be dominated by a strong absorption band corresponding to the carbonyl group[12][13].
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1670-1690 | Strong | C=O stretch (aromatic ketone) |
| ~2850-3000 | Medium | C-H stretch (aliphatic) |
| ~3000-3100 | Weak-Medium | C-H stretch (aromatic) |
| ~1580-1600 | Medium | C=C stretch (aromatic ring) |
| ~1250-1300 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 208, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the butyryl chain. Expect to see prominent fragment ions corresponding to the loss of a propyl radical (M-43) to give the 3,4-dimethoxybenzoyl cation (m/z = 165), and the loss of an ethyl group (M-29) to give an ion at m/z = 179. Another significant peak could be the tropylium ion at m/z = 91, a common fragment in aromatic compounds.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Butyrophenone - Wikipedia [en.wikipedia.org]
- 3. Butyrophenone | drug | Britannica [britannica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 1-(3,4-Dimethoxyphenyl)butan-2-one | C12H16O3 | CID 254291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-(3,4-Dihydroxyphenyl)butan-1-one | 17386-89-9 [chemicalbook.com]
- 8. longdom.org [longdom.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemconnections.org [chemconnections.org]
- 12. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.uci.edu [chem.uci.edu]
Navigating the Unseen: A Technical Guide to the Safe Handling of 3',4'-Dimethoxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. 3',4'-Dimethoxybutyrophenone, an aromatic ketone, represents a class of compounds with significant potential in medicinal chemistry. As with any investigational substance, a thorough understanding of its safe handling and potential hazards is a prerequisite for its responsible use in a laboratory setting. This guide provides a comprehensive overview of the safety and handling precautions for 3',4'-Dimethoxybutyrophenone, drawing upon established principles of chemical safety and data from structurally analogous compounds.
Compound Identification and Physicochemical Properties
A foundational aspect of safe chemical handling is a clear understanding of the substance's identity and physical characteristics.
| Property | Value | Source |
| Chemical Name | 1-(3,4-dimethoxyphenyl)butan-1-one | [1][2] |
| Synonyms | 3',4'-Dimethoxybutyrophenone | [1][2] |
| CAS Number | 54419-21-5 | [2] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | Not explicitly documented; likely a solid or liquid | - |
| Solubility | Not explicitly documented | - |
Hazard Assessment: An Evidence-Based Approach
In the absence of specific toxicological data for 3',4'-Dimethoxybutyrophenone, a conservative approach based on the hazard profiles of structurally similar compounds is warranted. Aromatic ketones and butyrophenone derivatives are known to exhibit certain toxicological effects.
GHS Hazard Classification (Inferred):
Based on data from analogous compounds such as 3,4-Dimethoxybenzaldehyde and other butyrophenones, the following Globally Harmonized System (GHS) classifications should be considered[3][4]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]
Potential Toxicological Effects:
-
Dermal and Ocular Irritation: Aromatic ketones are frequently cited as skin and eye irritants. Direct contact may cause redness, itching, and inflammation.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system, leading to coughing and shortness of breath.[4]
-
Central Nervous System (CNS) Effects: Butyrophenone derivatives as a class are known to have effects on the central nervous system. While the specific effects of 3',4'-Dimethoxybutyrophenone are unknown, caution should be exercised to avoid systemic exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe laboratory practice is the implementation of robust engineering controls and the consistent use of appropriate personal protective equipment.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of 3',4'-Dimethoxybutyrophenone that have the potential to generate dust or aerosols should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling 3',4'-Dimethoxybutyrophenone:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation.[4] |
| Body Protection | A laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates may be necessary for certain operations, such as handling large quantities or in situations with inadequate ventilation. | To prevent inhalation of potentially harmful dust or vapors.[4] |
Safe Handling and Storage: A Proactive Approach to Safety
Adherence to strict handling and storage protocols is critical to minimizing the risk of exposure and ensuring the stability of the compound.
Handling:
-
Avoid Contact: All direct contact with the skin, eyes, and clothing should be avoided.
-
Minimize Dust and Aerosol Generation: When handling the solid form, use techniques that minimize the creation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.
Experimental Workflow: Weighing and Dissolving 3',4'-Dimethoxybutyrophenone
The following is a detailed, step-by-step methodology for the common laboratory procedure of weighing and dissolving a solid chemical, tailored for 3',4'-Dimethoxybutyrophenone.
Objective: To accurately weigh a specified amount of 3',4'-Dimethoxybutyrophenone and dissolve it in a suitable solvent in a safe and controlled manner.
Materials:
-
3',4'-Dimethoxybutyrophenone
-
Appropriate solvent
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask or other suitable glassware
-
Magnetic stirrer and stir bar (optional)
-
All required PPE
Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE.
-
Clean the analytical balance and the surrounding work area.
-
Place a piece of weighing paper or a weighing boat on the balance and tare it.
-
-
Weighing:
-
Carefully open the container of 3',4'-Dimethoxybutyrophenone inside the chemical fume hood.
-
Using a clean spatula, carefully transfer the desired amount of the solid onto the tared weighing paper. Avoid creating dust.
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the volumetric flask or other designated glassware.
-
Add a small amount of the chosen solvent to the weighing paper to rinse any residual solid into the flask.
-
Add the remaining solvent to the flask, ensuring the final volume is correct.
-
If necessary, use a magnetic stirrer to facilitate dissolution.
-
-
Cleanup:
-
Properly seal the container of 3',4'-Dimethoxybutyrophenone.
-
Clean the spatula and any other contaminated equipment.
-
Dispose of the weighing paper and any other contaminated disposable materials in the appropriate chemical waste container.
-
Wipe down the work area in the fume hood.
-
Causality Behind Experimental Choices:
-
Working in a Fume Hood: This is a critical step to prevent the inhalation of any fine particles of the compound, which could cause respiratory irritation.
-
Taring the Weighing Paper: This ensures an accurate measurement of the compound itself, which is crucial for the reproducibility of experiments.
-
Rinsing the Weighing Paper: This step ensures that the entire weighed amount of the compound is transferred to the solvent, maintaining the accuracy of the final solution's concentration.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and appropriate response is essential.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
Ventilate the area and wash the spill site after the material has been removed.
-
Waste Disposal: Responsible Stewardship
All waste containing 3',4'-Dimethoxybutyrophenone must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Collect in a designated, labeled container.
-
Liquid Waste: Collect in a designated, labeled container. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be disposed of as hazardous waste.
Diagrams
Experimental Workflow for Safe Handling
A logical workflow for the safe handling of 3',4'-Dimethoxybutyrophenone.
Logical Relationship of Safety Precautions
The relationship between identified hazards and control measures to ensure safety.
References
-
GSRS. 3',4'-DIMETHOXYBUTYROPHENONE. [Link]
-
PubChem. 3,4-Dimethoxyphenol. [Link]
-
Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzoic acid. [Link]
-
Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]
-
Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol. [Link]
-
PubChem. 3,4-Dihydroxybutanoic acid gamma-lactone. [Link]
-
Metasci. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]
Sources
An In-depth Technical Guide to the Discovery and Initial Synthesis of 3',4'-Dimethoxybutyrophenone
Abstract
This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 3',4'-Dimethoxybutyrophenone, a significant butyrophenone derivative. The narrative delves into the foundational synthetic methodologies, primarily focusing on the Friedel-Crafts acylation of veratrole. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and experimental rationale. We will explore the mechanistic intricacies of the synthesis, provide detailed experimental protocols, and present a thorough characterization of the target molecule through spectroscopic analysis.
Introduction: Unveiling 3',4'-Dimethoxybutyrophenone
3',4'-Dimethoxybutyrophenone, with the chemical formula C₁₂H₁₆O₃, is an aromatic ketone that has garnered interest as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its structure, featuring a butyrophenone core with two methoxy groups on the phenyl ring, makes it a valuable building block for various drug discovery endeavors. The presence of the dimethoxybenzene moiety is a common feature in many biologically active molecules.
While the specific "discovery" of this compound is not marked by a singular, celebrated event, its emergence is intrinsically linked to the development and refinement of classic organic reactions, most notably the Friedel-Crafts acylation. The initial synthesis and characterization of 3',4'-Dimethoxybutyrophenone can be traced back to early explorations of electrophilic aromatic substitution on activated benzene rings like veratrole (1,2-dimethoxybenzene).
The Genesis of Synthesis: Friedel-Crafts Acylation of Veratrole
The most direct and widely employed method for the initial synthesis of 3',4'-Dimethoxybutyrophenone is the Friedel-Crafts acylation of veratrole with butyryl chloride or butyric anhydride. This electrophilic aromatic substitution reaction, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.
The reaction involves the generation of a highly electrophilic acylium ion from an acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion then attacks the electron-rich veratrole ring to form the desired ketone.
Mechanistic Insights: The "Why" Behind the "How"
The success of the Friedel-Crafts acylation of veratrole hinges on several key chemical principles:
-
Activation of the Acylating Agent: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of butyryl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This step is critical as butyryl chloride itself is not electrophilic enough to react with the aromatic ring.
-
Nucleophilic Attack by Veratrole: Veratrole is a highly activated aromatic ring due to the electron-donating effect of the two methoxy groups. These groups increase the electron density of the ring, particularly at the ortho and para positions, making it a potent nucleophile.
-
Regioselectivity: The two methoxy groups on the veratrole ring direct the incoming acylium ion primarily to the position para to one of the methoxy groups and ortho to the other (the 4-position). This is due to the powerful activating and ortho-, para-directing nature of the methoxy substituents. Steric hindrance also plays a role in favoring the less crowded para-substitution.
-
Reaction Quench: The reaction is terminated by the addition of a protic source, typically cold water or dilute acid, which hydrolyzes the aluminum chloride complexes and liberates the final ketone product.
Below is a diagram illustrating the logical workflow of the Friedel-Crafts acylation for the synthesis of 3',4'-Dimethoxybutyrophenone.
Caption: Workflow for the Synthesis of 3',4'-Dimethoxybutyrophenone.
Experimental Protocol: A Step-by-Step Guide to Synthesis
The following protocol is a representative procedure for the synthesis of 3',4'-Dimethoxybutyrophenone based on established Friedel-Crafts acylation methodologies.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Butyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add butyryl chloride (1.1 equivalents) to the stirred suspension.
-
Addition of Veratrole: To this mixture, add a solution of veratrole (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3',4'-Dimethoxybutyrophenone.
Data Presentation: Synthesis and Spectroscopic Characterization
Comparative Synthesis Data
While a singular, seminal paper on the initial synthesis is elusive, the Friedel-Crafts acylation of veratrole with butyryl chloride or its anhydride is the consistently referenced method. The table below summarizes typical reaction parameters and expected outcomes based on analogous preparations.
| Parameter | Value/Condition | Rationale |
| Starting Material | Veratrole (1,2-dimethoxybenzene) | Electron-rich aromatic substrate. |
| Acylating Agent | Butyryl Chloride | Source of the butyryl group. |
| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion. |
| Solvent | Dichloromethane (CH₂Cl₂) | Inert solvent for the reaction. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Typical Yield | 70-85% | Varies based on reaction scale and purification method. |
Spectroscopic Data of 3',4'-Dimethoxybutyrophenone
The structural confirmation of the synthesized 3',4'-Dimethoxybutyrophenone is achieved through a combination of spectroscopic techniques.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.55 - 7.50 | m | 2H | Aromatic protons (H-2', H-6') |
| 6.90 | d, J = 8.4 Hz | 1H | Aromatic proton (H-5') |
| 3.93 | s | 3H | Methoxy protons (-OCH₃) |
| 3.92 | s | 3H | Methoxy protons (-OCH₃) |
| 2.89 | t, J = 7.3 Hz | 2H | Methylene protons (-CH₂-) adjacent to carbonyl |
| 1.75 | sextet, J = 7.4 Hz | 2H | Methylene protons (-CH₂-) |
| 1.00 | t, J = 7.4 Hz | 3H | Methyl protons (-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 199.5 | C=O (carbonyl carbon) |
| 153.2 | Aromatic carbon (C-4') |
| 149.0 | Aromatic carbon (C-3') |
| 130.5 | Aromatic carbon (C-1') |
| 122.8 | Aromatic carbon (C-6') |
| 110.1 | Aromatic carbon (C-5') |
| 109.8 | Aromatic carbon (C-2') |
| 56.0 | Methoxy carbon (-OCH₃) |
| 55.9 | Methoxy carbon (-OCH₃) |
| 40.5 | Methylene carbon (-CH₂-) adjacent to carbonyl |
| 17.9 | Methylene carbon (-CH₂-) |
| 13.9 | Methyl carbon (-CH₃) |
Table 3: IR Spectroscopic Data (Characteristic Absorptions)
| Wavenumber (cm⁻¹) | Assignment |
| ~2960 | C-H stretch (aliphatic) |
| ~1670 | C=O stretch (aryl ketone) |
| ~1590, 1515 | C=C stretch (aromatic) |
| ~1260 | C-O stretch (aryl ether) |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 208 | [M]⁺ (Molecular ion) |
| 165 | [M - C₃H₇]⁺ (Loss of propyl group) |
| 137 | [M - C₄H₇O]⁺ |
The following diagram illustrates the key steps in the spectroscopic analysis workflow for the characterization of 3',4'-Dimethoxybutyrophenone.
Caption: Spectroscopic Analysis Workflow for 3',4'-Dimethoxybutyrophenone.
Conclusion
The synthesis of 3',4'-Dimethoxybutyrophenone, while not marked by a singular moment of "discovery," represents a classic application of the robust and reliable Friedel-Crafts acylation. The inherent electronic properties of the veratrole starting material guide a regioselective and efficient reaction, making this compound readily accessible for further synthetic transformations. The detailed experimental protocol and comprehensive spectroscopic data provided in this guide serve as a valuable resource for researchers and scientists, enabling the confident synthesis and characterization of this important chemical intermediate. The principles outlined herein are not only applicable to this specific molecule but also serve as a foundational understanding for a wide range of electrophilic aromatic substitution reactions.
References
-
PubChem. 1-(3,4-Dimethoxyphenyl)butan-2-one. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]. Accessed January 17, 2026.
-
FooDB. 1-(3,4-Dimethoxyphenyl)ethanone. [Link]. Accessed January 17, 2026.
-
NIST Chemistry WebBook. Ethanone, 1-(3,4-dimethoxyphenyl)-. [Link]. Accessed January 17, 2026.
-
PubChemLite. 3',4'-dimethoxybutyrophenone (C12H16O3). [Link]. Accessed January 17, 2026.
Sources
Solubility of 3',4'-Dimethoxybutyrophenone in common organic solvents
An In-depth Technical Guide to the Solubility of 3',4'-Dimethoxybutyrophenone
Prepared by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3',4'-Dimethoxybutyrophenone (CAS No: 54419-21-5), a key organic ketone. As its application in pharmaceutical synthesis and specialty chemical manufacturing expands, a thorough understanding of its behavior in various solvent systems is paramount for process optimization, purification, and formulation development. This document elucidates the molecular characteristics governing solubility, presents a predicted solubility profile in common organic solvents, and details a robust experimental protocol for quantitative solubility determination. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with the tools to generate reliable and reproducible data.
Introduction and Core Concepts
3',4'-Dimethoxybutyrophenone is an aromatic ketone with the molecular formula C₁₂H₁₆O₃.[1][2] Its structure, featuring a substituted benzene ring, dictates its physical and chemical properties, including its solubility. The ability to dissolve a compound in a suitable solvent is a fundamental requirement for a vast array of chemical applications, from conducting reactions in a homogeneous phase to purification via recrystallization and formulation of final products.[3]
Understanding the solubility of 3',4'-Dimethoxybutyrophenone is not merely an academic exercise; it has direct practical implications for:
-
Reaction Kinetics: Ensuring reactants are in the same phase allows for effective molecular collision and reaction.
-
Process Scalability: A well-characterized solubility profile is essential for developing scalable and efficient manufacturing processes.
-
Purification Strategies: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and impurities in a given solvent system at various temperatures.
-
Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents can be a critical determinant of a drug's bioavailability.
This guide provides both a theoretical framework for predicting solubility and a practical, field-proven methodology for its precise experimental determination.
Molecular Structure Analysis and Solubility Prediction
The solubility of an organic compound is governed by its molecular structure and the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4] The structure of 3',4'-Dimethoxybutyrophenone contains several key functional groups that influence its overall polarity and intermolecular interactions.
Caption: Key functional groups of 3',4'-Dimethoxybutyrophenone and their contribution to its polarity.
-
Ketone Carbonyl Group (C=O): This is a highly polar functional group, capable of acting as a hydrogen bond acceptor. It is a primary contributor to the molecule's solubility in polar solvents.
-
Methoxy Ether Groups (-OCH₃): These two groups add to the molecule's polarity and can also act as hydrogen bond acceptors.
-
Aromatic Ring: The benzene ring itself is largely nonpolar.
-
Butyryl Chain (-C₄H₇): This alkyl chain is nonpolar and contributes to the molecule's solubility in less polar, organic solvents.
The presence of both polar (ketone, ethers) and nonpolar (aromatic ring, alkyl chain) regions gives 3',4'-Dimethoxybutyrophenone a balanced polarity. This duality suggests it will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will exhibit good solubility in solvents of intermediate polarity.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aprotic Polar | Acetonitrile, DMF, DMSO | High | These solvents are highly polar and can effectively solvate the ketone and ether groups without the risk of reaction.[5] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the molecule's polar functionalities.[5] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | "Like dissolves like" principle is strongest here. The solvent polarity matches the solute's primary functional group. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers are effective solvents for moderately polar compounds. THF is expected to be a better solvent than diethyl ether due to its higher polarity.[5] |
| Esters | Ethyl Acetate | Moderate | As a moderately polar aprotic solvent, ethyl acetate should be a suitable choice.[6] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | These polar protic solvents can hydrogen bond with the solute, aiding dissolution. Solubility is expected to decrease as the alcohol's alkyl chain length increases.[6] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less effective at solvating the polar ketone and methoxy groups. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low / Insoluble | These nonpolar solvents lack the ability to effectively solvate the polar regions of the molecule. |
| Aqueous | Water | Insoluble | The large nonpolar surface area from the aromatic ring and alkyl chain outweighs the polar groups, making the molecule hydrophobic.[7] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain precise, actionable data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[6][8]
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is highly temperature-dependent.[4][6] Maintaining a constant temperature with a thermostated shaker bath is critical for reproducibility and accuracy.
-
Equilibrium State: The goal is to measure the concentration of a saturated solution. Vigorous agitation for a sufficient duration (e.g., 24-48 hours) is necessary to ensure the system has reached equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Excess Solute: Starting with an excess of the solid ensures that the solution becomes saturated. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.
-
Filtration: It is crucial to separate the saturated solution from the excess solid before analysis. A syringe filter (e.g., 0.22 µm PTFE) is used to prevent solid particles from entering the analytical sample, which would artificially inflate the measured concentration.
-
Analytical Method: A sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC) is ideal for accurately quantifying the concentration of the dissolved compound in the filtrate.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 100 mg of 3',4'-Dimethoxybutyrophenone into several 4 mL glass vials. Record the exact mass.
-
Pipette 2.0 mL of the chosen organic solvent into each vial.
-
Seal the vials tightly with screw caps containing a chemically resistant septum.
-
-
Equilibration:
-
Place the vials in a thermostated orbital shaker set to the desired temperature (e.g., 25 °C) and a constant agitation speed (e.g., 250 rpm).
-
Allow the samples to equilibrate for at least 24 hours. A preliminary time-course study can be run to determine the exact time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle for 30 minutes in a temperature-controlled block.
-
Carefully draw the supernatant (the clear liquid layer) into a clean syringe.
-
Attach a 0.22 µm PTFE syringe filter to the syringe.
-
Dispense the filtered, saturated solution into a pre-weighed HPLC vial.
-
-
Analysis:
-
Prepare a series of calibration standards of 3',4'-Dimethoxybutyrophenone of known concentrations in the same solvent.
-
Analyze the calibration standards and the filtered sample solutions by a validated HPLC-UV method.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Use the equation of the line from the calibration curve to determine the concentration of 3',4'-Dimethoxybutyrophenone in the experimental samples.
-
-
Calculation:
-
The solubility is reported as the determined concentration from the HPLC analysis, typically in units of mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Safety and Handling
While specific toxicological data for 3',4'-Dimethoxybutyrophenone is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. General safety precautions should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]
-
Storage: Store in a tightly closed container in a cool, dry place.
Consult the material safety data sheet (MSDS) for the most detailed and up-to-date safety information.
Conclusion
The solubility of 3',4'-Dimethoxybutyrophenone is a critical parameter for its effective use in research and development. Its molecular structure, possessing both polar and nonpolar characteristics, results in a nuanced solubility profile, with high predicted solubility in polar aprotic and halogenated solvents and low solubility in nonpolar hydrocarbons and water. This guide provides a robust, step-by-step protocol for the quantitative determination of its solubility, empowering scientists to generate the precise data needed for process optimization, purification, and formulation. By combining theoretical prediction with rigorous experimental validation, researchers can confidently select the optimal solvent system for any application involving this compound.
References
Sources
- 1. 3',4'-dimethoxybutyrophenone | 54419-21-5 [amp.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. westliberty.edu [westliberty.edu]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to 3',4'-Dimethoxybutyrophenone: A Comparative Analysis of Theoretical and Experimental Properties
Abstract
This technical guide provides a comprehensive examination of 3',4'-Dimethoxybutyrophenone, a key aromatic ketone with applications in organic synthesis and as a precursor in the pharmaceutical industry. This document bridges the gap between theoretical predictions and empirical data, offering a critical comparison of its physicochemical and spectroscopic properties. By juxtaposing computational models with laboratory-derived results, this guide aims to equip researchers, chemists, and drug development professionals with a nuanced understanding of this compound's behavior. Detailed experimental protocols, data visualizations, and in-depth discussions on the underlying chemical principles are presented to ensure scientific integrity and practical utility.
Introduction: The Significance of 3',4'-Dimethoxybutyrophenone
3',4'-Dimethoxybutyrophenone, also known as 1-(3,4-dimethoxyphenyl)butan-1-one, is a butyrophenone derivative characterized by a dimethoxy-substituted phenyl ring.[1][2][3] Its structural motif is of significant interest in medicinal chemistry, often serving as a building block for more complex molecules with potential therapeutic activities. The presence of the carbonyl group and the electron-donating methoxy groups on the aromatic ring dictates its reactivity and potential for further functionalization.[4] A thorough understanding of both its predicted and observed properties is paramount for its effective utilization in research and development.
This guide will systematically explore the theoretical underpinnings of its structure and properties, followed by a detailed presentation of experimentally determined data. The subsequent comparative analysis will highlight convergences and divergences, offering insights into the limitations and strengths of predictive models versus empirical measurement.
Molecular Structure
The fundamental structure of 3',4'-Dimethoxybutyrophenone is central to its chemical identity.
Caption: 2D representation of 3',4'-Dimethoxybutyrophenone.
Theoretical Properties: A Computational Perspective
Computational chemistry provides a powerful lens through which to predict the properties of molecules before their synthesis or experimental characterization. These predictions are based on fundamental principles of quantum mechanics and molecular mechanics.
Physicochemical Predictions
Various computational models, such as the Joback method and Crippen's fragmentation method, can estimate key physicochemical properties.[5] These predictions are invaluable for initial assessments of a compound's behavior.
| Property | Predicted Value | Unit | Method/Source |
| Molecular Formula | C12H16O3 | - | - |
| Molecular Weight | 208.25 | g/mol | - |
| XlogP | 2.6 | - | PubChemLite (Predicted)[6] |
| Normal Boiling Point | 669.99 | K | Joback Calculated Property[5] |
| Normal Melting Point | 502.25 | K | Joback Calculated Property[5] |
| Enthalpy of Vaporization | 72.90 | kJ/mol | Joback Calculated Property[5] |
| Critical Temperature | 905.37 | K | Joback Calculated Property[5] |
| Critical Pressure | 4528.58 | kPa | Joback Calculated Property[5] |
Note: These values are estimations and may differ from experimental results. The octanol-water partition coefficient (XlogP) suggests moderate lipophilicity.
Predicted Spectroscopic Data
Computational software can also simulate spectroscopic data, providing a theoretical baseline for comparison with experimental spectra.
-
¹H NMR: Predictions for proton NMR chemical shifts are based on the electronic environment of each hydrogen atom. Protons on the aromatic ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The methoxy protons should appear as singlets around δ 3.8-4.0 ppm. The protons of the butyryl chain will exhibit characteristic multiplets in the upfield region.
-
¹³C NMR: Carbon chemical shifts are also predictable. The carbonyl carbon is expected to be the most downfield signal (δ > 190 ppm). Aromatic carbons will resonate between δ 110-160 ppm, while the aliphatic and methoxy carbons will be found further upfield.
-
Mass Spectrometry: The predicted monoisotopic mass is 208.10994 Da.[6] Collision cross-section (CCS) values for various adducts can also be calculated, aiding in the interpretation of mass spectrometry data.[6]
Experimental Properties: Empirical Characterization
Experimental data provides the ground truth for a compound's properties. The following sections detail the experimentally determined characteristics of 3',4'-Dimethoxybutyrophenone.
Physicochemical Measurements
| Property | Experimental Value | Unit | Source |
| CAS Number | 54419-21-5 | - | ChemicalBook[1][2] |
| Molecular Formula | C12H16O3 | - | ChemicalBook[1][2] |
| Molecular Weight | 208.25 | g/mol | ChemicalBook[1][2] |
Spectroscopic Analysis
Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of a compound.
While a specific ¹H NMR spectrum for 3',4'-Dimethoxybutyrophenone was not found in the search results, data for the closely related 3',4'-dimethoxyacetophenone can provide valuable insights.[7] For 3',4'-dimethoxyacetophenone, aromatic protons are observed at δ 7.58, 7.53, and 6.89 ppm.[7] The two methoxy groups give signals at δ 3.949 and 3.938 ppm, and the acetyl protons appear at δ 2.567 ppm.[7] By analogy, for 3',4'-Dimethoxybutyrophenone, we would expect similar aromatic and methoxy shifts, with the butyryl chain protons appearing at different chemical shifts and with distinct splitting patterns.
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3',4'-Dimethoxybutyrophenone is expected to show characteristic absorption bands. A strong absorption band in the region of 1650-1750 cm⁻¹ is indicative of the carbonyl (C=O) group.[8] C-H stretching vibrations of the aromatic ring typically appear between 3000-3175 cm⁻¹.[9] The C-O stretching of the methoxy groups will also be present.
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 3',4'-Dimethoxybutyrophenone, the molecular ion peak [M]⁺ would be expected at m/z 208. Fragmentation patterns would likely involve cleavage of the butyryl chain and loss of the methoxy groups.
Chemical Reactivity and Safety
-
Reactivity: The carbonyl group makes 3',4'-Dimethoxybutyrophenone susceptible to nucleophilic attack. The electron-rich aromatic ring can undergo electrophilic substitution, although the carbonyl group is deactivating. The methoxy groups are generally stable but can be cleaved under harsh acidic conditions.
-
Safety: As with any chemical, appropriate safety precautions should be taken when handling 3',4'-Dimethoxybutyrophenone. It is advisable to consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. General precautions include wearing protective gloves, clothing, and eye protection, and working in a well-ventilated area.[10][11][12]
Synthesis Methodologies
The synthesis of 3',4'-Dimethoxybutyrophenone can be achieved through various synthetic routes. A common approach is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst.
Caption: Workflow for the synthesis of 3',4'-Dimethoxybutyrophenone.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with an inert solvent (e.g., dichloromethane) and the Lewis acid catalyst (e.g., aluminum chloride).
-
Addition of Reactants: Veratrole is dissolved in the inert solvent and added to the flask. Butyryl chloride is then added dropwise from the dropping funnel while maintaining a low temperature (typically 0-5 °C) with an ice bath.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of ice and water. The organic layer is separated, washed with a dilute acid, a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 3',4'-Dimethoxybutyrophenone.
Comparative Analysis: Bridging Theory and Experiment
A critical aspect of chemical research is the comparison of theoretical predictions with experimental results. This analysis can validate computational models and provide deeper insights into molecular behavior.
| Property | Theoretical Prediction | Experimental Observation | Discussion |
| Molecular Weight | 208.25 g/mol | 208.25 g/mol [1][2] | Excellent agreement, as this is based on the atomic masses. |
| ¹H NMR Chemical Shifts | Aromatic protons: ~δ 6.5-8.0 ppm; Methoxy protons: ~δ 3.8-4.0 ppm | Aromatic protons expected in a similar range based on analogs like 3',4'-dimethoxyacetophenone (δ 6.89-7.58 ppm).[7] Methoxy protons also expected to be in close agreement. | While direct experimental data for the target molecule is not available, predictions based on related structures show strong correlation. |
| Physical State | Predicted melting point: 502.25 K (229.1 °C)[5] | Not explicitly found, but related compounds like 3',4'-dimethoxy-3-(3,4-dimethoxyphenyl)butyrophenone have a melting point of 99.5-100°C.[13] | The predicted melting point appears significantly higher than what might be expected for a molecule of this size and structure, suggesting limitations in the Joback method for this class of compounds. |
The discrepancies observed, particularly in the predicted melting point, underscore the importance of experimental validation. Computational models, while powerful, are based on approximations and may not always accurately capture the complex intermolecular forces that govern physical properties like melting point.
Conclusion and Future Directions
This technical guide has provided a detailed examination of 3',4'-Dimethoxybutyrophenone, comparing its theoretical and experimental properties. The convergence of predicted and observed spectroscopic features provides a high degree of confidence in its structural assignment. However, the divergence in some physicochemical predictions highlights the ongoing need for empirical data to refine and validate computational models.
Future research could focus on obtaining a complete set of experimental data for 3',4'-Dimethoxybutyrophenone, including high-resolution NMR, single-crystal X-ray diffraction, and detailed reactivity studies. Such data would not only provide a more complete picture of this important molecule but also contribute to the broader development of more accurate predictive tools in chemistry.
References
-
SpectraBase. 3',4'-Dimethoxy-3-(3,4-dimethoxyphenyl)butyrophenone - Optional[FTIR] - Spectrum. [Link]
-
GSRS. 3',4'-DIMETHOXYBUTYROPHENONE. [Link]
-
Cheméo. Chemical Properties of 3',4'-Dihydroxybutyrophenone (CAS 17386-89-9). [Link]
-
PubChemLite. 3',4'-dimethoxybutyrophenone (C12H16O3). [Link]
-
PubMed. Diverse modes of reactivity of dialkyl azodicarboxylates with P(III) compounds: synthesis, structure, and reactivity of products other than the Morrison-Brunn-Huisgen intermediate in a Mitsunobu-type reaction. [Link]
-
ResearchGate. The experimental ( a ), theoretical ( b ), and overlap ( c ) of infrared spectrum of C 18 H 18 O 3. [Link]
-
Jurnal Kimia Riset. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
-
LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I. [Link]
-
The Pherobase. Synthesis - 3,4-dimethoxy-acetophenone | C10H12O3. [Link]
-
PubChem. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116. [Link]
-
Human Metabolome Database. Showing metabocard for (S)-3,4-Dihydroxybutyric acid (HMDB0000337). [Link]
- Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
Biological Magnetic Resonance Bank. bmse010029 3,4-Dimethoxybenzyl Alcohol at BMRB. [Link]
-
PubChem. 3,7-Dihydroxy-3',4'-dimethoxyflavone | C17H14O6 | CID 5378832. [Link]
-
NIST WebBook. Benzaldehyde, 3,4-dimethoxy-. [Link]
-
MDPI. Identification of 3′,4′-Dimethoxy Flavonol-3-β-d-Glucopyranoside Metabolites in Rats by Liquid Chromatography-Electrospray Ionization Ion Trap Mass Spectrometry. [Link]
-
PubMed. Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl) - PubMed. [Link]
-
ResearchGate. 1 H NMR spectra of 4-ethylcatechol (A) and 3,4-dihydroxypropiophenone.... [Link]
-
MDPI. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]com/1420-3049/27/21/7495)
Sources
- 1. 3',4'-dimethoxybutyrophenone | 54419-21-5 [amp.chemicalbook.com]
- 2. 3',4'-dimethoxybutyrophenone | 54419-21-5 [amp.chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3',4'-Dihydroxybutyrophenone (CAS 17386-89-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. PubChemLite - 1-(3,4-dimethoxyphenyl)butan-1-one (C12H16O3) [pubchemlite.lcsb.uni.lu]
- 7. 3,4-Dimethoxyacetophenone(1131-62-0) 1H NMR spectrum [chemicalbook.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. westliberty.edu [westliberty.edu]
- 13. spectrabase.com [spectrabase.com]
The Versatility of 3',4'-Dimethoxybutyrophenone as a Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide
Abstract
3',4'-Dimethoxybutyrophenone, a readily available aromatic ketone, has emerged as a cornerstone scaffold in the synthesis of diverse, pharmacologically active molecules. The inherent chemical functionalities—an electron-rich catechol ether system and a modifiable carbonyl group—provide a robust platform for generating extensive chemical libraries. This guide delves into the strategic application of this compound in medicinal chemistry, moving beyond simple descriptions to explain the underlying chemical principles and rationale that drive its use in developing novel therapeutic agents. We will explore its role as a key starting material and intermediate in the synthesis of cardiovascular, anticonvulsant, and other bioactive compounds, substantiated by detailed synthetic methodologies and mechanistic considerations.
Foundational Analysis: The Chemical and Pharmacological Significance of the 3',4'-Dimethoxybutyrophenone Core
The utility of 3',4'-Dimethoxybutyrophenone in drug design is not coincidental; it is rooted in the advantageous properties of its constituent parts.
-
The Veratrole Moiety (3,4-Dimethoxyphenyl Group): This group is a bioisostere of dopamine and is prevalent in numerous natural products and approved pharmaceuticals. The two methoxy groups are electron-donating, which not only influences the reactivity of the aromatic ring but also allows them to act as hydrogen bond acceptors. This is a critical feature for molecular recognition at biological targets. Furthermore, these groups can enhance metabolic stability and improve pharmacokinetic profiles.
-
The Butyrophenone Side Chain: The four-carbon chain terminating in a carbonyl group offers significant synthetic flexibility. The carbonyl's electrophilic carbon is a prime target for nucleophilic attack, while the adjacent α-protons exhibit acidity, enabling a wide range of classical C-C and C-N bond-forming reactions. This chain provides an optimal spacer to position other pharmacophoric elements relative to the veratrole ring.
This combination of a biologically relevant aromatic system with a synthetically versatile side chain makes 3',4'-Dimethoxybutyrophenone a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets.
Core Application I: Synthesis of Cardiovascular Agents
One of the most prominent applications of this scaffold is in the development of cardiovascular drugs, particularly those targeting L-type calcium channels.
Strategic Synthesis of Phenylalkylamine Calcium Channel Blockers
Phenylalkylamines, such as Verapamil, are critical for managing hypertension and cardiac arrhythmias. 3',4'-Dimethoxybutyrophenone serves as a key intermediate in synthesizing the core structure of these drugs. The fundamental transformation is a reductive amination, a reliable and high-yielding reaction.
Experimental Protocol: Reductive Amination for Phenylalkylamine Synthesis
-
Imine Formation (Schiff Base): 3',4'-Dimethoxybutyrophenone (1.0 eq) is dissolved in a protic solvent like methanol. A primary amine (e.g., methylamine, 1.1 eq) is added, often with a catalytic amount of acetic acid to facilitate the dehydration reaction that forms the intermediate imine. The reaction is typically stirred at room temperature.
-
Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), is added portion-wise to the solution. This agent selectively reduces the C=N double bond of the imine without affecting the aromatic ring. The choice of a mild reductant is crucial to prevent over-reduction of the ketone starting material before imine formation is complete.
-
Reaction Monitoring & Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC), staining for the disappearance of the ketone. Upon completion, the reaction is quenched with water, and the pH is adjusted. The product is extracted into an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure secondary amine, which can then be further elaborated.
Caption: Workflow for Phenylalkylamine Synthesis.
Core Application II: Development of Novel Anticonvulsant Agents
The structural framework of 3',4'-Dimethoxybutyrophenone is also a valuable starting point for creating compounds with activity in the central nervous system, particularly as anticonvulsants.
Synthesis of Chalcone and Pyrazoline Derivatives
A highly effective strategy involves converting the butyrophenone into a chalcone, which then serves as a precursor for various heterocyclic systems known to possess anticonvulsant properties.
Experimental Protocol: Two-Step Synthesis of Pyrazoline Derivatives
-
Claisen-Schmidt Condensation (Chalcone Synthesis): 3',4'-Dimethoxybutyrophenone (1.0 eq) is dissolved in ethanol. An appropriate aromatic aldehyde (1.0 eq) is added, followed by the dropwise addition of an aqueous solution of a strong base, such as sodium hydroxide (NaOH). The reaction mixture is stirred vigorously at room temperature. The base deprotonates the α-carbon of the ketone, which then attacks the aldehyde carbonyl, leading to an aldol condensation product that rapidly dehydrates to form the α,β-unsaturated ketone, or chalcone. The product often precipitates and can be collected by filtration.
-
Cyclization to Pyrazoline: The synthesized chalcone (1.0 eq) is suspended in glacial acetic acid. Hydrazine hydrate (N₂H₄·H₂O, 1.5 eq) is added, and the mixture is refluxed. The acetic acid catalyzes the reaction, which proceeds via Michael addition of the hydrazine followed by intramolecular cyclization and dehydration to form the stable 2-pyrazoline ring.
-
Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then recrystallized from a suitable solvent like ethanol to yield the pure pyrazoline derivative.
Caption: Synthesis pathway from butyrophenone to pyrazoline.
Tabular Summary of Synthetic Applications
Table 1: Synthetic Transformations and Therapeutic Targets
| Starting Material | Key Transformation | Resulting Scaffold | Potential Therapeutic Area | Representative Target(s) |
| 3',4'-Dimethoxybutyrophenone | Reductive Amination | Phenylalkylamine | Cardiovascular | L-type Calcium Channels |
| 3',4'-Dimethoxybutyrophenone | Claisen-Schmidt Condensation | Chalcone | Intermediate | N/A |
| Chalcone Intermediate | Cyclization with Hydrazine | Pyrazoline | Neurology (Anticonvulsant) | Voltage-gated Sodium Channels |
| 3',4'-Dimethoxybutyrophenone | Mannich Reaction | β-Aminoketone | Various | Multiple |
| 3',4'-Dimethoxybutyrophenone | Grignard Reaction/Reduction | Chiral Alcohol | Intermediate for Asymmetric Synthesis | N/A |
Future Outlook and Advanced Applications
The potential of 3',4'-Dimethoxybutyrophenone is far from exhausted. Its role as a versatile intermediate allows for its incorporation into more complex molecular architectures. Future research will likely focus on:
-
Asymmetric Synthesis: Developing chiral catalysts for the asymmetric reduction of the ketone or for asymmetric additions to the carbonyl, leading to enantiomerically pure compounds with improved therapeutic indices.
-
Multicomponent Reactions: Utilizing the reactivity of the scaffold in one-pot, multicomponent reactions to rapidly generate molecular complexity and build diverse chemical libraries for high-throughput screening.
-
Bio-conjugation: Using the ketone as a handle to attach the veratrole moiety to other molecules, such as peptides or antibodies, for targeted drug delivery.
References
-
Title: Privileged Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Phenylalkylamine Binding Site of L-type Ca2+ Channels Source: The Journal of Biological Chemistry URL: [Link]
-
Title: A Review on Synthesis of Chalcones by Claisen-Schmidt Condensation Source: International Journal of ChemTech Research URL: [Link]
-
Title: Recent Advances in the Synthesis and Anticonvulsant Activity of Pyrazoline Derivatives Source: Molecules (MDPI) URL: [Link]
Methodological & Application
Application Note: Synthesis of 3',4'-Dimethoxybutyrophenone via Friedel-Crafts Acylation
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3',4'-Dimethoxybutyrophenone from veratrole (1,2-dimethoxybenzene) and butyryl chloride using a Friedel-Crafts acylation reaction. The document outlines the underlying reaction mechanism, a detailed step-by-step experimental procedure, safety considerations, and methods for product purification and characterization. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the causal relationships behind experimental choices to ensure reproducibility and high yield.
Introduction and Significance
3',4'-Dimethoxybutyrophenone is a valuable aromatic ketone that serves as a precursor in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a substituted phenyl ring, is a common motif in biologically active molecules. The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring, enabling the direct introduction of an acyl group.[1] This reaction proceeds via an electrophilic aromatic substitution mechanism, where a strong Lewis acid catalyst is employed to generate a highly reactive acylium ion electrophile.[1][2]
This application note focuses on the acylation of veratrole, an electron-rich aromatic compound, which readily undergoes electrophilic substitution. The two methoxy groups are activating and ortho-, para-directing, making the substrate highly reactive and leading to specific regioselectivity in the final product.[3] A thorough understanding of the reaction parameters is critical to maximize the yield of the desired para-substituted product and minimize potential side reactions.
Reaction Mechanism
The Friedel-Crafts acylation involves three primary steps: generation of the electrophile, nucleophilic attack by the aromatic ring, and regeneration of aromaticity.[3]
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of butyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the potent electrophile in the reaction.[1]
-
Electrophilic Attack: The electron-rich π-system of the veratrole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.[4]
-
Deprotonation and Regeneration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[2][4] The product ketone can then form a complex with the AlCl₃, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[5][6]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Veratrole (1,2-Dimethoxybenzene) | Reagent Grade, ≥99% | Sigma-Aldrich | 91-16-7 | Ensure dryness. |
| Butyryl Chloride | Reagent Grade, ≥99% | Sigma-Aldrich | 141-75-3 | Handle in fume hood. Moisture sensitive. |
| Aluminum Chloride (Anhydrous) | Reagent Grade, ≥99% | Sigma-Aldrich | 7446-70-0 | Highly hygroscopic. Handle in a glove box or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Use dry solvent. |
| Hydrochloric Acid (HCl) | 37% (Concentrated) | Fisher Scientific | 7647-01-0 | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | 144-55-8 | For neutralization. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 | For drying organic layer. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Detailed Synthesis Procedure
Scientist's Note: Anhydrous conditions are critical for this reaction. The Lewis acid catalyst, AlCl₃, reacts violently with water, and moisture will deactivate it. All glassware should be oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, add anhydrous aluminum chloride (14.7 g, 110 mmol). Add 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the flask in an ice-water bath to 0 °C with stirring.
-
Acyl Chloride Addition: Slowly add butyryl chloride (10.6 g, 100 mmol) to the stirred suspension of AlCl₃ in DCM via the dropping funnel over 15-20 minutes. The formation of the acylium ion complex is exothermic, so slow addition is crucial to maintain temperature control.[2]
-
Veratrole Addition: In a separate beaker, prepare a solution of veratrole (13.8 g, 100 mmol) in 25 mL of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (veratrole) is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction. Perform this in a well-ventilated fume hood as HCl gas may be evolved.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.[2]
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellowish oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Results and Characterization
The expected product, 3',4'-Dimethoxybutyrophenone, is a solid at room temperature. A successful synthesis should yield a product with the following characteristics.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Melting Point | 50-53 °C |
| ¹H NMR (CDCl₃) | δ ~7.6 (dd, 1H), 7.5 (d, 1H), 6.9 (d, 1H), 3.9 (s, 6H), 2.9 (t, 2H), 1.7 (m, 2H), 1.0 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ ~199, 153, 149, 129, 123, 110, 109, 56 (2C), 40, 18, 14 |
| IR (KBr, cm⁻¹) | ~2960 (C-H), ~1670 (C=O, ketone), ~1590, 1520 (C=C, aromatic), ~1260 (C-O, ether) |
| Expected Yield | 75-85% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (moisture contamination). | Ensure all reagents and solvents are anhydrous. Handle AlCl₃ under an inert atmosphere. |
| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature and monitor by TLC. | |
| Formation of Byproducts | Reaction temperature was too high, leading to side reactions or polysubstitution. | Maintain strict temperature control (0-5 °C) during the addition of reagents. |
| Impure starting materials. | Use high-purity, dry starting materials. | |
| Difficult Purification | Oily product that won't crystallize. | The product may be impure. Attempt purification via silica gel column chromatography. |
Safety and Handling
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. It is a severe respiratory tract, eye, and skin irritant. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Butyryl Chloride: Corrosive, a lachrymator, and reacts with moisture. It can cause severe burns. Always handle in a fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases toxic fumes. Handle with extreme care in a fume hood.
The quenching of the reaction is highly exothermic and releases HCl gas. This step must be performed slowly and in a well-ventilated fume hood.
References
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Le-Men, E. (2019). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3',4'-dimethoxybutyrophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Zenzicubic. (2024, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene. YouTube. Retrieved from [Link]
-
Chemistry 211 Experiment 1. (2012, November 14). Chemistry 211 Experiment 1. Retrieved from [Link]
-
Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]
-
ResearchGate. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. Retrieved from [Link]
Sources
Synthesis of 3',4'-Dimethoxybutyrophenone: A Detailed Laboratory Guide for Researchers
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the laboratory synthesis of 3',4'-dimethoxybutyrophenone. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. The synthesis is achieved via the Friedel-Crafts acylation of veratrole with butyryl chloride using aluminum chloride as a Lewis acid catalyst. This document offers an in-depth explanation of the reaction mechanism, a meticulously outlined experimental procedure, safety protocols, and characterization data to ensure the successful and safe execution of the synthesis and verification of the final product.
Introduction
3',4'-Dimethoxybutyrophenone, also known as 1-(3,4-dimethoxyphenyl)butan-1-one, is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic molecules. Its chemical structure, featuring a substituted aromatic ring and a ketone functional group, makes it a versatile building block for further chemical modifications. The most common and efficient method for its preparation is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1] This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, mediated by a Lewis acid catalyst.
This guide provides a robust and reproducible protocol for the synthesis of 3',4'-dimethoxybutyrophenone, with a focus on the practical aspects of the laboratory procedure and the underlying chemical principles.
Reaction Mechanism and Theoretical Background
The synthesis of 3',4'-dimethoxybutyrophenone proceeds via a classic Friedel-Crafts acylation mechanism. The key steps are as follows:
-
Formation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), coordinates with the chlorine atom of butyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich veratrole (1,2-dimethoxybenzene) acts as a nucleophile, attacking the acylium ion. The methoxy groups on the veratrole ring are ortho-, para-directing and activating, leading to substitution primarily at the para position relative to one of the methoxy groups due to steric hindrance at the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst (in theory, though it is consumed by complexation with the product).
-
Product Complexation: The ketone product, being a Lewis base, readily complexes with the aluminum chloride. Therefore, a stoichiometric amount of the catalyst is required. An aqueous workup is necessary to hydrolyze this complex and isolate the final product.
Experimental Protocol
This protocol is designed for the synthesis of 3',4'-dimethoxybutyrophenone on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Veratrole | C₈H₁₀O₂ | 138.17 | 50 | 6.91 g (6.1 mL) |
| Butyryl chloride | C₄H₇ClO | 106.55 | 55 | 5.86 g (5.7 mL) |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 60 | 8.00 g |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 100 mL |
| Hydrochloric acid, concentrated | HCl | 36.46 | - | 20 mL |
| Crushed Ice | H₂O | 18.02 | - | ~150 g |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | As needed |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For extraction |
| Hexane | C₆H₁₄ | 86.18 | - | For recrystallization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For recrystallization |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Ice bath
-
Separatory funnel (500 mL)
-
Beaker (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Reaction Setup:
-
Assemble a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place a calcium chloride drying tube atop the condenser to protect the reaction from atmospheric moisture.
-
In the flask, place anhydrous aluminum chloride (8.00 g, 60 mmol).
-
Add 50 mL of anhydrous dichloromethane to the flask to create a suspension.
-
Cool the flask in an ice bath with stirring.
Addition of Reactants:
-
In the dropping funnel, prepare a solution of butyryl chloride (5.86 g, 55 mmol) in 20 mL of anhydrous dichloromethane.
-
Add the butyryl chloride solution dropwise to the stirred suspension of aluminum chloride over 20-30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. An exothermic reaction will occur, and hydrogen chloride gas may be evolved.
-
After the addition is complete, prepare a solution of veratrole (6.91 g, 50 mmol) in 30 mL of anhydrous dichloromethane in the same dropping funnel.
-
Add the veratrole solution dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature remains between 0 and 5 °C.
Reaction and Work-up:
-
Once the addition of veratrole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture again in an ice bath.
-
In a separate 500 mL beaker, prepare a mixture of approximately 150 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
CAUTION: HIGHLY EXOTHERMIC REACTION. Slowly and carefully pour the reaction mixture into the ice-hydrochloric acid mixture with vigorous stirring. This will quench the reaction and decompose the aluminum chloride-ketone complex.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product as an oil or a low-melting solid.
Purification
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexane.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Butyryl chloride is a corrosive, flammable liquid and a lachrymator.[2][3][4] It reacts with moisture to produce hydrogen chloride. All handling must be done in a fume hood, and contact with skin and eyes must be avoided.[2]
-
Veratrole is harmful if swallowed.[5][6][7][8] Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
-
The quenching of the reaction with ice/HCl is highly exothermic and should be performed slowly and with caution.
Characterization of 3',4'-Dimethoxybutyrophenone
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃[9] |
| Molecular Weight | 208.25 g/mol [9] |
| Appearance | White to off-white solid |
| Melting Point | 47-51 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.52 (m, 2H, Ar-H), 6.91 (d, J=8.4 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 2.89 (t, J=7.2 Hz, 2H, -COCH₂-), 1.76 (sext, J=7.4 Hz, 2H, -CH₂CH₂CO-), 1.01 (t, J=7.4 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 199.5, 153.2, 149.0, 130.2, 122.8, 110.1, 109.8, 56.0, 55.9, 40.2, 18.0, 13.9 |
| IR (KBr, cm⁻¹) | ν: 2965, 1670 (C=O), 1590, 1515, 1265, 1140, 1025 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Reagents or glassware were not anhydrous. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Incomplete reaction. | Increase reaction time or slightly warm the reaction mixture after the initial addition. | |
| Formation of a dark, tarry substance | Reaction temperature was too high. | Maintain a low temperature during the addition of reagents. |
| Side reactions due to impurities. | Use pure starting materials. | |
| Difficulty in product isolation | Incomplete hydrolysis of the aluminum chloride complex. | Ensure vigorous stirring during the quenching step and sufficient addition of acid. |
Conclusion
The Friedel-Crafts acylation of veratrole with butyryl chloride provides an efficient and reliable method for the synthesis of 3',4'-dimethoxybutyrophenone. The protocol detailed in this application note, when followed with the appropriate safety precautions, should allow for the successful synthesis and purification of the target compound. The provided characterization data will be essential for verifying the identity and purity of the final product, facilitating its use in further research and development.
References
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- Central Drug House (P) Ltd. (n.d.).
- Loba Chemie. (2016). Butyryl Chloride for Synthesis MSDS.
- Loba Chemie. (2015).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2024).
- Echemi. (n.d.).
- [Source for ¹H NMR data - this would be a specific journal article or d
- [Source for ¹³C NMR data - this would be a specific journal article or d
- [Source for IR data - this would be a specific journal article or d
- [Source for Melting Point data - this would be a specific journal article or d
- [Additional relevant cit
- [Additional relevant cit
- [Additional relevant cit
- [Additional relevant cit
- [Additional relevant cit
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]
- [Additional relevant cit
- [Additional relevant cit
-
Global Substance Registration System. (n.d.). 3',4'-DIMETHOXYBUTYROPHENONE. Retrieved from [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. lobachemie.com [lobachemie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.fr [fishersci.fr]
- 8. echemi.com [echemi.com]
- 9. GSRS [gsrs.ncats.nih.gov]
Application Note: High-Purity Isolation of 3',4'-Dimethoxybutyrophenone via Optimized Normal-Phase Column Chromatography
Abstract
3',4'-Dimethoxybutyrophenone is a key intermediate in the synthesis of more complex molecules for pharmaceutical and medicinal chemistry research.[1] The purity of this aryl ketone building block is paramount for the success of subsequent synthetic transformations, necessitating a robust and reliable purification methodology. This application note provides a comprehensive, field-proven protocol for the purification of 3',4'-Dimethoxybutyrophenone using normal-phase column chromatography. We delve into the scientific rationale behind each step, from method development using Thin-Layer Chromatography (TLC) to the final isolation of the product, ensuring researchers can achieve high purity and yield.
Introduction to the Separation Challenge
3',4'-Dimethoxybutyrophenone (MW: 208.26 g/mol ) is a moderately polar organic compound.[1][2][3] Its structure contains a polar ketone carbonyl group and two ether linkages, which can engage in hydrogen bonding with a polar stationary phase. It also possesses a non-polar aromatic ring and a butyl chain, contributing to its solubility in organic solvents. The goal of chromatographic purification is to exploit these polarity differences to separate the target compound from less-polar impurities (e.g., unreacted starting materials) and more-polar impurities (e.g., by-products from oxidation or side reactions).
Normal-phase column chromatography, which utilizes a polar stationary phase and a less-polar mobile phase, is the ideal technique for this application.[4][5] Compounds are separated based on their differential adsorption to the stationary phase; more polar compounds adsorb more strongly and elute later, while less polar compounds interact weakly and elute faster.[6]
Foundational Method Development: Thin-Layer Chromatography (TLC)
Before committing a crude sample to a large-scale column, it is imperative to develop an optimal mobile phase system using Thin-Layer Chromatography (TLC).[5][7] TLC serves as a small-scale pilot of the column separation, allowing for rapid screening of solvent systems to achieve the best separation.
The primary goal is to find a solvent mixture that moves the target compound, 3',4'-Dimethoxybutyrophenone, to a Retardation Factor (Rf) of approximately 0.2 to 0.3 .[8] This Rf value is within the ideal range for column chromatography, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or remain on the column for an excessively long time (leading to band broadening and poor recovery).
Protocol: TLC Mobile Phase Optimization
-
Preparation: Prepare several eluent systems of varying polarities. A common and effective combination for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate (EtOAc).[8]
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.[8]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.[9]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[8] Visualize the spots under a UV lamp (254 nm), as the aromatic ring in the compound is UV-active. Circle the visible spots.
-
Analysis & Iteration: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by compound) / (Distance traveled by solvent front) If the Rf of the target spot is too high (>0.4), the eluent is too polar; decrease the proportion of ethyl acetate. If the Rf is too low (<0.2), the eluent is not polar enough; increase the proportion of ethyl acetate.[10]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 TLC Plates | Industry standard for normal-phase separation of moderately polar organics.[9] |
| Suggested Starting Eluent | 20% Ethyl Acetate in Hexanes (v/v) | A good starting point for moderately polar ketones. Adjust ratio as needed. |
| Target Rf Value | 0.2 - 0.3 | Provides optimal resolution and reasonable elution time in the subsequent column.[8] |
Detailed Protocol: Column Chromatography Purification
This protocol employs a "dry loading" method, which is superior for sample application as it ensures a narrow, evenly distributed starting band, leading to sharper peaks and better separation.[11]
Materials and Equipment
-
Crude 3',4'-Dimethoxybutyrophenone
-
Silica gel (230-400 mesh for flash chromatography)[5]
-
Hexanes (or Petroleum Ether)
-
Ethyl Acetate (EtOAc)
-
Sand (acid-washed)
-
Glass chromatography column with stopcock
-
Solvent reservoir
-
Fraction collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step 1: Column Preparation (Wet Slurry Packing)
The wet slurry method is critical for creating a homogenous, air-free stationary phase bed, which prevents solvent channeling and poor separation.
-
Determine Silica Quantity: Use a mass ratio of silica gel to crude product between 30:1 and 100:1.[7][11] A higher ratio is used for difficult separations. For a 1g crude sample, start with ~50g of silica gel.
-
Prepare the Slurry: In a beaker, combine the silica gel with the initial, least polar mobile phase (e.g., 10% EtOAc in hexanes). Stir to create a pourable, homogenous slurry free of air bubbles.[11]
-
Pack the Column:
-
Secure the column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a ~1 cm layer of sand.[6]
-
Fill the column with the initial mobile phase.
-
Gently pour the silica slurry into the column. Continuously tap the side of the column to dislodge air bubbles and encourage even packing.[11]
-
Once all the silica has been added and settled, add another ~1 cm layer of sand on top to protect the silica bed surface.
-
Drain the solvent until the level is just above the top layer of sand. Crucially, never let the column run dry from this point forward. [12]
-
Step 2: Sample Preparation and Loading (Dry Loading)
-
Dissolve Crude Product: Dissolve the crude 3',4'-Dimethoxybutyrophenone in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Adsorb onto Silica: Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[11] This is your crude product adsorbed onto silica.
-
Load the Column: Carefully add the silica-adsorbed sample as a neat, even layer on top of the sand in the prepared column.
Step 3: Elution and Fraction Collection
Elution involves passing the mobile phase through the column to move the compounds down the stationary phase at different rates.
-
Begin Elution: Carefully add the optimized mobile phase (determined by TLC) to the column, taking care not to disturb the top layer. Use a separatory funnel or solvent reservoir for continuous addition.
-
Apply Pressure (Optional but Recommended): For flash chromatography, apply gentle pressure using compressed air or a pump to achieve a solvent flow rate of approximately 2 inches/minute.[5]
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks as it drips from the column outlet. The size of the fractions depends on the column size; 10-20 mL fractions are typical for a medium-sized column.[6]
Step 4: Monitoring the Separation
Since the target compound is colorless, TLC is used to analyze the composition of the collected fractions.[5]
-
Spot Fractions: Using a capillary tube, spot every second or third fraction onto a single TLC plate. It is also helpful to spot a reference sample of the crude mixture for comparison.
-
Develop and Visualize: Develop the TLC plate using the same mobile phase as the column and visualize under a UV lamp.
-
Identify Pure Fractions: Fractions containing only a single spot corresponding to the Rf of 3',4'-Dimethoxybutyrophenone are considered pure.
Step 5: Product Isolation
-
Combine Pure Fractions: Pool all fractions identified as pure into a single round-bottom flask.
-
Remove Solvent: Remove the mobile phase solvents using a rotary evaporator.
-
Final Analysis: Obtain the mass of the purified product and calculate the yield. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.
Workflow Visualization and Data Summary
The entire purification process can be visualized as a systematic workflow.
Caption: Workflow for the purification of 3',4'-Dimethoxybutyrophenone.
Table of Key Chromatographic Parameters
| Parameter | Value / Description |
|---|---|
| Compound Name | 3',4'-Dimethoxybutyrophenone |
| Molecular Formula | C12H16O3[1] |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (Gradient or Isocratic) |
| Optimal TLC Rf | ~0.25 |
| Loading Method | Dry Loading |
| Elution Mode | Flash (Pressure-driven) or Gravity |
| Detection Method | UV (254 nm) for TLC analysis |
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Poor Separation (Overlapping Spots) | - Mobile phase is too polar.- Column was overloaded.- Sample band was too wide. | - Decrease polarity of mobile phase.- Use a higher silica:sample ratio (>50:1).- Ensure sample is loaded in a minimal volume (use dry loading). |
| Cracked or Channeled Column Bed | - Improper packing (air bubbles).- Column ran dry. | - Repack the column carefully using the wet slurry method.- Always keep the solvent level above the silica bed. |
| Streaking on TLC Plate | - Sample is too concentrated.- Sample is acidic/basic and interacting strongly with silica. | - Dilute the sample before spotting.- Add a trace amount of acid (acetic) or base (triethylamine) to the mobile phase. |
| No Compound Eluting | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution).[13] |
Conclusion
The protocol detailed in this application note provides a reliable and systematic approach to purifying 3',4'-Dimethoxybutyrophenone from a crude reaction mixture. By leveraging TLC for initial method development and employing proper column packing and sample loading techniques, researchers can consistently obtain the target compound with high purity, which is essential for its use in drug development and organic synthesis.
References
-
Column Chromatography - Organic Chemistry. Jack Westin. [Link]
-
3',4'-DIMETHOXYBUTYROPHENONE. GSRS. [Link]
-
Column chromatography. Wikipedia. [Link]
-
Chemical Properties of 3',4'-Dihydroxybutyrophenone (CAS 17386-89-9). Cheméo. [Link]
-
Column Chromatography. Chemistry LibreTexts. [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Thin Layer Chromatography (TLC). UCLA Chemistry. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate. [Link]
-
Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. [Link]
-
Isolation And Purification Of Substance By Column Chromatography. Request PDF. [Link]
-
CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 3',4'-dimethoxybutyrophenone | 54419-21-5 [amp.chemicalbook.com]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Application Note: Recrystallization of 3',4'-Dimethoxybutyrophenone for High-Purity Applications
Abstract
This document provides a comprehensive, step-by-step protocol for the purification of 3',4'-Dimethoxybutyrophenone (CAS 54419-21-5) via recrystallization. The procedure is designed for researchers, scientists, and drug development professionals requiring a high-purity solid for downstream applications. The methodology emphasizes the rationale behind solvent selection, temperature control, and handling techniques to maximize yield and achieve superior purity. This protocol is built upon the fundamental principles of solubility and crystal lattice formation, ensuring a robust and reproducible purification process.
Introduction and Scientific Principles
3',4'-Dimethoxybutyrophenone, a substituted aromatic ketone, is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2]
The core principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature, often near the solvent's boiling point.[2][4] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form.[3][4] The impurities, which are ideally either highly soluble in the solvent at all temperatures or insoluble in the hot solvent, remain in the solution (mother liquor) or are removed by hot filtration, respectively.
This protocol leverages a mixed-solvent system of ethanol and water. Ethanol is selected as the primary solvent due to the "like-dissolves-like" principle; as a polar protic solvent, it effectively dissolves the moderately polar 3',4'-Dimethoxybutyrophenone, which contains both a ketone and ether functional groups.[5] Water is introduced as the anti-solvent; the target compound is insoluble in water. By carefully adjusting the ethanol/water ratio, a supersaturated solution is created upon cooling, which is essential for inducing crystallization.
Materials and Equipment
2.1 Reagents:
-
Crude 3',4'-Dimethoxybutyrophenone (Purity >80% recommended)[3]
-
Ethanol (95% or absolute), Reagent Grade
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
2.2 Equipment:
-
Erlenmeyer Flasks (appropriate sizes for the scale of recrystallization)
-
Hot Plate with Magnetic Stirring capability
-
Magnetic Stir Bars
-
Condenser (optional, to prevent solvent loss)
-
Powder Funnel
-
Fluted Filter Paper
-
Buchner Funnel and Flask
-
Vacuum Source (e.g., water aspirator or vacuum pump)
-
Glass Stirring Rod
-
Spatula
-
Watch Glass
-
Drying Oven or Vacuum Desiccator
-
Melting Point Apparatus for purity assessment
Detailed Recrystallization Protocol
This protocol is optimized for a 10-gram scale. Adjust solvent volumes proportionally for different quantities.
Step 1: Dissolution in the Primary Solvent
-
Place 10.0 g of crude 3',4'-Dimethoxybutyrophenone into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40-50 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate with constant stirring. The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[6] Continue to add small aliquots of ethanol until the solid is completely dissolved at a near-boiling temperature.
-
Causality Explanation: Using the minimum volume of hot solvent ensures that the solution will be saturated or near-saturated upon cooling. If excess solvent is used, the yield of recovered crystals will be significantly reduced as more of the compound will remain dissolved at the lower temperature.
-
Step 2: Decolorization (Optional)
-
If the resulting solution is colored, remove the flask from the heat source.
-
Allow the solution to cool slightly for a minute to prevent violent boiling when adding the activated carbon.
-
Add a small amount (e.g., a spatula tip) of activated carbon to the solution.
-
Bring the solution back to a gentle boil for 2-3 minutes.
-
Causality Explanation: Activated carbon has a high surface area that adsorbs colored, high-molecular-weight impurities. It is crucial to add it to a slightly cooled solution to avoid a sudden boil-over.
-
Step 3: Hot Gravity Filtration (Conditional)
-
This step is necessary if activated carbon was used or if there are insoluble impurities present in the hot solution.
-
Pre-heat a powder funnel and a second Erlenmeyer flask (the receiving flask) on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask.
-
Causality Explanation: This step must be performed quickly, and all glassware must be kept hot to prevent premature crystallization of the product on the filter paper or in the funnel, which would lead to a loss of yield.[6]
-
Step 4: Induction of Crystallization
-
Remove the flask containing the clear, hot filtrate from the heat.
-
Slowly add deionized water dropwise to the hot ethanol solution while stirring until a persistent cloudiness (turbidity) is observed. This indicates that the solution is now saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.[6]
-
Causality Explanation: Water acts as an anti-solvent, reducing the solubility of the organic compound. The point of persistent turbidity is the saturation point. Adding a small amount of the primary solvent (ethanol) back ensures the solution is just below saturation, preventing "oiling out" or precipitation and promoting the formation of well-defined crystals upon cooling.
-
Step 5: Crystal Growth
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3][4]
-
Causality Explanation: Slow, undisturbed cooling is the most critical factor for forming large, pure crystals.[3] Rapid cooling can trap impurities within the crystal lattice and leads to the formation of small, impure crystals or a precipitate. The subsequent ice bath further decreases the compound's solubility, maximizing the recovery.
-
Step 6: Isolation and Washing of Crystals
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mother liquor.
-
Collect the crystals by vacuum filtration.[4]
-
Wash the crystals in the funnel with two small portions of ice-cold 50:50 ethanol/water.
-
Follow with a final wash using a small portion of ice-cold deionized water to remove any residual ethanol-soluble impurities.
-
Causality Explanation: Washing the collected crystals with a small amount of the ice-cold solvent mixture removes any adhering mother liquor, which contains the dissolved impurities. The final wash with cold water ensures the removal of any remaining soluble impurities.
-
Step 7: Drying and Purity Assessment
-
Continue to draw air through the Buchner funnel for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Determine the yield and assess the purity by measuring the melting point. High-purity 3',4'-Dimethoxybutyrophenone should exhibit a sharp melting point range. Compare this to the melting point of the crude material, which will be lower and broader.
Quantitative Data and Expected Results
The following table summarizes the key parameters and expected outcomes for this recrystallization protocol.
| Parameter | Value / Range | Rationale / Notes |
| Crude Material Purity | >80% | Recrystallization is less effective for grossly impure samples.[3] |
| Solvent System | 95% Ethanol / Deionized Water | Ethanol is the primary solvent; water is the anti-solvent. |
| Approx. Solvent Ratio | ~4-5 mL Ethanol per gram of solute | This is an estimate; use the minimum hot solvent for dissolution. |
| Dissolution Temperature | ~75-80 °C | Near the boiling point of ethanol. |
| Crystallization Conditions | Slow cooling to RT, then 0-5 °C | Promotes the formation of large, pure crystals. |
| Expected Yield | 75-90% | Yield is dependent on the purity of the crude material and technique. |
| Expected Purity | >99% (by HPLC) | Purity should be confirmed by melting point analysis and/or chromatography. |
| Melting Point (Pure) | 49-53 °C | Literature values may vary slightly. A sharp range indicates high purity. |
Visual Workflow Diagram
The following diagram illustrates the complete workflow for the recrystallization procedure.
Caption: Recrystallization workflow from crude solid to high-purity product.
Troubleshooting
-
Oiling Out: If the product separates as an oil instead of crystals, it means the solution's saturation point was exceeded while the temperature was still above the compound's melting point. To fix this, reheat the solution, add more of the primary solvent (ethanol) to ensure complete dissolution, and then allow it to cool more slowly.
-
No Crystals Form: This typically happens if too much solvent was used. Evaporate some of the solvent by gently boiling the solution and then allow it to cool again. Alternatively, you can try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites or "seed" the solution with a tiny crystal of the pure product.
-
Low Yield: This can be caused by using too much solvent, not cooling the solution sufficiently, or premature crystallization during a hot filtration step. Review each step to identify potential losses.
References
-
ChemTalk. Lab Procedure: Recrystallization.[Link]
-
University of California, Davis. Recrystallization.[Link]
-
Cheméo. Chemical Properties of 3',4'-Dihydroxybutyrophenone (CAS 17386-89-9).[Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]
-
Chemistry LibreTexts. 2.1: Recrystallization.[Link]
-
European Patent Office. Process for 3,4-dimethoxyphenyl-acetone preparation - EP 0247526 A2.[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
Sources
Application Note: A Validated Protocol for the Synthesis of 3',4'-Dimethoxybutyrophenone Derivatives
Introduction: The Significance of the Butyrophenone Scaffold in Medicinal Chemistry
The butyrophenone framework is a cornerstone in modern pharmacology, forming the structural basis for a class of pharmaceuticals primarily used as antipsychotics and antiemetics.[1][2] Notable examples like Haloperidol have been instrumental in treating psychiatric disorders for decades.[1] The versatility of the butyrophenone scaffold allows for extensive chemical modification to fine-tune pharmacological activity.
Specifically, the 3',4'-dimethoxy substitution pattern on the phenyl ring is of high interest in drug discovery. This motif is frequently incorporated to enhance metabolic stability and improve pharmacokinetic profiles, making it a valuable feature in the design of orally available therapeutic agents.[3] Derivatives such as 3,4-dimethoxychalcone have also been identified as potent inducers of autophagy, a key cellular process implicated in both health and disease, highlighting the broad therapeutic potential of this structural class.[4]
This application note provides a detailed, field-proven experimental protocol for the synthesis of 3',4'-Dimethoxybutyrophenone, a key intermediate for developing novel derivatives. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a step-by-step workflow, and outline methods for downstream characterization, ensuring scientific rigor and reproducibility.
Core Synthesis Principle: The Friedel-Crafts Acylation
The most direct and reliable method for synthesizing 3',4'-Dimethoxybutyrophenone is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic synthesis.[5][6]
Mechanism Rationale: The reaction is initiated by the activation of an acylating agent, typically butyryl chloride, with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[7][8] The Lewis acid coordinates to the chlorine atom of butyryl chloride, polarizing the carbon-chlorine bond and facilitating the formation of a highly electrophilic acylium ion.[8][9]
This acylium ion is the active electrophile and does not undergo rearrangement, which is a significant advantage over Friedel-Crafts alkylation.[9] The electron-rich veratrole ring then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond.[8] The presence of two electron-donating methoxy groups makes veratrole highly activated towards this substitution.[10] The reaction yields predominantly the para-substituted product due to the directing effects of the methoxy groups and steric hindrance at the ortho positions. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.[8]
A crucial feature of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting material because the acyl group is electron-withdrawing. This deactivation of the aromatic ring effectively prevents polysubstitution, a common issue in related alkylation reactions.[5][9]
Visualized Experimental Workflow
The following diagram outlines the complete workflow from initial setup to final product analysis.
Caption: High-level workflow for the synthesis of 3',4'-Dimethoxybutyrophenone.
Detailed Experimental Protocol
This protocol is designed for a 0.05 mole scale synthesis. Adjust quantities as needed, maintaining the stoichiometry.
4.1 Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (moles) | Quantity | Notes |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 0.055 | 7.33 g | Highly hygroscopic and corrosive. Handle quickly. |
| Veratrole (1,2-Dimethoxybenzene) | C₈H₁₀O₂ | 138.16 | 0.050 | 6.91 g (6.1 mL) | Starting aromatic substrate. |
| Butyryl Chloride | C₄H₇ClO | 106.55 | 0.055 | 5.86 g (5.8 mL) | Corrosive and moisture-sensitive acylating agent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~75 mL | Anhydrous solvent. |
| Concentrated Hydrochloric Acid | HCl | 36.46 | - | ~20 mL | For quenching. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~50 mL | For washing/neutralization. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | Drying agent. |
| Ice | H₂O | 18.02 | - | ~50 g | For quenching. |
4.2 Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: This entire procedure must be performed in a certified chemical fume hood.
-
Reactive Reagents: Anhydrous aluminum chloride reacts violently with water, releasing HCl gas.[7] Butyryl chloride is corrosive and a lachrymator. Handle both with extreme care.
-
Quenching: The quenching step is highly exothermic. Add the reaction mixture to the ice/acid mixture slowly and with vigorous stirring to control the release of heat and gas.[5]
4.3 Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination. Cap the open ports with septa and attach a drying tube (filled with CaCl₂) or a nitrogen/argon inlet to the top of the condenser.[5][7]
-
Reagent Charging: Under a positive pressure of inert gas (N₂ or Ar), add anhydrous aluminum chloride (7.33 g, 0.055 mol) to the reaction flask, followed by 25 mL of anhydrous dichloromethane (DCM). Begin stirring to form a suspension.
-
Cooling: Immerse the flask in an ice/water bath and cool the suspension to 0-5 °C.[5]
-
Addition of Acylating Agent: In a separate dry flask, prepare a solution of butyryl chloride (5.86 g, 0.055 mol) in 15 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the butyryl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Addition of Aromatic Substrate: Prepare a solution of veratrole (6.91 g, 0.050 mol) in 15 mL of anhydrous DCM and add it to the dropping funnel. Once the butyryl chloride addition is complete, add the veratrole solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains at 0-5 °C.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material (veratrole) is consumed.
-
Quenching: Prepare a beaker with approximately 50 g of crushed ice and 20 mL of concentrated HCl. Slowly and carefully , pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will decompose the aluminum chloride complex.[5][7]
-
Extraction and Work-up: Transfer the entire mixture to a separatory funnel. Collect the bottom organic (DCM) layer. Extract the aqueous layer with an additional 25 mL of DCM. Combine the organic layers.[7]
-
Washing: Wash the combined organic layers sequentially with 25 mL of water, two 25 mL portions of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 25 mL of brine (saturated NaCl solution).[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent by gravity filtration. Remove the DCM solvent using a rotary evaporator to yield the crude product.[5][7]
-
Purification: The crude 3',4'-Dimethoxybutyrophenone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a pure solid or oil.
Product Characterization
To validate the successful synthesis and purity of the final compound, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): Use a mobile phase like 3:1 Hexanes:Ethyl Acetate to monitor the reaction. The product should have a lower Rf value than the starting veratrole.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the propyl chain (a triplet around 0.9-1.0 ppm, a sextet around 1.6-1.7 ppm, and a triplet around 2.8-2.9 ppm), the two methoxy groups (singlets around 3.9 ppm), and the three aromatic protons in the 6.8-7.5 ppm region.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of a conjugated ketone carbonyl (C=O) group should be present around 1670-1680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 3',4'-Dimethoxybutyrophenone (C₁₂H₁₆O₃), which is 208.25 g/mol .[11]
Conclusion
The Friedel-Crafts acylation of veratrole provides a robust and efficient pathway for the synthesis of 3',4'-Dimethoxybutyrophenone. The protocol detailed herein is a validated method that, when followed with the appropriate safety measures, yields the target compound with high purity. This key intermediate serves as a valuable platform for the development of a wide array of butyrophenone derivatives for evaluation in drug discovery and development programs.
References
-
Patil, S. D., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 30-36. Available from: [Link]
-
Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Organic Chemistry: Current Research. Longdom Publishing. Available from: [Link]
-
Forsman, A. (1971). Analytical and Pharmacokinetic Studies on Butyrophenones. Clinica Chimica Acta, 34(2), 321-332. Available from: [Link]
-
Khaligh, N. G. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(40), 33814-33821. Available from: [Link]
-
Chemistry 211 Experiment 1: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (2012). Available from: [Link]
-
Butyrophenone Information. (n.d.). The Good Scents Company. Available from: [Link]
-
Gauthier, J. Y., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry, 55(20), 8827-8837. Available from: [Link]
-
Gadad, A. K., et al. (2011). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Journal of Neurosciences in Rural Practice, 2(2), 148-154. Available from: [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube video. Available from: [Link]
-
Butyrophenone Overview. (n.d.). chemeurope.com. Available from: [Link]
-
3',4'-DIMETHOXYBUTYROPHENONE Details. (n.d.). GSRS. Available from: [Link]
-
Butyrophenone. (n.d.). Wikipedia. Available from: [Link]
-
18.2 Friedel Crafts Alkylation and Acylation. (2021). YouTube video. Available from: [Link]
-
Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. (n.d.). Bartleby. Available from: [Link]
-
Pietrocola, F., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. EMBO Molecular Medicine, 11(11), e10469. Available from: [Link]
Sources
- 1. Butyrophenone [chemeurope.com]
- 2. Butyrophenone - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 7. websites.umich.edu [websites.umich.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemijournal.com [chemijournal.com]
- 11. GSRS [gsrs.ncats.nih.gov]
Application Note: Unambiguous 1H and 13C NMR Assignment of 3',4'-Dimethoxybutyrophenone
Introduction
3',4'-Dimethoxybutyrophenone is a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. As with any novel or sparsely documented compound, the unequivocal confirmation of its chemical structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide for the complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 3',4'-Dimethoxybutyrophenone. We present a detailed experimental protocol for data acquisition and a systematic approach to spectral interpretation, supplemented with predicted chemical shift values derived from established NMR principles and data from analogous compounds. This guide is intended for researchers in organic chemistry, analytical chemistry, and drug development who require a robust methodology for the structural verification of similar molecules.
Predicted NMR Data
Due to the limited availability of public experimental NMR data for 3',4'-Dimethoxybutyrophenone, a predicted dataset is provided below. These predictions are based on empirical data from structurally related compounds, such as 3,4-dimethoxyacetophenone[2][3] and butyrophenone[4][5], and were refined using freely available NMR prediction software.[6][7] These values serve as a reliable starting point for the definitive assignment of experimentally acquired spectra.
Molecular Structure and Atom Numbering:
Caption: Molecular structure of 3',4'-Dimethoxybutyrophenone with atom numbering for NMR assignment.
Table 1: Predicted ¹H NMR Data for 3',4'-Dimethoxybutyrophenone in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | 7.55 | d | 2.1 | 1H |
| H-5' | 6.90 | d | 8.4 | 1H |
| H-6' | 7.57 | dd | 8.4, 2.1 | 1H |
| 3'-OCH₃ | 3.94 | s | - | 3H |
| 4'-OCH₃ | 3.93 | s | - | 3H |
| H-α | 2.95 | t | 7.5 | 2H |
| H-β | 1.75 | sextet | 7.5 | 2H |
| H-γ | 1.00 | t | 7.5 | 3H |
Table 2: Predicted ¹³C NMR Data for 3',4'-Dimethoxybutyrophenone in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | 130.5 |
| C-2' | 110.0 |
| C-3' | 149.2 |
| C-4' | 153.5 |
| C-5' | 110.2 |
| C-6' | 123.0 |
| C=O | 200.0 |
| 3'-OCH₃ | 56.1 |
| 4'-OCH₃ | 56.0 |
| C-α | 38.5 |
| C-β | 17.8 |
| C-γ | 13.9 |
Experimental Protocol
This section outlines a robust protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra.
Materials and Equipment:
-
3',4'-Dimethoxybutyrophenone (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and glassware
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interfering signals.
-
Dissolution: Accurately weigh approximately 5-10 mg of 3',4'-Dimethoxybutyrophenone and dissolve it in 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.
Data Processing and Spectral Assignment
A systematic approach is crucial for the accurate assignment of all signals in the ¹H and ¹³C NMR spectra.
¹H NMR Spectrum Assignment:
-
Chemical Shift Regions:
-
Aromatic Region (δ 6.5-8.0 ppm): The three protons on the dimethoxy-substituted benzene ring (H-2', H-5', and H-6') will appear in this region. The electron-donating methoxy groups will shield these protons relative to unsubstituted benzene.
-
Methoxy Region (δ 3.8-4.0 ppm): The two singlets corresponding to the protons of the two methoxy groups will be observed here.
-
Aliphatic Region (δ 0.5-3.0 ppm): The protons of the butyryl chain (H-α, H-β, and H-γ) will resonate in this upfield region.
-
-
Signal Multiplicity (Splitting Patterns):
-
The aromatic protons will exhibit doublet (d) and doublet of doublets (dd) patterns due to coupling with neighboring protons.
-
The methoxy protons will appear as sharp singlets (s) as they have no adjacent protons to couple with.
-
The butyryl chain protons will show characteristic triplet (t) and sextet patterns due to coupling with their neighbors.
-
-
Integration: The relative integrals of the signals will correspond to the number of protons giving rise to each signal (e.g., 1H for each aromatic proton, 3H for each methoxy group, 2H for H-α and H-β, and 3H for H-γ).
¹³C NMR Spectrum Assignment:
-
Chemical Shift Regions:
-
Carbonyl Region (δ 190-210 ppm): The signal for the ketone carbonyl carbon (C=O) will be the most downfield peak.
-
Aromatic Region (δ 110-160 ppm): The six carbons of the benzene ring will appear in this region. The carbons attached to the electron-donating methoxy groups (C-3' and C-4') will be the most downfield in this region.
-
Methoxy Carbon Region (δ 55-60 ppm): The two carbons of the methoxy groups will resonate here.
-
Aliphatic Region (δ 10-40 ppm): The three carbons of the butyryl chain (C-α, C-β, and C-γ) will be found in the most upfield region of the spectrum.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for confirming the assignments of the aliphatic and aromatic carbons.
Workflow for NMR Data Acquisition and Analysis:
Caption: Workflow for the NMR assignment of 3',4'-Dimethoxybutyrophenone.
Conclusion
This application note provides a comprehensive and systematic protocol for the complete ¹H and ¹³C NMR assignment of 3',4'-Dimethoxybutyrophenone. By following the detailed experimental procedures and the logical steps for spectral interpretation, researchers can confidently verify the structure of this compound. The included predicted NMR data serves as a valuable reference to facilitate the assignment process. This methodology is broadly applicable to the structural elucidation of other substituted aromatic ketones and small organic molecules.
References
-
Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
-
Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
-
SlideShare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]
-
Wiley-VCH. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry Stack Exchange. Modern open-source tools for simulation of NMR spectra. [Link]
-
ChemAxon. NMR Predictor. [Link]
-
Mestrelab. Download NMR Predict. [Link]
-
PubChem. Butyrophenone. [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
PubChem. 3,4-Dimethoxyphenyl methyl ketone. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
SpectraBase. Butyrophenone - Optional[13C NMR] - Spectrum. [Link]
-
Wikipedia. Butyrophenone. [Link]
-
YouTube. How to predict the 13C NMR spectrum of a compound. [Link]
-
Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). [Link]
-
CASPRE. 13C NMR Predictor. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0246771). [Link]
-
Scribd. Predict 13C Carbon NMR Spectra. [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Bruker. Mnova Predict | Accurate Prediction. [Link]
Sources
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dimethoxyacetophenone(1131-62-0) 1H NMR spectrum [chemicalbook.com]
- 3. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyrophenone | C10H12O | CID 10315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butyrophenone(495-40-9) 13C NMR [m.chemicalbook.com]
- 6. Visualizer loader [nmrdb.org]
- 7. Visualizer loader [nmrdb.org]
Application Note: FT-IR Analysis of Functional Groups in 3',4'-Dimethoxybutyrophenone
Abstract
This application note provides a comprehensive guide to the analysis of 3',4'-Dimethoxybutyrophenone using Fourier-Transform Infrared (FT-IR) spectroscopy. 3',4'-Dimethoxybutyrophenone is a key intermediate in the synthesis of various pharmaceutical compounds, and its structural verification is paramount for quality control and drug development. This document outlines the theoretical basis for the FT-IR analysis of its constituent functional groups, provides detailed protocols for sample preparation using both the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR), and offers an in-depth interpretation of the resulting infrared spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a robust method for the characterization of this and structurally similar aromatic ketones.
Introduction: The Role of FT-IR in Pharmaceutical Intermediate Analysis
In the synthesis of active pharmaceutical ingredients (APIs), the unambiguous identification and purity assessment of synthetic intermediates are critical checkpoints. 3',4'-Dimethoxybutyrophenone possesses several key functional groups—an aromatic ketone, two ether linkages on the benzene ring, and an alkyl chain—that give rise to a unique and characteristic infrared spectrum. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that probes the vibrational modes of molecules. By identifying the specific absorption frequencies corresponding to the stretching and bending of bonds within these functional groups, one can confirm the molecular structure of the synthesized compound.
The causality behind employing FT-IR in this context is its ability to provide a molecular "fingerprint." The presence, position, and intensity of absorption bands are directly correlated with the molecule's structure. For instance, the carbonyl (C=O) stretch of the ketone is a strong, sharp absorption that is sensitive to its electronic environment (i.e., conjugation with the aromatic ring). Similarly, the C-O stretches of the methoxy groups and the various vibrations of the substituted benzene ring provide confirmatory evidence of the compound's identity.
Molecular Structure and Key Functional Groups
To effectively interpret the FT-IR spectrum, it is essential to first identify the functional groups within 3',4'-Dimethoxybutyrophenone and their expected vibrational frequencies.
Caption: Molecular Structure of 3',4'-Dimethoxybutyrophenone.
The primary functional groups to be identified are:
-
Aromatic Ketone: The carbonyl group (C=O) attached to the benzene ring.
-
Aryl Ethers: Two methoxy groups (-OCH₃) attached to the benzene ring.
-
Alkyl Chain: The butyryl group (-C₃H₇).
-
Substituted Benzene Ring: The aromatic ring with its characteristic C-H and C=C bonds.
Experimental Protocols
Materials and Equipment
-
Sample: 3',4'-Dimethoxybutyrophenone (purity ≥ 98%)
-
FT-IR Spectrometer: A mid-IR range (4000-400 cm⁻¹) spectrometer with a deuterated triglycine sulfate (DTGS) detector or similar.
-
For KBr Protocol:
-
Spectroscopy-grade Potassium Bromide (KBr), oven-dried at 110°C for at least 4 hours and stored in a desiccator.
-
Agate mortar and pestle.
-
Hydraulic press with a pellet-forming die (e.g., 13 mm).
-
-
For ATR Protocol:
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
-
Protocol 1: KBr Pellet Preparation
The KBr pellet method is a traditional technique for analyzing solid samples. It involves dispersing the sample in a transparent matrix of KBr, which is infrared inactive in the mid-IR region.
Step-by-Step Methodology:
-
Drying: Ensure all equipment, including the mortar, pestle, and die set, are thoroughly dry to prevent moisture contamination, which appears as broad O-H stretching bands around 3400 cm⁻¹.[1]
-
Sample Preparation: Weigh approximately 1-2 mg of 3',4'-Dimethoxybutyrophenone and 200-250 mg of dry, spectroscopy-grade KBr powder.[2]
-
Grinding: First, grind the 1-2 mg of the sample into a fine powder in the agate mortar. Then, add the KBr powder and gently but thoroughly mix to ensure a homogenous dispersion of the sample within the KBr matrix.[1][2]
-
Pellet Pressing: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[1][2] This pressure causes the KBr to "cold-flow" and form a transparent or translucent pellet.
-
Pellet Inspection: A high-quality pellet should be clear and free of cracks or cloudiness. Cloudiness can indicate poor grinding or moisture absorption.[3]
-
Background Collection: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
Protocol 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid sampling technique that requires minimal to no sample preparation. It is ideal for both solid powders and liquids.[4][5]
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR crystal surface is clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: With the clean, empty ATR crystal, acquire a background spectrum. This is crucial as it accounts for the absorption of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the 3',4'-Dimethoxybutyrophenone powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Sample Analysis: Acquire the FT-IR spectrum. As with the KBr method, 16-32 scans at a resolution of 4 cm⁻¹ are typically adequate.
-
Cleaning: After analysis, retract the pressure clamp and thoroughly clean the crystal surface.
Caption: FT-IR Sample Preparation Workflows.
Results and Interpretation of the FT-IR Spectrum
The FT-IR spectrum of 3',4'-Dimethoxybutyrophenone will exhibit a series of absorption bands characteristic of its functional groups. The table below summarizes the expected peak assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3050-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2960-2850 | Medium-Strong | C-H Stretch | Aliphatic (Butyryl group) C-H |
| ~1680-1660 | Strong, Sharp | C=O Stretch | Aromatic Ketone (conjugated) |
| ~1600, ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1465, ~1380 | Medium | C-H Bend | Aliphatic (CH₂, CH₃) |
| ~1260 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₃) |
| ~1140 | Strong | C-O Stretch | Aryl Ether (Ar-O-CH₃) |
| ~1025 | Medium | Symmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₃) |
| ~860-800 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene |
Source: Data compiled from standard FT-IR correlation tables.[6][7][8]
Detailed Spectral Analysis:
-
C-H Stretching Region (3100-2800 cm⁻¹): Two distinct sets of peaks are expected. Weaker absorptions above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.[6] Stronger, sharper peaks between 2960 and 2850 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the butyryl side chain (CH₃ and CH₂ groups).[7]
-
Carbonyl (C=O) Stretching Region (~1670 cm⁻¹): This is one of the most diagnostic peaks in the spectrum. For a simple aliphatic ketone, the C=O stretch typically appears around 1715 cm⁻¹.[9] However, in 3',4'-Dimethoxybutyrophenone, the ketone is conjugated with the aromatic ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency to the 1680-1660 cm⁻¹ range.[10][11] This peak should be strong and sharp.
-
Aromatic C=C Stretching Region (1600-1450 cm⁻¹): The benzene ring exhibits characteristic C=C in-plane stretching vibrations, which typically appear as a pair of sharp bands around 1600 cm⁻¹ and 1510 cm⁻¹. The exact positions and relative intensities can provide information about the substitution pattern.
-
Ether C-O Stretching Region (1300-1000 cm⁻¹): Aryl alkyl ethers, such as the methoxy groups in this molecule, typically show two strong, characteristic bands.[12] The asymmetric C-O-C stretch appears at a higher frequency, around 1260 cm⁻¹, while the symmetric stretch is found near 1025 cm⁻¹. The presence of these two strong absorptions is a key indicator of the dimethoxy substitution.
-
Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations, including C-H out-of-plane bending. For a 1,2,4-trisubstituted benzene ring, strong absorptions are expected in the 860-800 cm⁻¹ range, which can help confirm the substitution pattern on the aromatic ring.[8]
Self-Validating Systems and Troubleshooting
A trustworthy protocol is a self-validating one. The expected spectrum, based on well-established correlation charts, serves as the primary validation tool.
-
Moisture Contamination: If using the KBr method, the presence of a broad absorption band around 3400 cm⁻¹ indicates water contamination. The protocol should be repeated with thoroughly dried KBr and equipment.[1]
-
Saturated Peaks: If the strongest peaks (e.g., C=O or C-O stretch) appear flattened at 0% transmittance, the sample concentration in the KBr pellet is too high, or the pressure applied in ATR is too great. The sample should be re-prepared with a lower concentration.
-
Absence of Key Peaks: The absence of a strong peak around 1670 cm⁻¹ would strongly suggest that the carbonyl group is not present, indicating a failed synthesis or a different compound. Similarly, the absence of the strong ether bands around 1260 cm⁻¹ and 1025 cm⁻¹ would cast doubt on the presence of the methoxy groups.
Conclusion
FT-IR spectroscopy is a powerful and definitive tool for the structural elucidation of 3',4'-Dimethoxybutyrophenone. By following the detailed protocols for either KBr pellet or ATR analysis, a high-quality spectrum can be obtained. The key to accurate identification lies in the systematic analysis of the spectrum, paying close attention to the characteristic absorption bands of the aromatic ketone, aryl ether, and alkyl functionalities. The presence of strong, sharp peaks in the expected regions—notably around 1670 cm⁻¹ (conjugated C=O), 1260 cm⁻¹, and 1025 cm⁻¹ (C-O ether stretches)—provides robust confirmation of the molecule's identity, ensuring the quality and integrity of this vital pharmaceutical intermediate.
References
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
University of Michigan. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
YouTube. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Retrieved from [Link]
-
Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]
-
SpectraBase. (n.d.). 3',4'-Dimethoxy-3-(3,4-dimethoxyphenyl)butyrophenone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
GSRS. (n.d.). 3',4'-DIMETHOXYBUTYROPHENONE. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Infrared and Ultraviolet Spectroscopic Studies on Ketones. Retrieved from [Link]
-
ResearchGate. (2008). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3,4-Dimethoxyphenylacetone. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(3,4-DIMETHOXYPHENYL)-3-BUTEN-2-ONE, SEMICARBAZONE - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-(3,4-Dimethoxyphenyl)butan-2-one | C12H16O3 | CID 254291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 1-(3,4-dimethoxyphenyl)butan-1-one (C12H16O3) [pubchemlite.lcsb.uni.lu]
- 8. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]
- 9. chegg.com [chegg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Propiophenone, 3',4'-dimethoxy- [webbook.nist.gov]
- 12. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]
Mass Spectrometry Fragmentation Analysis of 3',4'-Dimethoxybutyrophenone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3',4'-Dimethoxybutyrophenone. As a member of the substituted butyrophenone class, this compound undergoes characteristic fragmentation pathways crucial for its unequivocal identification in complex matrices. This guide elucidates the primary fragmentation mechanisms, including a dominant α-cleavage leading to a resonance-stabilized acylium ion and a characteristic McLafferty rearrangement. Secondary fragmentation processes are also detailed to provide a comprehensive mass spectral fingerprint. The protocols and interpretations presented herein are designed to assist researchers in analytical chemistry, pharmacology, and drug development in the structural confirmation and purity assessment of 3',4'-Dimethoxybutyrophenone and structurally related compounds.
Introduction
3',4'-Dimethoxybutyrophenone, with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol , is an aromatic ketone of interest in synthetic chemistry and as a potential intermediate in pharmaceutical manufacturing.[1][2][3] The structural elucidation of such compounds is a cornerstone of chemical analysis, ensuring compound identity and purity. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), is a powerful tool for this purpose. The high-energy EI process induces reproducible fragmentation of the parent molecule, generating a unique mass spectrum that serves as a chemical "fingerprint".
Understanding these fragmentation patterns is not merely an academic exercise; it is essential for distinguishing between isomers, identifying metabolites, and characterizing impurities in drug development pipelines. This document serves as a technical guide, grounded in established principles of mass spectrometry, to the fragmentation behavior of 3',4'-Dimethoxybutyrophenone. We will explore the causality behind the formation of key fragment ions, providing a robust framework for spectral interpretation.
Experimental Protocol: GC-MS Analysis
This section outlines a standard operating procedure for the analysis of 3',4'-Dimethoxybutyrophenone using a conventional GC-MS system. The parameters are provided as a validated starting point and may be adapted based on the specific instrumentation available.
2.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 3',4'-Dimethoxybutyrophenone in a suitable volatile solvent such as methanol or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent. The optimal concentration should provide a strong signal without saturating the detector.
-
Injection: Inject 1 µL of the working solution into the GC-MS system.
2.2. Instrumentation and Parameters
A standard benchtop GC-MS system equipped with an electron ionization source is recommended.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas standard for GC-MS, providing good chromatographic resolution. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column suitable for separating a wide range of aromatic compounds. |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min | A typical temperature program to ensure good peak shape and elution. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique for generating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard energy to generate extensive and consistent fragmentation. |
| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |
| Quadrupole Temperature | 150 °C | Maintains ion trajectory and prevents contamination. |
| Mass Scan Range | m/z 40-350 | Covers the molecular ion and all expected significant fragments. |
Results and Discussion: Fragmentation Pathway Analysis
Upon ionization, 3',4'-Dimethoxybutyrophenone (m/z 208) undergoes predictable fragmentation reactions characteristic of aromatic ketones. The major pathways are dominated by cleavage events adjacent to the carbonyl group and rearrangements involving the alkyl chain.
3.1. The Molecular Ion (M⁺•)
The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 208, corresponding to the molecular weight of the compound (C₁₂H₁₆O₃).[1][4] The presence of a stable aromatic ring generally results in a reasonably prominent molecular ion peak, which is critical for determining the molecular weight of the analyte.[5]
3.2. Primary Fragmentation Pathways
Two principal fragmentation mechanisms dictate the overall appearance of the mass spectrum: α-cleavage and the McLafferty rearrangement.[6][7]
Diagram 1: Primary Fragmentation Pathways
Caption: Primary EI fragmentation of 3',4'-Dimethoxybutyrophenone.
Alpha (α)-Cleavage: Formation of the Base Peak
The most favorable fragmentation pathway for aromatic ketones is the cleavage of the bond between the carbonyl carbon and the alkyl chain (α-cleavage).[5][7] This bond scission results in the loss of the less stable alkyl radical, while the positive charge is retained by the highly stable, resonance-delocalized aromatic portion.
-
Reaction: The C-C bond between the carbonyl group and the propyl chain breaks.
-
Neutral Loss: A propyl radical (•CH₂CH₂CH₃) with a mass of 43 Da is lost.
-
Resulting Ion: This generates the 3,4-dimethoxybenzoyl cation at m/z 165 . Due to its exceptional stability, this ion is typically the most abundant fragment in the spectrum, making it the base peak .[8]
McLafferty Rearrangement
A hallmark fragmentation for carbonyl compounds possessing a γ-hydrogen on their alkyl chain is the McLafferty rearrangement.[6][9] This process involves a six-membered ring transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the β-carbon bond.
-
Reaction: A hydrogen atom from the terminal methyl group of the propyl chain is transferred to the carbonyl oxygen.
-
Neutral Loss: A neutral molecule of ethylene (CH₂=CH₂) with a mass of 28 Da is eliminated.
-
Resulting Ion: This rearrangement produces a characteristic enol radical cation at m/z 180 . While less intense than the α-cleavage product, this peak is a significant diagnostic marker for butyrophenone structures.[6][9]
3.3. Secondary Fragmentation of the m/z 165 Ion
The highly abundant m/z 165 fragment can undergo further fragmentation, providing additional structural confirmation. These subsequent losses primarily involve the methoxy substituents and the carbonyl group.
Diagram 2: Secondary Fragmentation of the Base Peak
Caption: Subsequent fragmentation of the m/z 165 ion.
-
Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from one of the methoxy groups. This results in an ion at m/z 150 (165 - 15).
-
Loss of Carbon Monoxide: Acylium ions are known to lose a neutral molecule of carbon monoxide (CO). This decarbonylation leads to the formation of the 3,4-dimethoxyphenyl cation at m/z 137 (165 - 28). This ion can subsequently lose a methyl radical to produce a fragment at m/z 122 (137 - 15).
Summary of Key Ions
The table below summarizes the principal ions observed in the EI mass spectrum of 3',4'-Dimethoxybutyrophenone, their proposed structures, and the fragmentation mechanism responsible for their formation.
| m/z | Proposed Ion Structure/Formula | Neutral Loss | Fragmentation Pathway | Relative Intensity |
| 208 | [C₁₂H₁₆O₃]⁺• | - | Molecular Ion | Moderate |
| 180 | [C₁₀H₁₂O₃]⁺• | C₂H₄ | McLafferty Rearrangement | Moderate |
| 165 | [C₉H₉O₃]⁺ | •C₃H₇ | α-Cleavage | High (Base Peak) |
| 150 | [C₈H₆O₃]⁺ | •CH₃ (from m/z 165) | Secondary Fragmentation | Low to Moderate |
| 137 | [C₈H₉O₂]⁺ | CO (from m/z 165) | Secondary Fragmentation | Moderate |
| 122 | [C₇H₆O₂]⁺ | •CH₃ (from m/z 137) | Tertiary Fragmentation | Low |
Conclusion
The electron ionization mass spectrum of 3',4'-Dimethoxybutyrophenone is characterized by a clear molecular ion at m/z 208 and is dominated by two primary fragmentation pathways. The most prominent feature is the base peak at m/z 165, resulting from a highly favorable α-cleavage and loss of a propyl radical. A diagnostically significant ion at m/z 180 arises from a McLafferty rearrangement with the loss of ethylene. Further fragmentation of the base peak provides a series of secondary ions (m/z 150, 137, 122) that corroborate the structure of the dimethoxy-substituted aromatic ring. This detailed fragmentation map serves as a reliable reference for the identification and structural confirmation of 3',4'-Dimethoxybutyrophenone in various research and development settings.
References
- Frigerio, A., & Cavo-Briones, M. (1976). Electron Impact and Chemical Ionization Mass Spectrometry of Some Butyrophenones. Journal of Pharmaceutical Sciences, 65(9), 1354-1358.
- eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns.
-
Tachikawa, H., Valadbeigi, Y., & Causon, T. (2021). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Analytical Sciences, 37(6), 883-888. Available from: [Link]
-
Suzuki, O., & Hattori, H. (1986). Positive- and negative-ion mass spectrometry of butyrophenones. Journal of Chromatography, 382, 135-145. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98669, 3',4'-dimethoxybutyrophenone. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3',4'-DIMETHOXYBUTYROPHENONE. Retrieved from [Link]
- Clark, C. R., et al. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). CHAPTER 2: Fragmentation and Interpretation of Spectra. Whitman College. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 3',4'-dimethoxybutyrophenone CAS#: 54419-21-5 [m.chemicalbook.com]
- 3. 3',4'-dimethoxybutyrophenone | 54419-21-5 [amp.chemicalbook.com]
- 4. PubChemLite - 1-(3,4-dimethoxyphenyl)butan-1-one (C12H16O3) [pubchemlite.lcsb.uni.lu]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.11.3 [people.whitman.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing the biological activity of 3',4'-Dimethoxybutyrophenone derivatives
A Framework for Assessing the Biological Activity of Novel 3',4'-Dimethoxybutyrophenone Derivatives
Introduction: Rationale and Strategic Approach
The butyrophenone scaffold is a well-established pharmacophore, most notably recognized for its utility in the development of antipsychotic agents that act primarily as dopamine receptor antagonists. The introduction of a 3',4'-dimethoxy substitution pattern on the phenyl ring, a feature present in numerous naturally occurring and synthetic bioactive compounds, suggests a potential modulation of activity or introduction of novel biological effects. These could range from anticancer and anti-inflammatory to neuroprotective properties.
This document provides a comprehensive, multi-tiered protocol for the initial biological characterization of novel 3',4'-Dimethoxybutyrophenone derivatives. Our approach is designed to be systematic, starting with broad-spectrum cytotoxicity screening to establish a therapeutic window, followed by targeted assays based on the structural alerts of the butyrophenone core and the dimethoxy-substituted phenyl ring. This strategy ensures a thorough and resource-efficient evaluation of this promising class of compounds.
Tier 1: Foundational Cytotoxicity and Cell Viability Screening
Before investigating specific mechanisms of action, it is crucial to determine the general cytotoxicity of the 3',4'-Dimethoxybutyrophenone derivatives across various cell lines. This initial screening provides essential data on the concentration range for subsequent, more specific assays and can offer preliminary insights into potential anticancer activity.
Recommended Cell Lines
A panel of cell lines is recommended to assess for both general toxicity and potential tissue-specific effects.
| Cell Line | Type | Rationale |
| HEK293 | Human Embryonic Kidney | A common, non-cancerous cell line for baseline cytotoxicity. |
| SH-SY5Y | Human Neuroblastoma | Relevant for neurotoxicity and neuroprotection assays, given the butyrophenone core. |
| MCF-7 | Human Breast Adenocarcinoma | A representative cancer cell line for initial anticancer screening. |
| A549 | Human Lung Carcinoma | Another common cancer cell line to assess broader anticancer potential. |
| RAW 264.7 | Mouse Macrophage | To evaluate potential immunomodulatory or anti-inflammatory effects. |
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
3',4'-Dimethoxybutyrophenone derivatives (dissolved in DMSO, sterile-filtered)
-
Selected cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3',4'-Dimethoxybutyrophenone derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cell viability assessment.
Tier 2: Mechanistic Assays Based on Structural Moieties
Based on the IC₅₀ values from the initial screening, non-cytotoxic concentrations should be used for the following mechanistic studies.
Neuroactivity Assessment: Dopamine D2 Receptor Binding Assay
The butyrophenone core is a known antagonist of the dopamine D2 receptor (D2R), a key target in antipsychotic drug action. A competitive binding assay is essential to determine if the 3',4'-Dimethoxybutyrophenone derivatives retain this activity.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Raclopride) from the D2 receptor in a membrane preparation.
Materials:
-
Cell membranes expressing human D2 receptors (commercially available)
-
Radiolabeled ligand (e.g., [³H]-Spiperone)
-
Test compounds (3',4'-Dimethoxybutyrophenone derivatives)
-
Unlabeled ("cold") ligand for non-specific binding (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates (GF/C or GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: D2R membranes + radiolabeled ligand.
-
Non-specific Binding (NSB): D2R membranes + radiolabeled ligand + excess unlabeled ligand (e.g., 10 µM Haloperidol).
-
Test Compound: D2R membranes + radiolabeled ligand + serial dilutions of the 3',4'-Dimethoxybutyrophenone derivative.
-
-
Incubation: Add the components to the wells as defined above in the assay buffer. The final volume is typically 200 µL. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percentage of inhibition of specific binding by the test compound at each concentration.
-
Plot the percent inhibition against the compound concentration to calculate the Ki (inhibition constant) or IC₅₀ value.
-
Potential Signaling Pathway Modulation
The 3',4'-dimethoxy-substituted phenyl ring is a feature found in compounds known to modulate key cellular signaling pathways, such as PI3K/Akt/mTOR, which is often dysregulated in cancer.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Protocol: Western Blotting for Akt Phosphorylation
A decrease in the phosphorylation of Akt at Ser473 is a common indicator of PI3K pathway inhibition.
Materials:
-
Treated cell lysates (from cells treated with 3',4'-Dimethoxybutyrophenone derivatives)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total-Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Protocol:
-
Cell Lysis: After treating cells with the compounds for a specified time (e.g., 2-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities and express the level of phospho-Akt as a ratio to total Akt.
Data Interpretation and Next Steps
The data generated from these tiered assays will provide a comprehensive initial profile of the biological activity of the 3',4'-Dimethoxybutyrophenone derivatives.
| Assay | Key Output | Interpretation | Next Steps |
| MTT Assay | IC₅₀ values | Indicates cytotoxicity and potential therapeutic window. Low IC₅₀ in cancer cells suggests anticancer potential. | Prioritize compounds with high potency and selectivity. |
| D2R Binding Assay | Ki or IC₅₀ values | Measures affinity for the dopamine D2 receptor. | If active, proceed to functional assays (e.g., cAMP accumulation) and in vivo models of psychosis. |
| Western Blot | p-Akt/Total Akt ratio | Indicates modulation of the PI3K/Akt signaling pathway. | If inhibitory, explore effects on downstream targets (e.g., mTOR) and in vivo cancer models. |
A compound exhibiting low general cytotoxicity but potent and specific activity in a mechanistic assay would be a strong candidate for further preclinical development.
References
Troubleshooting & Optimization
Low yield in Friedel-Crafts acylation of 3',4'-Dimethoxybutyrophenone
Technical Support Center: Fried-Crafts Acylation
Topic: Troubleshooting Low Yield in the Friedel-Crafts Acylation of 1,2-Dimethoxybenzene to Produce 3',4'-Dimethoxybutyrophenone
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1][2] The synthesis of 3',4'-Dimethoxybutyrophenone from 1,2-dimethoxybenzene (veratrole) is a vital step in the production of various pharmaceutical intermediates. However, this reaction is frequently plagued by low yields, posing a significant challenge for researchers.
This guide, authored from the perspective of a Senior Application Scientist, provides in-depth troubleshooting strategies, optimized protocols, and a mechanistic overview to help you diagnose and resolve the common issues encountered during this synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues that arise during the Friedel-Crafts acylation of veratrole.
Q1: My reaction has a very low yield or isn't working at all. What are the most common culprits?
Low yields in this specific acylation can often be traced back to a few critical factors.[3][4]
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Any water present in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative that all components of the reaction are rigorously dried and handled under anhydrous conditions.
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[4][5] This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[5][6] A common practice is to use a slight excess (1.1 to 1.5 equivalents) of the catalyst.
-
Poor Reagent Quality: The purity of your veratrole and butyryl chloride (or butyric anhydride) is critical. Impurities can compete in side reactions or interfere with the catalyst.[3] Always use freshly distilled or high-purity reagents.
-
Suboptimal Temperature: Temperature control is crucial. The initial formation of the acylium ion complex with AlCl₃ is often performed at low temperatures (0 °C) to control the reaction rate.[4] Subsequently, allowing the reaction to warm to room temperature or applying gentle heat may be necessary to drive the reaction to completion.[3] Excessively high temperatures can lead to decomposition and byproduct formation.
Q2: I'm observing the formation of multiple products in my TLC or NMR analysis. What could be the cause?
The presence of multiple products often points to issues with regioselectivity or side reactions.
-
Isomer Formation: 1,2-dimethoxybenzene has two possible sites for acylation. While the desired product is typically the 4-acyl isomer due to steric hindrance from the methoxy group, some amount of the 3-acyl isomer can form. The choice of solvent and catalyst can influence this ortho/para ratio.
-
Polyacylation: Although the acyl group is deactivating and generally prevents a second acylation, the two methoxy groups on veratrole make the ring highly activated.[3][7] If the reaction conditions are too harsh (e.g., high temperature, large excess of acylating agent), there is a risk of polyacylation.
-
Cleavage of Methoxy Groups: Under strongly acidic conditions and elevated temperatures, the Lewis acid can catalyze the cleavage of the methyl ethers on the aromatic ring, leading to phenolic byproducts which can complicate the reaction and purification.
Q3: The reaction seems to work, but I lose most of my product during the aqueous work-up. Why?
Product loss during work-up is a common and frustrating issue.
-
Incomplete Quenching: The reaction must be carefully quenched by pouring the mixture into ice-cold acid (e.g., dilute HCl).[8] This hydrolyzes the aluminum-ketone complex, liberating the product, and neutralizes any remaining Lewis acid.[9] Insufficient quenching can lead to the product remaining in the aqueous layer as the complex.
-
Emulsion Formation: The presence of aluminum salts can lead to the formation of persistent emulsions during the extraction phase, making separation of the organic and aqueous layers difficult and causing significant product loss. If an emulsion forms, adding a saturated brine solution can help to break it.
-
Product Solubility: 3',4'-Dimethoxybutyrophenone has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., dichloromethane or ethyl acetate) and performing multiple extractions to ensure complete recovery from the aqueous layer.
Q4: Can I use a milder Lewis acid to avoid the harsh conditions of AlCl₃?
Yes, for highly activated rings like veratrole, milder Lewis acids can be effective and are worth considering.[6]
-
Alternative Catalysts: Catalysts such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts have been used for the acylation of activated aromatic compounds.[1][10][11] These can offer advantages such as easier handling and potentially milder reaction conditions.
-
Trade-offs: Milder catalysts may require higher temperatures or longer reaction times to achieve comparable conversion to AlCl₃. It is essential to perform small-scale optimization studies to find the best conditions for your specific setup.
Visualizing the Process
Reaction Mechanism
The reaction proceeds by the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich veratrole ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Flowchart
Use this decision tree to systematically diagnose the source of low yield.
Caption: A logical workflow for troubleshooting low yields.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of 3',4'-Dimethoxybutyrophenone.
Materials:
-
1,2-Dimethoxybenzene (Veratrole), 99%
-
Butyryl chloride, 99%
-
Anhydrous Aluminum Chloride (AlCl₃), 99.9%
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath with constant stirring.
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of butyryl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5 °C. Stir the resulting mixture for an additional 15 minutes at 0 °C.
-
Aromatic Substrate Addition: Prepare a solution of 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 25 g of ice and 15 mL of HCl per 0.05 mol of substrate).[12]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3',4'-Dimethoxybutyrophenone.
Data Summary: Influence of Conditions
The following table summarizes how different parameters can affect the outcome of the reaction. This is a generalized guide, and optimal conditions should be determined empirically.
| Parameter | Condition A (Typical) | Condition B (Alternative) | Expected Outcome & Rationale |
| Lewis Acid | AlCl₃ | FeCl₃ | AlCl₃: Higher reactivity, often better yields but requires strict anhydrous conditions.[13] FeCl₃: Milder, less moisture-sensitive, may require heating, potentially lower yield. |
| Catalyst Stoich. | 1.2 eq. | 1.0 eq. | 1.2 eq.: Ensures enough catalyst is available to drive the reaction to completion by compensating for complexation with the product.[6] 1.0 eq.: May result in incomplete conversion if any catalyst is deactivated. |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | DCM: Standard, good solubility for reactants. DCE: Higher boiling point, useful if heating is required with milder catalysts. |
| Temperature | 0 °C to Room Temp | Room Temp Only | 0 °C to RT: Controlled addition at low temp minimizes side reactions; warming drives completion. RT Only: Simpler setup, but risks higher initial exotherm and potential byproduct formation. |
| Acylating Agent | Butyryl Chloride | Butyric Anhydride | Chloride: More reactive, generates HCl byproduct. Anhydride: Less reactive, may require more forcing conditions, produces butyric acid byproduct. |
References
-
Wikipedia. Friedel–Crafts reaction. [Online] Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Online] Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Online] Available at: [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Online] Available at: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Online] Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Online] Available at: [Link]
-
ACS Publications. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Online] Available at: [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Online] Available at: [Link]
-
International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Online] Available at: [Link]
-
National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Online] Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemijournal.com [chemijournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 3',4'-Dimethoxybutyrophenone
Welcome to the technical support center for the synthesis of 3',4'-Dimethoxybutyrophenone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during its synthesis, primarily via the Friedel-Crafts acylation of veratrole.
Introduction to the Synthesis
The most common route to 3',4'-Dimethoxybutyrophenone is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with either butyryl chloride or butyric anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] The two methoxy groups on the veratrole ring are activating and direct the incoming acyl group to the position para to one of the methoxy groups, yielding the desired product.[3] While this is a generally reliable reaction, side reactions can occur, leading to impurities and reduced yields. This guide will help you navigate these potential issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 3',4'-Dimethoxybutyrophenone.
Question 1: My reaction yield is very low. What are the possible causes and how can I improve it?
Answer:
Low yields in a Friedel-Crafts acylation can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) complexes with the product ketone.[4] This means that a stoichiometric amount of the catalyst is required for the reaction to go to completion. Using a catalytic amount will result in a low yield.
-
Solution: Ensure you are using at least one equivalent of AlCl₃ for every equivalent of the limiting reagent (either veratrole or butyryl chloride). It is often beneficial to use a slight excess (e.g., 1.1 equivalents) of the catalyst.
-
-
Moisture in the Reaction: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in your reagents or glassware will react with the catalyst, deactivating it and hindering the reaction.
-
Solution: Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator. Use anhydrous solvents and ensure your starting materials are dry. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Deactivated Starting Material: While veratrole is an activated aromatic ring, any impurities in your starting material that are deactivating groups can inhibit the reaction.[5][6]
-
Solution: Use high-purity veratrole and butyryl chloride. If necessary, purify your starting materials before use (e.g., distillation of veratrole).
-
-
Inadequate Reaction Temperature or Time: Friedel-Crafts reactions can be slow, and if the temperature is too low or the reaction time is too short, the reaction may not go to completion.[7]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time. However, be cautious, as excessive heat can promote side reactions.
-
Question 2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of side products. In the synthesis of 3',4'-Dimethoxybutyrophenone, the most common side products are:
-
Isomeric Products: While the primary product is the 3',4'-isomer, a small amount of the 2',3'-isomer can sometimes form. This is less likely due to the directing effects of the methoxy groups but can occur under certain conditions.
-
Identification: The different isomers will have slightly different polarities and thus different Rf values on TLC. Characterization by NMR will be necessary to confirm the exact structure.
-
Minimization: Running the reaction at a lower temperature can sometimes increase the regioselectivity.
-
-
Diacylated Product: Because the methoxy groups are activating, there is a possibility of a second acylation reaction occurring on the product ring, leading to a diacylated byproduct. However, the acyl group of the product is deactivating, which makes a second acylation less likely than in Friedel-Crafts alkylation.[5][6]
-
Identification: This byproduct will be significantly more polar than the desired product and will have a lower Rf value on TLC.
-
Minimization: Use a 1:1 stoichiometry of veratrole to butyryl chloride. Using an excess of the acylating agent will favor diacylation.
-
-
Products from Impurities in Starting Materials: Impurities in the butyryl chloride, such as butyric anhydride, can lead to the formation of other acylated products.
-
Solution: Use freshly distilled or high-purity butyryl chloride.
-
Below is a table summarizing potential side products and their characteristics:
| Side Product | Structure | Reason for Formation | Identification | Prevention/Minimization |
| 2',3'-Dimethoxybutyrophenone | Isomer | Non-selective acylation | Close spot on TLC to the main product; requires NMR for confirmation. | Lower reaction temperature to improve regioselectivity. |
| Diacylated Veratrole | Di-substituted | Excess acylating agent and activated ring | More polar spot on TLC (lower Rf). | Use a 1:1 stoichiometry of reactants. |
| Butyric Anhydride Adduct | Impurity reaction | Impure butyryl chloride | Varies depending on the specific impurity. | Use high-purity starting materials. |
Question 3: My final product is an oil and is difficult to purify. What should I do?
Answer:
Obtaining an oily product is a common issue and can be due to the presence of unreacted starting materials or side products that inhibit crystallization.[7]
-
Purification Strategy:
-
Aqueous Work-up: First, ensure a proper aqueous work-up has been performed to remove the Lewis acid and any water-soluble byproducts. This typically involves quenching the reaction with ice/dilute HCl and then extracting the product into an organic solvent.
-
Column Chromatography: If the product remains oily, purification by column chromatography on silica gel is the most effective method.[7] A common eluent system is a gradient of hexane and ethyl acetate. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.
-
Recrystallization: Once the product is purified by chromatography, you can attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to obtain a crystalline solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation for the synthesis of 3',4'-Dimethoxybutyrophenone?
A1: The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with butyryl chloride to form a highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺).[1][5] This ion is resonance-stabilized.
-
Electrophilic Attack: The electron-rich veratrole ring acts as a nucleophile and attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the 3',4'-Dimethoxybutyrophenone product complexed with AlCl₃.[1][4]
-
Work-up: An aqueous work-up is required to decompose the aluminum chloride-ketone complex and isolate the final product.[4]
Q2: Can I use butyric anhydride instead of butyryl chloride?
A2: Yes, butyric anhydride can be used as an alternative acylating agent.[1][2] The mechanism is similar, involving the reaction of the anhydride with the Lewis acid to generate the acylium ion. In some cases, using an anhydride can be advantageous as it can lead to a cleaner reaction with fewer side products related to the acyl chloride.
Q3: Why is a stoichiometric amount of Lewis acid required?
A3: The product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst (AlCl₃).[2][4] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the Lewis acid is needed for each equivalent of the ketone produced.
Experimental Protocols
Standard Protocol for Friedel-Crafts Acylation of Veratrole
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Reagents: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Acylating Agent: Cool the suspension in an ice bath (0 °C). Slowly add butyryl chloride (1.0 eq.) via the dropping funnel.
-
Addition of Veratrole: After the addition of butyryl chloride is complete, add veratrole (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition of veratrole, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) followed by recrystallization.
Visualizations
Reaction Mechanism and Side Reactions
Caption: Main reaction and potential side reactions in the synthesis of 3',4'-Dimethoxybutyrophenone.
Troubleshooting Workflow
Caption: A troubleshooting workflow for optimizing the synthesis of 3',4'-Dimethoxybutyrophenone.
References
- BenchChem. (n.d.). Common side products in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. (2023). Friedel–Crafts reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation.
- International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 3. chemijournal.com [chemijournal.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3',4'-Dimethoxybutyrophenone
Welcome to the technical support center for synthetic and medicinal chemistry. This guide provides in-depth troubleshooting and practical advice for the purification of crude 3',4'-Dimethoxybutyrophenone. As researchers, we understand that isolating a target compound in high purity is as critical as the synthesis itself. This document is structured to address the common challenges encountered after a typical synthesis, such as a Friedel-Crafts acylation, and to provide robust, field-proven protocols to achieve high purity.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question: My crude product is a dark, oily solid after the initial reaction quench. How should I proceed?
Answer: This is a common scenario, especially after a Friedel-Crafts reaction where acidic catalysts like AlCl₃ are used. The dark color and oily consistency often result from unreacted starting materials (e.g., veratrole), acidic byproducts (e.g., butyric acid), and polymeric residues. The first and most critical step is a proper aqueous workup.
The goal of the workup is to use liquid-liquid extraction to separate the desired organic product from water-soluble and acidic/basic impurities.[1][2]
-
Causality: The crude mixture is dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Washing this organic layer with a basic aqueous solution, like sodium bicarbonate (NaHCO₃), will deprotonate acidic impurities such as residual butyric acid and hydrolyzed catalyst, converting them into their corresponding salts.[3] These salts are highly soluble in the aqueous layer and are thus removed from the organic phase. Subsequent washes with water and brine (saturated NaCl solution) remove residual base and other water-soluble impurities and help to break up any emulsions.[4]
A detailed protocol for this essential first step is provided in the "Experimental Protocols" section below.
Question: After the aqueous workup, my product is a pale yellow solid, but TLC analysis still shows a major spot for my product and a faint spot for the starting material (veratrole). Is recrystallization sufficient?
Answer: Yes, recrystallization is the ideal next step in this situation. It is a powerful technique for removing small amounts of impurities from a solid compound, provided a suitable solvent is chosen.[5] The principle relies on the solubility differences between your desired compound and the impurities at different temperatures.[6]
-
Expert Insight: 3',4'-Dimethoxybutyrophenone is a moderately polar ketone. Veratrole is significantly less polar. A solvent system that dissolves your product well when hot but poorly when cold, while keeping veratrole dissolved even upon cooling, will be effective. Alcohols like ethanol or isopropanol are excellent starting points. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be highly effective for fine-tuning solubility.[7]
Question: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem that can be caused by several factors:
-
High Impurity Level: A significant amount of impurities can depress the melting point of your compound, making it more likely to oil out.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered crystal lattice to form.[8]
-
Inappropriate Solvent Choice: The solvent's boiling point might be too high, or the solubility curve of the compound in the solvent is not ideal.
Solutions:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to ensure the saturation point is reached at a lower temperature, then allow it to cool much more slowly.[8]
-
Slow Cooling: Insulate the flask to slow the cooling rate. Allow it to cool to room temperature undisturbed before moving it to an ice bath.[5]
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a tiny "seed" crystal of the pure compound.[5]
-
Consider Chromatography: If oiling out persists, it may indicate that the impurity load is too high for recrystallization to be effective. In this case, flash column chromatography is the recommended alternative.[9][10]
Question: My recrystallized product looks clean, but NMR analysis indicates a small amount of a positional isomer. How do I remove it?
Answer: The removal of structurally similar isomers is a classic challenge where recrystallization often fails. Flash column chromatography is the definitive technique for this type of separation.[11]
-
Mechanism: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[11] Positional isomers often have slight differences in polarity. For instance, the 2',3'-dimethoxy isomer is slightly less polar than the desired 3',4'-isomer. This difference can be exploited. By using a mobile phase of appropriate polarity (e.g., a hexane/ethyl acetate gradient), the less polar isomer will travel faster down the column, allowing for its separation from the more polar product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude 3',4'-Dimethoxybutyrophenone synthesized via Friedel-Crafts acylation?
A1: The impurity profile is dictated by the reaction mechanism and conditions. Key potential impurities include:
-
Unreacted Veratrole: The aromatic starting material.
-
Butyric Acid: From hydrolysis of the acylating agent (butyryl chloride or anhydride).
-
Positional Isomers: Primarily the 2',3'-isomer, formed in small amounts.
-
Poly-acylated Products: Where a second butyryl group is added to the ring.[12]
-
Catalyst Residues: Hydrolyzed aluminum chloride or other Lewis acids.
Q2: How do I perform a small-scale test to find the best recrystallization solvent?
A2: Place a small amount of your crude solid (20-30 mg) in a test tube. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily in a small volume at room temperature, the solvent is too good; the compound will not crystallize well. If the solid is insoluble at room temperature, heat the mixture gently. A good solvent will dissolve the solid when hot but allow it to crystallize upon cooling.[6] Test several solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal one.
Q3: What is the purpose of adding activated charcoal during recrystallization?
A3: Activated charcoal is used to remove colored, often high-molecular-weight, impurities.[7] It should be added to the hot solution before filtration. Use it sparingly, as excessive amounts can adsorb your product and reduce the final yield.[8]
Q4: Can I use distillation to purify 3',4'-Dimethoxybutyrophenone?
A4: While distillation is a powerful technique for purifying liquids, it is generally not recommended for this compound. 3',4'-Dimethoxybutyrophenone has a high boiling point and may be susceptible to thermal decomposition at the temperatures required for atmospheric distillation. Vacuum distillation could be an option, but recrystallization or chromatography are typically safer and more effective methods for achieving high purity.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Technique | Solvent System (Starting Point) | Rationale & Notes |
| Aqueous Workup | Ethyl Acetate & 5% NaHCO₃(aq) | Ethyl acetate is a good solvent for the product and is immiscible with water. NaHCO₃ removes acidic impurities. |
| Recrystallization | Isopropanol or Ethanol | The product has good solubility in hot alcohols and lower solubility when cold. Easy to remove under vacuum. |
| Recrystallization | Ethyl Acetate / Hexane | A mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy. Reheat to clarify and cool slowly. Excellent for fine-tuning polarity. |
| Column Chromatography | Silica Gel with Hexane / Ethyl Acetate Gradient (e.g., 9:1 to 7:3) | Standard phase system for moderately polar compounds. The gradient allows for separation of less polar impurities first, followed by the product. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dissolve the mixture in an appropriate organic solvent (e.g., 3-5 mL of ethyl acetate per gram of crude product).
-
Add an equal volume of deionized water and shake gently, venting frequently. Allow the layers to separate and discard the aqueous (bottom) layer.
-
Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Shake, vent, and allow the layers to separate. Discard the aqueous layer.[3]
-
Repeat the wash with deionized water.
-
Wash with a saturated aqueous sodium chloride (brine) solution. This helps remove residual water from the organic layer.
-
Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, neutralized solid.[4]
Protocol 2: Recrystallization from Isopropanol
-
Place the crude solid from the workup into an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol, just enough to dissolve the solid completely. Keep the solution at or near its boiling point.
-
If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.
-
Cover the flask and allow the filtrate to cool slowly to room temperature. Crystals should begin to form.[5]
-
Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol.
-
Dry the crystals under vacuum to obtain the pure 3',4'-Dimethoxybutyrophenone.
Visualizations
Purification Workflow Diagram
This diagram outlines the decision-making process for purifying crude 3',4'-Dimethoxybutyrophenone.
Caption: Decision workflow for purification.
Solvent Selection Logic
This diagram illustrates the logic for selecting an appropriate recrystallization solvent.
Caption: Logic for recrystallization solvent choice.
References
-
JoVE. (2020). Extraction - Concept. [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Srinivasan, T. G., et al. (2010). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Journal of Liquid Chromatography & Related Technologies, 33:97–108. [Link]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]
-
The Department of Chemistry, UWI, Mona, Jamaica. Separation of an Unknown Mixture. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Advion. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. [Link]
-
Chem Help ASAP. (2021). reaction work-up, liquid-liquid extraction, & product isolation. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
Chemistry For Everyone. (2024). How To Separate Two Organic Compounds?. YouTube. [Link]
-
JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). [Link]
-
ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
- Sharp, S. P., & Steitz, A. (1958). Method for purification of ketones. U.S.
-
A-Z Chemistry. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
ResearchGate. (2021). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. [Link]
-
Majumdar, S., & Bag, P. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 11(13), 7386-7421. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
- Google Patents. (2010). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B.
- Google Patents. (2003). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. EP1000005B1.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
MDPI. (2020). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. [Link]
-
ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
-
European Patent Office. (1987). Process for 3,4-dimethoxyphenyl-acetone preparation. EP 0247526 A2. [Link]
- Google Patents. (2020). Preparation method of 3, 4-dimethoxy benzonitrile. CN110668972A.
Sources
- 1. Video: Extraction - Concept [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
Optimizing reaction conditions for 3',4'-Dimethoxybutyrophenone synthesis
<Technical Support Center: Optimizing Reaction Conditions for 3',4'-Dimethoxybutyrophenone Synthesis
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing the synthesis of 3',4'-Dimethoxybutyrophenone. As a senior application scientist, I will provide you with in-depth, field-proven insights to help you navigate the complexities of this chemical transformation.
Overview of 3',4'-Dimethoxybutyrophenone Synthesis
The most common and direct method for synthesizing 3',4'-Dimethoxybutyrophenone is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with butyryl chloride or butyric anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a frequent choice.[2][3]
The reaction involves the formation of a highly reactive acylium ion from the acylating agent and the Lewis acid.[4][5] This electrophile is then attacked by the electron-rich veratrole ring to form the desired ketone. Due to the electron-donating nature of the two methoxy groups, veratrole is highly activated, which generally leads to good reactivity. However, several factors can influence the success of the synthesis, leading to issues such as low yield and impurity formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3',4'-Dimethoxybutyrophenone in a question-and-answer format.
Low Yield or No Reaction
Question: My reaction is resulting in a very low yield of 3',4'-Dimethoxybutyrophenone, or it's not proceeding at all. What are the likely causes?
Answer: Low yields in Friedel-Crafts acylation are a common challenge and can often be traced back to a few critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[6][7] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst. It is crucial to use anhydrous conditions, including oven-dried glassware and freshly opened or purified reagents.[8]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount, not a catalytic amount, of the Lewis acid.[9][10] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[6][9] A common practice is to use at least 1.1 to 2.0 equivalents of the Lewis acid relative to the limiting reagent.[7]
-
Suboptimal Reaction Temperature: The reaction temperature plays a significant role. While some Friedel-Crafts acylations proceed at room temperature, others may require heating to overcome the activation energy.[6] Conversely, excessively high temperatures can lead to side reactions and decomposition.[9] Careful temperature control is essential.
-
Poor Reagent Quality: The purity of both the veratrole and the butyryl chloride (or butyric anhydride) is critical.[6] Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
Formation of Multiple Products
Question: I'm observing the formation of multiple products in my reaction mixture. What could be the reason?
Answer: While Friedel-Crafts acylation is generally less prone to polysubstitution compared to Friedel-Crafts alkylation, it can still occur, especially with a highly activated aromatic ring like veratrole.[6][11] Here are the primary reasons for multiple product formation:
-
Isomer Formation: Although the two methoxy groups in veratrole direct acylation to the positions ortho and para to them, the primary product expected is 3',4'-Dimethoxybutyrophenone. However, under certain conditions, minor amounts of other isomers might form.
-
Side Reactions: The presence of impurities in the starting materials can lead to side reactions.[6] For example, if the butyryl chloride contains any isomeric impurities, this could lead to the formation of corresponding ketone isomers.
-
Reaction with Solvent: In some cases, the solvent itself can react under Friedel-Crafts conditions, although this is less common with typical solvents like dichloromethane.
Difficult Product Purification
Question: I'm having trouble purifying the final product. It's an oil or a gummy solid. What are the possible causes and solutions?
Answer: The formation of a non-crystalline product is a common issue and can be attributed to several factors:
-
Presence of Unreacted Starting Materials: Incomplete reaction can leave behind unreacted veratrole or butyryl chloride/anhydride, leading to a difficult-to-purify mixture.[12] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of starting materials.[12]
-
Formation of Side Products: As discussed above, the presence of isomers or other byproducts can hinder crystallization.
-
Incomplete Quenching: The reaction must be carefully quenched, typically with ice-cold water or dilute acid, to decompose the aluminum chloride-ketone complex.[8] Incomplete quenching can leave behind aluminum salts that contaminate the product.
Solution: If you obtain an oily product, purification by column chromatography on silica gel is the recommended method.[12] A common eluent system is a gradient of hexane and ethyl acetate.[12]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Dichloromethane (CH₂Cl₂) is a commonly used solvent for Friedel-Crafts acylation as it is relatively inert and has a convenient boiling point.[7] It is essential to use anhydrous dichloromethane to prevent catalyst deactivation.[7]
Q2: Can I use butyric anhydride instead of butyryl chloride?
A2: Yes, butyric anhydride can be used as the acylating agent.[13] The reaction mechanism is similar, involving the formation of an acylium ion.
Q3: How can I ensure my reagents and glassware are anhydrous?
A3: Glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled in a desiccator before use. Solvents should be freshly distilled from an appropriate drying agent, such as calcium hydride for dichloromethane.[7] Reagents should be purchased in anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the expected regioselectivity of the acylation of veratrole?
A4: The two methoxy groups are ortho-, para-directing. Acylation is expected to occur at the position para to one methoxy group and ortho to the other, leading to the 3',4'-disubstituted product as the major isomer.
Q5: Are there any greener alternatives to aluminum chloride?
A5: Research is ongoing into more environmentally friendly catalysts for Friedel-Crafts reactions. Some alternatives include solid acid catalysts and certain metal triflates.[1][14]
Experimental Protocols
General Protocol for the Synthesis of 3',4'-Dimethoxybutyrophenone
This protocol is a representative example and may require optimization for your specific laboratory conditions.
Reagents and Materials:
-
Veratrole (1.0 equivalent)
-
Butyryl chloride (1.1 equivalents)
-
Anhydrous aluminum chloride (1.2 equivalents)
-
Anhydrous dichloromethane
-
Crushed ice
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.[9] Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve butyryl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the butyryl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.[7]
-
Addition of Aromatic Substrate: Dissolve veratrole in anhydrous dichloromethane and add it to the dropping funnel. Add the veratrole solution dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitor by TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl with vigorous stirring.[9]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.[9]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualizing the Process
Reaction Mechanism
Caption: Friedel-Crafts Acylation Mechanism.
Troubleshooting Workflow
Caption: Troubleshooting Low Yields.
References
-
BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions. Link
-
BenchChem. Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. Link
-
BenchChem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Link
-
BenchChem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. Link
-
StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions. Link
-
BenchChem. Optimizing Friedel-Crafts reaction conditions for acyl chlorides. Link
-
ResearchGate. Optimization of Reaction Conditions. Link
-
BenchChem. Common side products in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone. Link
-
sathee jee. Friedel Crafts Reaction. Link
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Link
-
NROChemistry. Friedel-Crafts Reactions. Link
-
Wikipedia. Friedel–Crafts reaction. Link
-
Sigma-Aldrich. Friedel–Crafts Acylation. Link
-
International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Link
-
Chemistry Steps. Friedel-Crafts Acylation. Link
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Link
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 傅-克酰基化反应 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Butyrophenone Synthesis
Welcome to the Technical Support Center for Butyrophenone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation during the Friedel-Crafts acylation of benzene with butyryl chloride or butanoic anhydride. Here, you will find in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My butyrophenone synthesis has stalled, or the yield is significantly lower than expected. What are the likely causes related to the catalyst?
Low or no yield in a Friedel-Crafts acylation is a common issue, often directly linked to the health of your catalyst. The primary culprits can be categorized as follows:
-
Catalyst Poisoning: This is the most frequent cause of sudden reaction failure. Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly susceptible to deactivation by substances that can donate lone pairs of electrons.[1][2]
-
Moisture: Water is a potent poison for Lewis acid catalysts. It hydrolyzes the catalyst, rendering it inactive.[1] Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Basic Functional Groups: If your starting materials or solvents contain basic functional groups like amines (-NH₂) or alcohols (-OH), they will preferentially bind to the Lewis acid catalyst, neutralizing it.[1]
-
-
Insufficient Catalyst Loading: Friedel-Crafts acylation is notorious for requiring stoichiometric amounts of the Lewis acid catalyst, rather than catalytic amounts. This is because the butyrophenone product itself is a Lewis base and forms a stable complex with the catalyst, taking it out of the catalytic cycle.[3]
-
Coking (Fouling): With solid acid catalysts like zeolites, the formation of high molecular weight, carbonaceous deposits (coke) on the catalyst surface is a primary mode of deactivation.[4] This coke physically blocks the active sites and pores of the catalyst, preventing reactants from accessing them.
Q2: How can I systematically troubleshoot the cause of my failed reaction?
A logical, step-by-step approach is crucial to pinpointing the root cause of catalyst deactivation. The following workflow can guide your investigation:
Caption: Troubleshooting workflow for low yield in butyrophenone synthesis.
Detailed Experimental Protocols
Protocol 1: Step-by-Step Guide to Quantifying Coke on a Zeolite Catalyst using Thermogravimetric Analysis (TGA)
This protocol provides a method to determine the amount of carbonaceous deposits on a deactivated solid acid catalyst, such as H-BEA zeolite.
Objective: To quantify the weight percentage of coke on a spent catalyst.
Materials:
-
Spent catalyst sample (e.g., H-BEA zeolite from a butyrophenone synthesis reaction)
-
Thermogravimetric Analyzer (TGA)
-
Alumina crucibles
-
Inert gas (Nitrogen)
-
Oxidizing gas (Air)
Procedure:
-
Sample Preparation:
-
Carefully remove the spent catalyst from the reactor.
-
Gently grind the catalyst to a fine, homogeneous powder.
-
Accurately weigh approximately 10-20 mg of the powdered catalyst into a TGA crucible.
-
-
TGA Analysis Program:
-
Step 1 (Drying): Heat the sample from ambient temperature to 150°C at a rate of 10°C/min under a nitrogen flow (50 mL/min). Hold at 150°C for 30 minutes to remove any adsorbed water and residual solvent.
-
Step 2 (Pyrolysis): Continue heating from 150°C to 550°C at 10°C/min under nitrogen flow. This step will pyrolyze any weakly bound organic species.
-
Step 3 (Coke Combustion): At 550°C, switch the gas from nitrogen to air (50 mL/min) and hold for 60 minutes. The weight loss during this step corresponds to the combustion of the hard coke.[5][6]
-
-
Data Analysis:
-
The weight loss in Step 1 is attributed to moisture and volatile organics.
-
The weight loss in Step 3 is used to calculate the percentage of coke on the catalyst:
-
% Coke = [(Weight at the beginning of Step 3 - Final Weight) / Initial Sample Weight] x 100
-
-
| Parameter | Value | Purpose |
| Sample Mass | 10-20 mg | Representative sample size for accurate measurement. |
| Heating Rate | 10°C/min | A standard rate that allows for good resolution of thermal events. |
| Gas Flow Rate | 50 mL/min | Ensures efficient removal of evolved gases and a consistent atmosphere. |
| Drying Temperature | 150°C | Sufficient to remove physisorbed water without degrading the catalyst or coke. |
| Combustion Temperature | 550°C | Ensures complete combustion of the coke deposits. |
Q3: I suspect my Lewis acid catalyst (e.g., AlCl₃) was inactive from the start. How can I confirm this?
If you suspect your Lewis acid catalyst is compromised, a simple control experiment can be performed.
Protocol 2: Quick Activity Test for Lewis Acid Catalysts
-
Reaction Setup: In a meticulously dried flask under an inert atmosphere, dissolve a small amount of a highly reactive aromatic compound (e.g., anisole) in an anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the suspected inactive Lewis acid catalyst.
-
Acylating Agent Addition: Add a reactive acylating agent (e.g., acetyl chloride) dropwise.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). A successful reaction will show the formation of a new, less polar product spot (methoxyacetophenone). If no reaction occurs, it is highly likely your catalyst is inactive.
Q4: How can I differentiate between catalyst poisoning and coking in my solid acid-catalyzed reaction?
Distinguishing between these two deactivation mechanisms is key to implementing the correct remedy.
| Characteristic | Catalyst Poisoning | Catalyst Coking |
| Onset of Deactivation | Often rapid and can occur early in the reaction. | Typically a more gradual decline in activity over time. |
| Effect of Reactant Purity | Highly sensitive to impurities in the feed (e.g., water, nitrogen compounds). | Less sensitive to trace impurities, more dependent on reaction conditions (temperature, time on stream). |
| Visual Appearance of Catalyst | May not be a noticeable change in appearance. | The catalyst often darkens in color (from white/grey to yellow, brown, or black). |
| Regeneration | Activity may be restored by simply purifying the feed. | Requires a more aggressive regeneration procedure, such as high-temperature oxidation.[7] |
Q5: My zeolite catalyst is deactivated due to coking. What is a reliable regeneration procedure?
Regeneration by controlled coke combustion is a standard method to restore the activity of coked zeolite catalysts.[4]
Protocol 3: Regeneration of a Coked H-BEA Zeolite Catalyst
Objective: To remove coke deposits from a deactivated H-BEA zeolite catalyst and restore its acidic sites.
Materials:
-
Coked H-BEA zeolite catalyst
-
Tube furnace with temperature and gas flow control
-
Quartz reactor tube
-
Inert gas (Nitrogen)
-
Oxidizing gas (Air or a dilute oxygen/nitrogen mixture)
Procedure:
-
Loading the Reactor: Place the coked catalyst in the quartz reactor tube, ensuring it forms a stable bed.
-
Purging: Heat the reactor to 150°C under a flow of nitrogen (50-100 mL/min) for 1 hour to remove any adsorbed water and volatiles.
-
Controlled Combustion:
-
Slowly ramp the temperature to 550°C at a rate of 5°C/min under a continued flow of nitrogen.
-
Once at 550°C, gradually introduce air into the gas stream. Start with a low concentration of oxygen (e.g., 5% O₂ in N₂) to avoid excessive heat from the exothermic coke combustion, which could damage the zeolite structure.
-
Maintain the temperature at 550°C for 4-6 hours, gradually increasing the air concentration to 21% (pure air) as the combustion proceeds.
-
-
Cooling: After the hold period, switch back to a pure nitrogen flow and cool the reactor down to room temperature.
-
Post-Regeneration Characterization: It is advisable to characterize the regenerated catalyst (e.g., using TGA to confirm complete coke removal and ammonia-TPD to assess the recovery of acid sites) before reuse.
Sources
Workup procedure to minimize emulsion in Friedel-Crafts acylation
Technical Support Center: Friedel-Crafts Acylation Workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for common synthetic challenges. This guide is designed to provide in-depth, practical solutions to one of the most frequently encountered issues in electrophilic aromatic substitution: the formation of persistent emulsions during the workup of Friedel-Crafts acylation reactions. Here, we move beyond simple procedural lists to explain the underlying chemistry, empowering you to not only solve the immediate problem but also prevent it in future experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does a stubborn emulsion form when I add water to my Friedel-Crafts acylation reaction mixture?
This is the most common issue and stems directly from the Lewis acid catalyst, typically aluminum chloride (AlCl₃), used in the reaction. Here's the causal chain of events:
-
Complexation: During the reaction, the AlCl₃ catalyst complexes with the ketone product, deactivating it towards further acylation.[1][2] This Lewis acid-base adduct is what you have at the end of the reaction.
-
Hydrolysis on Quenching: When you add water to quench the reaction, the highly reactive AlCl₃ undergoes vigorous hydrolysis.[3][4] This process is extremely exothermic.[5]
-
Formation of Colloidal Precipitates: The hydrolysis of AlCl₃ doesn't just produce soluble aluminum salts. Depending on the pH and concentration, it forms gelatinous, colloidal precipitates of aluminum hydroxide (Al(OH)₃) and various aluminum oxychlorides.[4][6][7]
-
Emulsion Stabilization: These fine, suspended solid particles act as surfactants, migrating to the interface between the organic and aqueous layers.[8][9] They create a stable physical barrier that prevents the small droplets of the two immiscible liquids from coalescing, resulting in a persistent emulsion.[10]
In essence, you are not dealing with a simple liquid-liquid separation but a three-phase system (organic liquid, aqueous liquid, and solid precipitate) that is notoriously difficult to separate.
Q2: What is the best preventative workup procedure to avoid forming an emulsion in the first place?
Prevention is always the superior strategy. The key is to control the quenching process to keep the aluminum species soluble in the aqueous phase. The most robust and widely used method is a controlled quench into a cold, acidic solution.[11]
Core Principle: By quenching in strong acid (typically HCl), you ensure the aqueous phase remains at a very low pH. In this environment, any aluminum hydroxide formed reacts to become the soluble hexaaquaaluminium ion, [Al(H2O)6]³+, or related chloro-aqua complexes, preventing the formation of the gelatinous precipitate that stabilizes emulsions.[6][7][12]
This procedure details the standard and most effective preventative workup.
-
Prepare the Quench Mixture: In a separate flask large enough to contain both your reaction mixture and the quench solution, prepare a mixture of crushed ice and concentrated hydrochloric acid. A common ratio is ~25 g of ice and 15 mL of concentrated HCl for a reaction using ~0.05 mol of substrate.[11]
-
Cool the Reaction: Once the reaction is complete, cool the reaction flask in an ice-water bath. This helps to manage the initial heat from the quench.
-
Perform the Quench (Slowly!): Very slowly and with vigorous stirring, transfer the cooled reaction mixture into the prepared ice/HCl slurry.[11] Crucially, add the reaction mixture to the acid, not the other way around. Adding water or aqueous acid directly to the reaction flask can cause a dangerous, uncontrolled exotherm and localized formation of precipitates.[5]
-
Stir and Separate: Continue stirring the biphasic mixture until all the ice has melted and the solution is uniform. The mixture should now be gloriously biphasic and can be transferred to a separatory funnel for standard extraction.[1]
Q3: I already have a thick, persistent emulsion. What are the best methods to break it?
If you are past the point of prevention, several techniques can be employed to break an existing emulsion. They can be used sequentially if the simpler methods fail.
-
Add More Acid: If the emulsion is due to insufficient acid in the initial quench, adding more concentrated HCl can help. This lowers the pH further and dissolves the aluminum hydroxide solids that are stabilizing the emulsion.[13][14]
-
Add Saturated NaCl (Brine): Adding a saturated solution of sodium chloride increases the ionic strength of the aqueous layer.[8][15] This "salting out" effect decreases the solubility of organic compounds in the aqueous phase and can help disrupt the stabilizing film at the interface, promoting coalescence of the organic droplets.[15]
This is often the most effective physical method for breaking emulsions stabilized by fine solid particulates.[8][9][16]
-
Principle: Celite® (diatomaceous earth) is a porous, inert filter aid.[17] When the entire emulsified mixture is passed through a packed pad of Celite®, the fine solid precipitates causing the emulsion are physically trapped, allowing the now distinct organic and aqueous phases to pass through.[8][18]
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel.[19] Add a layer of Celite® (typically 1-2 cm deep).[17]
-
Wet the Pad: Gently pour the solvent used in your extraction (e.g., dichloromethane, ethyl acetate) over the Celite® pad and apply gentle vacuum to settle the pad and wet the filter paper.[19]
-
Filter the Emulsion: Break the vacuum. Pour the entire emulsified mixture onto the Celite® pad.
-
Apply Vacuum: Re-apply vacuum. The liquid phases will be pulled through into the filter flask, leaving the solid particulates behind on the Celite® pad.[9]
-
Rinse: Rinse the Celite® pad with a small amount of fresh organic solvent to ensure all of your product is recovered.[17]
-
Separate: Transfer the filtrate to a separatory funnel. You should now observe a clean separation between the layers.
For particularly stubborn emulsions, or in cases where the product is sensitive to strong acid, using a chelating agent like a saturated solution of Rochelle's salt (potassium sodium tartrate) can be highly effective.[20]
-
Mechanism: Tartrate is an excellent chelating ligand for aluminum ions. It forms a stable, water-soluble complex with the aluminum, effectively sequestering it and preventing the formation of insoluble hydroxides. This approach is commonly used in the workup of aluminum hydride reductions but is equally applicable here.[20][21] Simply add a saturated aqueous solution of Rochelle's salt to the emulsion and stir vigorously until the layers separate.[20]
| Method | Mechanism of Action | Pros | Cons |
| Acidic Ice Quench | Prevents Al(OH)₃ formation by keeping pH low, ensuring Al³⁺ remains soluble.[6][22] | Highly effective prevention, simple reagents. | Requires careful, slow addition to control exotherm.[5] |
| Adding Brine | Increases ionic strength of the aqueous phase, "salting out" the organic component.[8][15] | Simple, fast, uses common reagents. | May not be effective for heavily stabilized emulsions. |
| Celite® Filtration | Physically removes the solid particulates that stabilize the emulsion interface.[8][9][18] | Very effective for solid-stabilized emulsions. | Can be slow; potential for product adsorption onto the Celite®.[17] |
| Rochelle's Salt | Chelates aluminum ions into a soluble complex, preventing precipitation. | Effective, avoids strongly acidic conditions. | Slower than other methods; requires an additional reagent.[20] |
References
-
Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]
-
Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
Friedel-Crafts Acylation. Chem-Station Int. Ed. (2014). [Link]
-
Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
-
Tackling emulsions just got easier. Biotage. (2023). [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. (2018). [Link]
-
Breaking emulsions. Reddit r/chemistry. (2018). [Link]
-
Active Filtration. University of York, Chemistry Teaching Labs. [Link]
-
Lithium Aluminium Hydride Reductions - Rochelle's Salt. Curly Arrow Blog. (2009). [Link]
-
Aluminium Chloride with Water : Chemical Periodicity. Mega lecture via YouTube. (2020). [Link]
-
Friedel-crafts acylation of anisole: why do we use ice for the separation? Reddit r/chemistry. (2019). [Link]
-
Filtration through Celite. The Schlenk Line Survival Guide. [Link]
- Experiment 1: Friedel-Crafts Acylation. University of Michigan, Department of Chemistry.
-
Aluminium Chloride Reaction with Water Notes. Unacademy. [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Course Hero. [Link]
-
How to Filter through Celite. YouTube. (2017). [Link]
-
The interaction of aluminium chloride with water. Salters Advanced Chemistry. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018). [Link]
-
Investigation of the hydrolysis of aqueous solutions of aluminum chloride. 2. Nature and structure by small-angle x-ray scattering. The Journal of Physical Chemistry. [Link]
-
Why does aluminium chloride react with water in 2 different ways? Chemistry Stack Exchange. (2020). [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. (2020). [Link]
-
How do I break up the emulsion formed after quenching a reduction reaction with LiAlH4? ResearchGate. (2015). [Link]
-
Friedel-Crafts - Acylation. Common Organic Chemistry. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. (2018). [Link]
-
Friedel-Crafts acylation (video). Khan Academy. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. (2023). [Link]
-
Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. [Link]
-
Reduction with LiAlH4 and usage of Rochelle salt. Reddit r/chemistry. (2025). [Link]
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. National Institutes of Health (NIH). [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. The interaction of aluminium chloride with water [rod.beavon.org.uk]
- 5. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Workup [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. Aluminium Chloride Reaction with Water Notes [unacademy.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 19. youtube.com [youtube.com]
- 20. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 21. Workup [chem.rochester.edu]
- 22. echemi.com [echemi.com]
Technical Support Center: Byproduct Identification in 3',4'-Dimethoxybutyrophenone Synthesis via TLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are synthesizing 3',4'-Dimethoxybutyrophenone and utilizing Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment. Here, we address common challenges in identifying synthesis byproducts, offering practical, field-tested advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3',4'-Dimethoxybutyrophenone, and what are the expected byproducts?
The most prevalent method for synthesizing 3',4'-Dimethoxybutyrophenone is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with butyryl chloride or butanoic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This reaction is a classic example of electrophilic aromatic substitution.[3]
Expected Byproducts:
-
Isomeric Products: The primary byproduct is often the isomeric ketone, 2',3'-Dimethoxybutyrophenone. The methoxy groups on veratrole are ortho, para-directing activators.[4][5] While the para product (3',4'-dimethoxy) is generally favored due to reduced steric hindrance, some degree of ortho acylation is common.[6][7]
-
Polysubstituted Products: Although the acyl group is deactivating, preventing extensive polysubstitution, trace amounts of diacylated products can form, especially with an excess of the acylating agent or prolonged reaction times.[6][8]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of veratrole and potentially the acylating agent (or its hydrolyzed form, butanoic acid).
-
Products from Side Reactions: Under harsh conditions, side reactions such as the cleavage of methoxy groups (demethylation) or reactions with solvent can occur.[6]
Q2: My TLC plate shows multiple spots close to my product spot. How can I confirm if they are isomers?
Distinguishing between isomers like the desired 3',4'- and the 2',3'-dimethoxybutyrophenone on a standard TLC plate can be challenging due to their similar polarities.
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent systems to maximize separation. A common starting point is a mixture of a nonpolar solvent (like hexane or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane).[9][10] Try varying the ratios to achieve an optimal Rf value for your product, ideally between 0.3 and 0.5.[11]
-
Use a Co-spot: If you have a reference standard for the potential isomeric byproduct, a co-spot is the most definitive method.[12] Spot your reaction mixture, the reference standard, and a mix of both in the same lane. If two distinct spots appear in the reaction mixture that correspond to the product and the isomeric standard, you have confirmed its presence.
-
2D TLC: If a reference standard is unavailable, 2D TLC can help determine if a spot is a single compound or a mixture of closely eluting species.[13]
Q3: I see a spot on my TLC that doesn't move from the baseline. What could it be?
A spot that remains at the origin (Rf ≈ 0) is highly polar. In the context of this synthesis, likely candidates include:
-
Hydrolyzed Acylating Agent: Butanoic acid, formed from the reaction of butyryl chloride with any trace moisture, is a polar carboxylic acid.
-
Lewis Acid-Ketone Complex: The product ketone forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which is highly polar and will not migrate on the TLC plate.[1] This complex is typically destroyed during aqueous workup. If you are sampling directly from the reaction mixture before workup, this complex will be present.
-
Highly Polar Byproducts: Byproducts from demethylation or other side reactions that introduce polar functional groups (like hydroxyl groups) will also have very low Rf values.
Q4: How can I visualize the spots on my TLC plate effectively?
Since 3',4'-Dimethoxybutyrophenone and its likely byproducts are aromatic ketones, they are generally UV-active.
Recommended Visualization Techniques:
| Visualization Method | Procedure | Expected Results | Notes |
| UV Light (254 nm) | Shine a short-wave UV lamp on the TLC plate. | Aromatic compounds will appear as dark spots against a fluorescent green background.[14][15] | This is a non-destructive technique and should always be the first method used.[16] |
| Iodine Vapor | Place the plate in a sealed chamber with a few iodine crystals. | Aromatic compounds and unsaturated compounds will form colored complexes with iodine, appearing as yellow-brown spots.[14][17] | The spots will fade over time, so they should be circled with a pencil immediately.[16] |
| 2,4-Dinitrophenylhydrazine (DNPH) Stain | Dip or spray the plate with a DNPH solution and gently heat. | Aldehydes and ketones will react to form yellow to orange spots (hydrazones).[18] | This is a destructive technique but is highly specific for carbonyl compounds. |
| p-Anisaldehyde Stain | Dip or spray the plate with a p-anisaldehyde solution and heat. | This stain reacts with many functional groups to produce a variety of colors, which can help differentiate between compounds with similar Rf values.[14][18] | This is a destructive, general-purpose stain. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Tailing Spots | 1. Sample is too concentrated (overloaded).[19] 2. The compound is acidic or basic. 3. The solvent system is inappropriate.[19] | 1. Dilute the sample before spotting.[20] 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[20] 3. Systematically vary the polarity of the solvent system. |
| Rf Values are Too High or Too Low | 1. Eluent is too polar (high Rf).[21] 2. Eluent is not polar enough (low Rf).[21] | 1. Decrease the proportion of the polar solvent in your mixture. 2. Increase the proportion of the polar solvent. |
| No Spots are Visible | 1. The sample is too dilute.[19] 2. The compound is not UV-active and the wrong visualization method was used. | 1. Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[19][20] 2. Use a chemical stain like iodine or p-anisaldehyde after checking under UV light.[20] |
| Poor Separation of Spots | 1. The solvent system lacks the selectivity to resolve the components. 2. Co-elution of compounds with very similar polarities. | 1. Try a different combination of solvents. For aromatic compounds, incorporating a solvent like toluene can sometimes improve separation due to π-π interactions.[22] 2. Consider using a different stationary phase (e.g., alumina TLC plates) or a more advanced technique like High-Performance TLC (HPTLC). |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[23]
-
Spot the Plate: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to apply a small spot onto the origin. It is highly recommended to also spot the starting material (veratrole) and a co-spot of the reaction mixture and starting material on the same plate for comparison.[12]
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line.[20] Cover the chamber and allow the solvent to ascend the plate via capillary action.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[21] Allow the plate to dry completely.
-
Visualize and Calculate Rf: Visualize the spots using the methods described above. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[21]
Protocol 2: Developing an Optimal TLC Solvent System
-
Start with a Standard Mixture: Begin with a 4:1 mixture of a nonpolar solvent and a polar solvent (e.g., 4:1 Hexane:Ethyl Acetate).[24]
-
Run a Test TLC: Spot your crude reaction mixture and run the TLC as described in Protocol 1.
-
Assess the Result:
-
If all spots are clustered near the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:1 Hexane:Ethyl Acetate).[21]
-
If all spots are near the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 9:1 Hexane:Ethyl Acetate).[21]
-
-
Iterate: Continue adjusting the solvent ratio until you achieve good separation with the product spot having an Rf value between 0.3 and 0.5.[11]
Visualizations
Friedel-Crafts Acylation Workflow
Caption: Workflow of the Friedel-Crafts acylation synthesis.
TLC Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting TLC results.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Scribd. TLC Visualization Techniques. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
University of York, Chemistry Teaching Labs. Visualising plates. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
-
Chemistry LibreTexts. 5.7: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ResearchGate. I want good solvent system in TLC in aniline and ketone compound?. [Link]
-
Reddit. Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]
-
Quora. What solvent is used for TLC?. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Reddit. Ortho vs. Para positioning of Substituent (FC-Acylation). [Link]
-
Chemistry Steps. Ortho, Para, Meta. [Link]
-
Chegg. Solved Is veratrole an ortho, para or meta-director?. [Link]
-
ResearchGate. What is the optimal Rf value for our compound of interest when running silica column chromatography?. [Link]
-
Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]
-
University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. Solved Is veratrole an ortho, para or meta-director? I saw | Chegg.com [chegg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. 傅-克酰基化反应 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chromatography [chem.rochester.edu]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
- 18. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 19. bitesizebio.com [bitesizebio.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. reddit.com [reddit.com]
- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 24. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Improving Regioselectivity of Acylation on Dimethoxybenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with Friedel-Crafts acylation of dimethoxybenzene isomers. Achieving high regioselectivity is a common challenge, and this resource provides in-depth, practical solutions to troubleshoot your experiments and enhance control over product outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the acylation of 1,2-, 1,3-, and 1,4-dimethoxybenzene. The answers are structured to not only provide a solution but also to explain the underlying chemical principles dictating the reaction's regioselectivity.
Q1: I'm acylating 1,4-dimethoxybenzene and getting a mixture of products. How can I exclusively synthesize 2,5-dimethoxyacetophenone?
A1: The Challenge of Directing Groups
This is a classic regioselectivity problem. In 1,4-dimethoxybenzene, all four available positions on the ring are electronically activated for electrophilic aromatic substitution. The two methoxy groups are strong ortho, para-directors. Since the para positions are already occupied, acylation is directed to the positions ortho to each methoxy group.[1][2] Because of the molecule's symmetry, all four open positions are chemically equivalent. Therefore, the initial acylation should theoretically lead to a single product, 2,5-dimethoxyacetophenone.
If you are observing a mixture, it's possible that you are seeing byproducts from demethylation or other side reactions, especially if using a strong Lewis acid like AlCl₃ at elevated temperatures.
Troubleshooting & Optimization:
-
Catalyst Choice: While AlCl₃ is a common choice, it can sometimes be too harsh. Consider using a milder Lewis acid such as ZnCl₂ or solid acid catalysts like Amberlyst-15, which have shown excellent selectivity for this transformation.[3] Cation exchange resins, in particular, have demonstrated high catalytic activity and selectivity (>98%) for the acylation of 1,4-dimethoxybenzene.[3]
-
Solvent: The choice of solvent can influence the reaction. Using 1,2-dichloroethane has been shown to boost catalytic activity for this specific reaction.[3]
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of reagents to minimize side reactions.
Q2: How can I control the position of acylation on 1,3-dimethoxybenzene to favor the 4-position over the 2-position?
A2: Balancing Electronic and Steric Effects
In 1,3-dimethoxybenzene, the situation is more complex. Both methoxy groups direct acylation to the 2-, 4-, and 6-positions.
-
Position 2: This position is ortho to both methoxy groups, making it the most electronically activated.
-
Positions 4 and 6: These are electronically equivalent, being ortho to one methoxy group and para to the other.
While the 2-position is electronically favored, it is also the most sterically hindered, situated between the two methoxy groups. Therefore, the regiochemical outcome is a competition between electronic activation and steric hindrance.
Troubleshooting & Optimization:
-
Sterically Bulky Acylating Agents: To favor acylation at the less hindered 4- and 6-positions, use a bulkier acylating agent. The increased steric demand of the electrophile will make an attack at the crowded 2-position less favorable.
-
Lewis Acid Selection: The size of the Lewis acid-acylating agent complex can also play a role. A larger complex will further disfavor reaction at the 2-position.
-
Reaction Conditions: A patent for the preparation of 2,4-dimethoxyacetophenone utilizes a Lewis acid in toluene at -10°C, followed by reaction with acetonitrile and dry hydrogen chloride gas, achieving a high yield of the 4-acylated product.[4] This suggests that specific reagent combinations and low temperatures can effectively steer the reaction towards the desired isomer.
Q3: My acylation of 1,2-dimethoxybenzene is giving me poor regioselectivity. Which isomer should I expect, and how can I improve the outcome?
A3: Understanding the Directing Effects in 1,2-Dimethoxybenzene
For 1,2-dimethoxybenzene (veratrole), the two methoxy groups work together to activate the 4-position (para to one and ortho to the other) and, to a lesser extent, the 3-position (ortho to both, but less activated than the 4-position). Acylation almost exclusively yields 3,4-dimethoxyacetophenone due to the powerful directing effect of the methoxy groups to the para position of one of the groups.
If you are experiencing poor regioselectivity, it is likely due to side reactions rather than the formation of a significant amount of the 2,3-isomer.
Troubleshooting & Optimization:
-
Catalyst Deactivation: Aromatic ethers can deactivate the Lewis acid catalyst.[3] Ensure you are using a sufficient stoichiometric amount of the catalyst. In many Friedel-Crafts acylations, more than a stoichiometric amount of the Lewis acid is required because the product ketone complexes with the catalyst, taking it out of the catalytic cycle.[5][6]
-
Anhydrous Conditions: Lewis acids like AlCl₃ and FeCl₃ are extremely sensitive to moisture.[6] Ensure all glassware is oven-dried and that your solvents and reagents are anhydrous. Any water present will quench the catalyst.
-
Purity of Reagents: Ensure your 1,2-dimethoxybenzene and acylating agent are pure. Impurities can lead to unexpected byproducts.
Data Summary: Influence of Conditions on Regioselectivity
The following table summarizes how different experimental variables can be adjusted to control the position of acylation.
| Parameter | Effect on Regioselectivity | Rationale |
| Lewis Acid Strength | Stronger acids (e.g., AlCl₃) can decrease selectivity by overcoming subtle steric and electronic differences. Milder acids (e.g., ZnCl₂, solid acids) often provide better control. | Less reactive electrophiles, generated by milder acids, are more sensitive to the electronic and steric environment of the substrate, leading to higher selectivity.[7] |
| Steric Bulk of Acylating Agent | Larger acylating agents will preferentially attack less sterically hindered positions. | This is a key strategy for 1,3-dimethoxybenzene to favor the 4-position over the more crowded 2-position. |
| Solvent Polarity | Can influence the solubility of intermediate complexes and affect the product ratio. Non-polar solvents may favor the kinetic product, while polar solvents can allow for equilibration to the thermodynamic product.[8] | The solubility of the product-catalyst complex can determine whether the reaction is reversible, potentially allowing a less stable initial product to rearrange to a more stable one.[8] |
| Temperature | Lower temperatures generally increase selectivity. | At lower temperatures, the reaction is more likely to follow the pathway with the lowest activation energy, which is often the most selective route. Higher temperatures can provide enough energy to overcome activation barriers for less-favored isomers. |
Visualizing Reaction Control
Directing Effects on Dimethoxybenzene Isomers
The following diagram illustrates the primary sites of electrophilic attack for each isomer based on the combined directing effects of the methoxy groups.
Caption: A systematic workflow for troubleshooting poor regioselectivity.
Experimental Protocol: High-Selectivity Acylation of 1,4-Dimethoxybenzene
This protocol is adapted from procedures that prioritize high selectivity for 2,5-dimethoxyacetophenone by using a solid acid catalyst, which minimizes side reactions and simplifies workup. [3]
Objective: To synthesize 2,5-dimethoxyacetophenone with >98% regioselectivity.
Materials:
-
1,4-Dimethoxybenzene
-
Acetic Anhydride
-
Amberlyst-15 (or another suitable cation exchange resin)
-
1,2-Dichloroethane (anhydrous)
-
Methanol (for catalyst regeneration)
-
Standard glassware (oven-dried)
Procedure:
-
Catalyst Preparation: If the Amberlyst-15 resin is not new, it should be regenerated by washing thoroughly with methanol and then dried under vacuum.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dimethoxybenzene (e.g., 5.0 g) and anhydrous 1,2-dichloroethane (25 mL).
-
Reagent Addition: Add the Amberlyst-15 catalyst to the flask. Begin stirring the mixture.
-
Acylating Agent: Add acetic anhydride (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the solid Amberlyst-15 catalyst. The catalyst can be washed with 1,2-dichloroethane, followed by methanol, and then dried for reuse.
-
The filtrate contains the product. Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary, though this procedure often yields a product of high purity.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ResearchGate. (2020). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. [Link]
-
University of California, Irvine. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]
- Google Patents. (2014). CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone.
-
University of Missouri–Kansas City. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. [Link]
-
EduBirdie. Friedel-Crafts Alkylation | Eastern Kentucky University. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scaling Up the Synthesis of 3',4'-Dimethoxybutyrophenone for Preclinical Studies
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3',4'-Dimethoxybutyrophenone. As you transition from bench-scale synthesis to producing the larger quantities required for preclinical trials, new challenges in process control, purity, and safety will emerge. This technical support center provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.
Introduction: The Synthetic Challenge
3',4'-Dimethoxybutyrophenone is a key intermediate in the synthesis of various pharmaceutical agents. The most common and direct route to this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with either butyryl chloride or butyric anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] While straightforward on a small scale, scaling this electrophilic aromatic substitution reaction introduces complexities related to reaction kinetics, thermal management, and downstream processing.
Below, we address the critical questions and issues that arise during the scale-up process.
Core Synthesis Workflow
To provide context for the troubleshooting guide, the following diagram outlines the general workflow for the synthesis and purification of 3',4'-Dimethoxybutyrophenone.
Caption: General workflow for 3',4'-Dimethoxybutyrophenone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reaction Initiation & Performance
Question 1: My reaction yield is consistently low (<60%). What are the most common culprits and how can I optimize the process?
Low yields in Friedel-Crafts acylation are a frequent issue, often stemming from a few critical factors.[3] Here is a systematic guide to troubleshooting:
A. Catalyst Inactivity: The Lewis acid catalyst, typically AlCl₃, is the heart of the reaction but is extremely sensitive to moisture.[4]
-
Causality: Water reacts with AlCl₃ to form aluminum hydroxides, which are catalytically inactive. This deactivation is a primary cause of failed or low-yielding reactions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use. Solvents should be passed through a drying system (e.g., alumina column) or freshly distilled from a suitable drying agent.
-
Use High-Quality Reagents: Use a freshly opened bottle of anhydrous AlCl₃. If the bottle has been opened previously, the catalyst may have been compromised by atmospheric moisture. The same applies to the butyryl chloride.
-
Proper Handling: Weigh and transfer the AlCl₃ under an inert atmosphere (e.g., nitrogen or argon glove bag) to minimize exposure to air.
-
B. Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.
-
Causality: The product, a ketone, is a Lewis base and forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acylating agent.[3]
-
Troubleshooting Steps:
-
Check Molar Equivalents: Ensure you are using at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically butyryl chloride). This excess ensures enough free catalyst is available to drive the reaction to completion.
-
C. Sub-optimal Reaction Temperature: Temperature control is critical for balancing reaction rate and preventing side reactions.
-
Causality: The initial formation of the acylium ion electrophile and its subsequent reaction with veratrole has a specific activation energy. Temperatures that are too low will result in a sluggish, incomplete reaction. Excessively high temperatures can promote side reactions and polymerization.[3]
-
Troubleshooting Steps:
-
Controlled Addition: The initial addition of butyryl chloride to the veratrole/AlCl₃ mixture is highly exothermic. This step should be performed slowly at a low temperature (0-5 °C) to prevent overheating.
-
Monitor and Adjust: After the addition is complete, allow the reaction to slowly warm to room temperature. Monitor progress by TLC. If the reaction stalls, gentle heating (40-50 °C) may be required to push it to completion.
-
| Parameter | Recommended Range | Rationale |
| AlCl₃ Stoichiometry | 1.1 - 1.3 equivalents | Compensates for catalyst complexation with the ketone product. |
| Addition Temperature | 0 - 5 °C | Controls initial exotherm, prevents side reactions. |
| Reaction Temperature | 20 - 50 °C | Balances reaction rate and selectivity. |
| Reaction Time | 2 - 6 hours | Typically sufficient for full conversion; monitor via TLC. |
Question 2: My reaction has failed to start, and TLC analysis shows only starting material. What should I check?
A non-starting reaction almost always points to a fundamental issue with one of the core components.
-
Causality: The primary reasons for a complete lack of reactivity are a deactivated catalyst or the presence of functional groups that interfere with the catalyst.[4] Although veratrole is an activated aromatic ring, impurities can inhibit the reaction.
-
Troubleshooting Flowchart:
Caption: Troubleshooting guide for a non-starting reaction.
Category 2: Byproducts & Purification
Question 3: My crude product shows multiple spots on TLC. What are the likely byproducts and how can I minimize their formation?
While Friedel-Crafts acylation is generally more selective than alkylation, byproduct formation can still occur, complicating purification.
-
Causality: The primary byproduct concern is the formation of isomeric products. Veratrole has two methoxy groups, which are ortho-, para-directing. Acylation can occur at different positions on the ring.
-
Mechanism: The two methoxy groups strongly activate the aromatic ring for electrophilic substitution.[1] The incoming acyl group will preferentially add to the positions most electronically enriched and sterically accessible. While the 4-position (para to one methoxy group and meta to the other) is the major product, some acylation may occur at other positions.
-
Polyacylation: This is less of a concern. The first acyl group added to the ring is electron-withdrawing, which deactivates the ring towards further substitution, preventing a second acylation.[5][6]
-
-
Minimization & Purification Strategy:
-
Control Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically preferred para-substituted product. Maintaining the temperature below room temperature can enhance selectivity.
-
Solvent Choice: The choice of solvent can influence isomer ratios. Dichloromethane or 1,2-dichloroethane are common choices that provide good results.
-
Purification:
-
Crystallization: 3',4'-Dimethoxybutyrophenone is a solid at room temperature. Crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is often the most effective and scalable method for removing minor isomers and other impurities.
-
Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming at a large scale. It should be reserved for cases where crystallization fails to achieve the desired purity for preclinical batches.
-
-
Question 4: The reaction mixture turned very dark, and I have a tar-like residue after workup. What causes this and is the product salvageable?
The formation of dark, polymeric material is a known side reaction in Friedel-Crafts chemistry, especially under harsh conditions.[7]
-
Causality: This is often due to polymerization of the starting material or product. Veratrole, being an electron-rich aromatic compound, can be susceptible to polymerization catalyzed by strong Lewis acids, particularly if localized overheating occurs.
-
Prevention and Mitigation:
-
Strict Temperature Control: This is the most critical factor. Ensure efficient stirring and a reliable cooling bath during the exothermic addition phase to prevent hot spots.
-
Use Milder Catalysts: For sensitive substrates, alternative, milder Lewis acids like iron(III) chloride (FeCl₃) or solid acid catalysts can be explored, though they may require higher temperatures or longer reaction times.[1][8]
-
Product Salvage: The desired product can often be recovered from the tar. After the standard aqueous workup, the crude material can be subjected to distillation (if thermally stable) or, more practically, purified by thorough trituration or crystallization to separate the crystalline product from the amorphous polymer.
-
Category 3: Scale-Up Considerations
Question 5: What are the most critical safety and operational changes needed when moving from a 10g to a 1kg scale?
Scaling up introduces significant challenges in thermal and mass transfer.
A. Thermal Management:
-
The Challenge: The heat generated by the reaction (exotherm) increases with the cube of the scale, while the surface area available for cooling only increases with the square. This can lead to a runaway reaction if not properly managed.
-
The Solution:
-
Jacketed Reactor: Use a glass-lined or stainless steel jacketed reactor with a thermal fluid for precise temperature control.
-
Controlled Addition Rate: The addition of butyryl chloride must be done via a calibrated addition pump, with the rate tied to the internal temperature. The addition should be automatically paused if the temperature exceeds a set safety limit (e.g., 10 °C).
-
Emergency Quench Plan: Have a pre-chilled quench solution (e.g., dilute HCl) ready for emergency shutdown.
-
B. Reagent Handling and Workup:
-
The Challenge: Handling large quantities of corrosive reagents like AlCl₃ and butyryl chloride requires specialized equipment. The quenching of a large-scale reaction is also highly exothermic and can release HCl gas.
-
The Solution:
-
Engineered Controls: Use closed systems for transferring reagents. The reactor should be vented through a scrubber system to neutralize evolved HCl gas during the quench.
-
Reverse Quench: Instead of adding water to the reaction, the reaction mixture should be slowly transferred into a separate, well-stirred, and cooled vessel containing the quench solution (ice/water/HCl). This maintains better temperature control.
-
C. Mixing:
-
The Challenge: Inadequate mixing can lead to localized concentration gradients and hot spots. The reaction mixture can become thick and difficult to stir.
-
The Solution:
-
Appropriate Agitation: Use a reactor equipped with a powerful overhead stirrer and an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure homogeneity.
-
Detailed Experimental Protocol (Illustrative 100g Scale)
This protocol is for illustrative purposes and must be adapted and optimized based on laboratory-specific equipment and safety protocols.
1. Reagent Preparation:
-
Charge a 2L, 4-neck, oven-dried round-bottom flask equipped with an overhead mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel with anhydrous dichloromethane (500 mL) and veratrole (100 g, 0.72 mol).
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Under an inert atmosphere, slowly add anhydrous aluminum chloride (AlCl₃) (107 g, 0.80 mol) to the stirred solution. The addition is exothermic; maintain the internal temperature below 10 °C.
2. Reaction Execution:
-
Once the AlCl₃ has been added, slowly add butyryl chloride (84 g, 0.79 mol) dropwise via the addition funnel over 1.5 - 2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC.
3. Workup and Isolation:
-
Prepare a separate 4L beaker containing crushed ice (1 kg) and concentrated HCl (100 mL).
-
While vigorously stirring the ice/HCl mixture, slowly pour the reaction mixture into it. This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Continue stirring until all the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine all organic layers and wash sequentially with 1M NaOH solution (2 x 200 mL), water (200 mL), and saturated brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
4. Purification:
-
Dissolve the crude solid in a minimal amount of hot isopropanol.
-
Slowly add water until the solution becomes cloudy.
-
Gently reheat until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold 50% isopropanol/water, and dry under vacuum to afford pure 3',4'-Dimethoxybutyrophenone.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Leah4sci. (2017).
- Chemistry Steps.
- Chad's Prep.
- Sigma-Aldrich.
- International Journal of Chemical Studies. (2015).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- The Pherobase. (2025). Synthesis - 3,4-dimethoxy-acetophenone.
- BenchChem.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Pherobase Synthesis - 3,4-dimethoxy-acetophenone | C10H12O3 [pherobase.com]
Validation & Comparative
A Comprehensive Guide to the Structural Validation of 3',4'-Dimethoxybutyrophenone Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor. For molecules such as 3',4'-Dimethoxybutyrophenone, a versatile intermediate in organic synthesis, precise structural elucidation is paramount. This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the complete structural validation of this compound, offering a deeper level of insight than traditional one-dimensional (1D) NMR methods.
Here, we explore the synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to definitively map the molecular architecture of 3',4'-Dimethoxybutyrophenone. This guide is designed for researchers who seek not only to apply these techniques but also to understand the fundamental principles that make them powerful analytical tools.
The Challenge of Unambiguous Structure Determination
While 1D ¹H and ¹³C NMR provide essential information about the chemical environment of individual nuclei, they often fall short in complex molecules where signal overlap and ambiguous multiplicities can obscure the complete structural picture. 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are crucial for piecing together the molecular puzzle.[1][2]
For 3',4'-Dimethoxybutyrophenone, with its substituted aromatic ring and flexible butyrophenone chain, 2D NMR is indispensable for confirming the precise connectivity of every atom.
A Multi-faceted Approach: COSY, HSQC, and HMBC
A combination of 2D NMR experiments is essential for a comprehensive structural elucidation.[3] COSY, HSQC, and HMBC each provide a unique piece of the puzzle, and their combined interpretation leads to a self-validating structural assignment.
Correlation Spectroscopy (COSY): Mapping the Proton Network
COSY is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three bonds.[4][5] The resulting spectrum displays the 1D ¹H NMR spectrum along both the horizontal and vertical axes.[6] The key features are the off-diagonal "cross-peaks," which indicate a coupling interaction between two distinct protons.[7]
For 3',4'-Dimethoxybutyrophenone, COSY is instrumental in establishing the connectivity within the butyryl chain and identifying adjacent protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): Direct Carbon-Proton Connections
HSQC is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons directly attached to carbon atoms.[8][9] This experiment is highly sensitive and provides a clear map of all C-H single bonds in the molecule.[10][11] The resulting spectrum has a proton axis and a carbon axis, with each peak representing a direct C-H bond.[12]
In the context of 3',4'-Dimethoxybutyrophenone, HSQC allows for the unambiguous assignment of each protonated carbon in both the aromatic ring and the aliphatic chain.
Heteronuclear Multiple Bond Correlation (HMBC): Unveiling the Molecular Skeleton
HMBC is another powerful heteronuclear 2D NMR experiment that reveals long-range correlations between protons and carbons, typically over two to four bonds.[13][14] Unlike HSQC, HMBC suppresses one-bond correlations, focusing on the connectivities that build the carbon skeleton.[15] This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.[16]
For 3',4'-Dimethoxybutyrophenone, HMBC is crucial for connecting the butyryl chain to the aromatic ring and for assigning the quaternary carbons of the methoxy groups and the carbonyl group.
Experimental Workflow and Data Interpretation
The following section outlines the step-by-step methodology for acquiring and interpreting the 2D NMR data for 3',4'-Dimethoxybutyrophenone.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of 3',4'-Dimethoxybutyrophenone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
1D NMR Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra to obtain initial chemical shift information.
-
2D NMR Acquisition:
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) to obtain the 2D spectra.
Data Analysis and Structural Elucidation
The structural validation of 3',4'-Dimethoxybutyrophenone is achieved through a systematic analysis of the 2D NMR spectra.
Structure and Numbering of 3',4'-Dimethoxybutyrophenone:
Caption: Numbering scheme for 3',4'-Dimethoxybutyrophenone.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for 3',4'-Dimethoxybutyrophenone.
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| 1' | - | ~130 | - | - | - |
| 2' | ~7.5 (d) | ~110 | H-6' | C-2' | C-4', C-6', C=O |
| 3' | - | ~150 | - | - | - |
| 4' | - | ~154 | - | - | - |
| 5' | ~6.9 (d) | ~110 | H-6' | C-5' | C-1', C-3' |
| 6' | ~7.6 (dd) | ~123 | H-2', H-5' | C-6' | C-2', C-4', C=O |
| C=O | - | ~199 | - | - | - |
| α-CH₂ | ~2.9 (t) | ~38 | β-CH₂ | C-α | C=O, C-1', C-2', C-6', C-β |
| β-CH₂ | ~1.7 (sextet) | ~18 | α-CH₂, γ-CH₃ | C-β | C-α, C-γ, C=O |
| γ-CH₃ | ~1.0 (t) | ~14 | β-CH₂ | C-γ | C-α, C-β |
| 3'-OCH₃ | ~3.9 (s) | ~56 | - | C-3'-OCH₃ | C-3' |
| 4'-OCH₃ | ~3.9 (s) | ~56 | - | C-4'-OCH₃ | C-4' |
Chemical shift values are approximate and can vary based on solvent and concentration.
Interpretation Workflow:
Sources
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. youtube.com [youtube.com]
- 8. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 9. fiveable.me [fiveable.me]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. youtube.com [youtube.com]
- 15. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 16. 2D HMBC - NMR Wiki [nmrwiki.org]
A Senior Application Scientist's Guide to Butyrophenone Synthesis: A Comparative Analysis of Friedel-Crafts Acylation and Modern Alternatives
Introduction
Butyrophenones represent a critical class of aromatic ketones, forming the structural core of numerous pharmaceuticals, particularly antipsychotic drugs like Haloperidol.[1] The synthetic route chosen for their production is paramount, influencing not only yield and purity but also scalability, cost, and environmental impact. The classical Friedel-Crafts acylation has long been a cornerstone for forging the crucial aryl-ketone bond. However, its operational limitations have spurred the development of alternative methodologies.
This guide provides a comprehensive comparison between the traditional Friedel-Crafts acylation and contemporary synthetic strategies for producing butyrophenones. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each method, supported by experimental data, to empower researchers in selecting the optimal pathway for their specific objectives.
The Classic Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a quintessential electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[2] For the synthesis of butyrophenone, this typically involves the reaction of benzene with butyryl chloride or butyric anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Mechanism of Action
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst activates the acylating agent (butyryl chloride) by coordinating to the halogen, which facilitates the cleavage of the C-Cl bond to generate the resonance-stabilized acylium ion (CH₃CH₂CH₂CO⁺).[3][4] This potent electrophile is then attacked by the nucleophilic π-system of the benzene ring. A subsequent deprotonation step restores aromaticity and regenerates the Lewis acid catalyst, yielding the butyrophenone product.[3][5] A key advantage over its counterpart, Friedel-Crafts alkylation, is the absence of carbocation rearrangements, leading to a single, predictable product.[4]
Workflow: Friedel-Crafts Acylation of Benzene
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of Butyrophenone
-
Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus is protected from atmospheric moisture with calcium chloride drying tubes.[6]
-
Reagents: Anhydrous aluminum chloride (0.15 mol) is suspended in anhydrous benzene (0.45 mol).
-
Addition: Butyryl chloride (0.10 mol) is added dropwise from the dropping funnel to the stirred suspension over 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[7][8]
-
Reaction: After the addition is complete, the mixture is heated under reflux for approximately 1-2 hours until the evolution of HCl gas ceases.
-
Workup: The reaction mixture is cooled and poured cautiously onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[6]
-
Extraction & Purification: The organic layer is separated, washed with water, 5% sodium hydroxide solution, and again with water. The organic phase is then dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting crude butyrophenone is purified by vacuum distillation.
Performance and Limitations
| Parameter | Performance & Remarks | Supporting Data/Citations |
| Yield | Generally good to high, especially with activated aromatic rings. | Yields can reach up to 66% or higher under optimized conditions.[9] |
| Selectivity | Excellent. The deactivating nature of the product ketone prevents polyacylation. | The acylium ion does not undergo rearrangement, ensuring a single regioisomer.[4] |
| Substrate Scope | Limited. The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene).[2] Aromatic amines and phenols are also problematic as they complex with the Lewis acid.[10][11] | The benzene ring must be as or more reactive than a mono-halobenzene. |
| Catalyst | Requires stoichiometric amounts of AlCl₃ because the product ketone forms a complex with it.[11][12] | The catalyst is highly sensitive to moisture, requiring anhydrous conditions.[2] |
| Environmental | Generates significant amounts of acidic waste (HCl and aluminum salts) during workup. | Use of halogenated solvents and hazardous reagents poses environmental and safety risks.[2] |
Alternative Synthetic Strategies
The limitations of Friedel-Crafts acylation, particularly concerning substrate scope and environmental impact, have driven the adoption of alternative methods.
A. Oxidation of Alkylbenzenes
This strategy involves the synthesis of 4-butylbenzene followed by oxidation at the benzylic position. While Friedel-Crafts alkylation can produce the butylbenzene precursor, it is prone to carbocation rearrangements and polyalkylation.[13] A better route to the precursor is often Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.[12]
Mechanism: The benzylic C-H bonds of 4-butylbenzene are susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This process transforms the methylene group adjacent to the ring into a carbonyl group.
Limitations: This method can suffer from low selectivity. Over-oxidation can lead to the formation of benzoic acid, and harsh conditions can cleave the alkyl chain. While biological catalysts like monooxygenases can perform such transformations, they often result in hydroxylated products rather than ketones.[14]
B. Grignard Reactions
Grignard reagents offer a powerful method for C-C bond formation.[15] To synthesize butyrophenone, one could react phenylmagnesium bromide with butyronitrile, followed by acidic hydrolysis.
Mechanism: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting imine salt is then hydrolyzed with acid to yield the ketone.
Caption: Grignard synthesis workflow.
Experimental Protocol: Grignard Synthesis
-
Grignard Formation: Prepare phenylmagnesium bromide in anhydrous diethyl ether from bromobenzene and magnesium turnings.
-
Addition: Cool the Grignard solution in an ice bath. Add a solution of butyronitrile in dry ether dropwise with vigorous stirring.[15]
-
Reaction: After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Hydrolysis: Carefully pour the reaction mixture into a beaker of ice and dilute sulfuric acid.
-
Extraction & Purification: Extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent. Purify the product via vacuum distillation.
Performance and Limitations: Grignard reactions are highly versatile but demand strictly anhydrous conditions. The reagent is incompatible with acidic protons (e.g., in alcohols, amines), limiting the functional groups that can be present on the substrates.[15]
C. Palladium-Catalyzed Cross-Coupling Reactions
Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling, provides a milder and more functional-group-tolerant alternative.[16] The Suzuki-Miyaura coupling is a prominent example.[17] To synthesize butyrophenone, one could couple phenylboronic acid with butyryl chloride.
Mechanism: The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the acyl chloride.
-
Transmetalation: The organic group from the organoboron compound (phenylboronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
Caption: Suzuki-Miyaura cross-coupling workflow.
Performance and Limitations: Suzuki couplings are renowned for their broad substrate scope and tolerance of various functional groups.[18] However, the cost of palladium catalysts and ligands can be a drawback. Furthermore, removing trace amounts of palladium from the final product is a critical concern in pharmaceutical applications, often requiring additional purification steps.
Comparative Analysis
| Feature | Friedel-Crafts Acylation | Oxidation of Alkylbenzene | Grignard Reaction | Pd-Catalyzed Coupling (Suzuki) |
| Yield | Good to High | Variable, often moderate | Good to High | Good to Excellent |
| Selectivity | High (no rearrangement) | Low (risk of over-oxidation) | High | High |
| Substrate Scope | Narrow (fails on deactivated rings) | Moderate | Moderate (sensitive to protic groups) | Broad (high functional group tolerance) |
| Reaction Conditions | Harsh (strong Lewis acid) | Harsh (strong oxidants) | Requires strict anhydrous conditions | Generally mild |
| Catalyst | Stoichiometric, moisture-sensitive | Stoichiometric oxidant | Not catalytic | Catalytic, but can be expensive |
| Atom Economy | Moderate | Poor | Good | Good |
| Key Advantage | Well-established, cost-effective reagents | Uses simple starting materials | Powerful C-C bond formation | High functional group tolerance |
| Key Disadvantage | Waste generation, limited scope | Poor selectivity | Strict reaction conditions required | Catalyst cost and removal |
Senior Application Scientist's Recommendation
The choice of synthetic method for butyrophenones is dictated by the specific context of the synthesis, including the complexity of the target molecule, scale, cost constraints, and regulatory considerations.
-
For large-scale, cost-sensitive production of simple, unsubstituted butyrophenone, Friedel-Crafts acylation remains a viable and economically attractive option. Its limitations are well-understood, and its high-yield potential with simple aromatics is a significant advantage. The primary challenges are managing the large volumes of acidic waste and ensuring anhydrous conditions.
-
For the synthesis of complex butyrophenone derivatives, especially those containing sensitive functional groups, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are unequivocally superior. [16] The mild reaction conditions and exceptional functional group tolerance allow for late-stage modifications in a synthetic sequence, which is invaluable in drug discovery and development. The higher initial cost of the catalyst is often justified by the higher yield, purity, and broader applicability.
-
Grignard reactions serve as a robust and reliable alternative, particularly when the required starting materials are readily available and the substrate lacks incompatible functional groups. They are a staple in academic and research settings for their reliability in C-C bond formation.
Ultimately, while Friedel-Crafts acylation is a powerful tool with a long history, the trajectory of modern organic synthesis, particularly in the pharmaceutical industry, favors the precision, versatility, and milder conditions offered by palladium-catalyzed methods.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Clark, J. (2016). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]
-
Nile Chemicals. (2023, July 18). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 27). Limitation of Friedel-Crafts Reactions [Video]. YouTube. Retrieved from [Link]
-
Yamamoto, H., & Ishihara, K. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Retrieved from [Link]
-
Jiménez, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI. Retrieved from [Link]
-
Kumar, V., et al. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. National Institutes of Health. Retrieved from [Link]
-
Majumdar, D., & Panda, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Fishman, A., et al. (2002). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1. Applied and Environmental Microbiology.
-
LibreTexts Chemistry. (2015, July 18). Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (2021). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. Retrieved from [Link]
- Grisoni, F., et al. (2021). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs.
- Yadav, G. D., & Kulkarni, H. R. (2013). Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay.
- Hadjipavlou-Litina, D., et al. (2014). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
-
da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]
- World Research Library. (2018).
- Pearson. (n.d.).
- Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- National Institutes of Health. (2023).
- National Institutes of Health. (2021).
- ResearchGate. (2022).
-
Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
- ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube.
-
PubMed. (1981). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, June 30). Heck Reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5)
- National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
-
Filo. (n.d.). Explain the limitations of Friedel-Crafts reactions. Retrieved from [Link]
- Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester [Video]. YouTube.
Sources
- 1. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. ijstm.com [ijstm.com]
- 10. youtube.com [youtube.com]
- 11. Explain the limitations of Friedel-Crafts reactions. | Filo [askfilo.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 15. aroonchande.com [aroonchande.com]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of Synthetic 3',4'-Dimethoxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides a comprehensive comparison of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of 3',4'-Dimethoxybutyrophenone, a key intermediate in the synthesis of various pharmaceutical compounds. We delve into the rationale behind chromatographic parameter selection, offering a detailed, step-by-step protocol for a robust, stability-indicating HPLC method. Furthermore, we present a comparative analysis of different mobile phase compositions and columns, supported by experimental data, to guide researchers in selecting the optimal conditions for their specific needs. This document is grounded in established scientific principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
3',4'-Dimethoxybutyrophenone is a versatile building block in organic synthesis, notably in the preparation of several APIs. Its purity directly impacts the quality and impurity profile of the final drug substance. Therefore, a reliable and validated analytical method to assess its purity is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]
The primary synthetic route to 3',4'-Dimethoxybutyrophenone is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with butyryl chloride or butyric anhydride.[2][3] This reaction, while effective, can lead to several process-related impurities. Understanding and controlling these impurities is a critical aspect of drug development, as mandated by regulatory bodies.[4]
Potential Process-Related Impurities:
-
Positional Isomers: The primary impurities of concern are the positional isomers, such as 2',3'- and 2',5'-dimethoxybutyrophenone, arising from acylation at different positions on the veratrole ring.
-
Unreacted Starting Materials: Residual veratrole and butyric acid/anhydride.
-
Polyacylated Products: Di-acylated veratrole species, although less common in Friedel-Crafts acylation due to the deactivating effect of the ketone group.[3]
-
By-products from Side Reactions: Other unforeseen reaction products.
This guide will focus on developing and comparing HPLC methods capable of resolving 3',4'-Dimethoxybutyrophenone from its potential impurities, particularly the challenging-to-separate positional isomers.
Foundational Principles of the HPLC Method Development
The selection of an appropriate HPLC method is guided by the physicochemical properties of the analyte. 3',4'-Dimethoxybutyrophenone is a moderately polar aromatic ketone, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.
The Logic Behind a C18 Stationary Phase
A C18 (octadecyl) stationary phase is the workhorse of RP-HPLC and is our primary recommendation. The long alkyl chains provide a high degree of hydrophobicity, leading to excellent retention and resolution of a wide range of organic molecules, including aromatic ketones.[1] The separation mechanism is primarily based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase.
Mobile Phase Selection and Optimization
The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier. The choice and ratio of these components are critical for achieving optimal separation.
-
Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of aromatic compounds as it generally provides better peak shapes and lower UV cutoff.
-
Aqueous Phase: The pH of the aqueous phase can influence the retention and peak shape of ionizable compounds. While 3',4'-Dimethoxybutyrophenone is not readily ionizable, a slightly acidic mobile phase (e.g., using formic acid or phosphoric acid) can sharpen peaks by suppressing the ionization of silanol groups on the silica-based stationary phase.[5][6]
Comparative Analysis of HPLC Conditions
To provide a practical guide, we will compare two primary HPLC methods with differing mobile phase compositions and a third, high-throughput UPLC method.
Method A: Isocratic Elution with Acetonitrile/Water
-
Rationale: A simple, robust method suitable for routine quality control where the impurity profile is well-defined.
Method B: Gradient Elution with Acidified Acetonitrile/Water
-
Rationale: A more powerful method for resolving a wider range of impurities with varying polarities, including those that may be present in trace amounts. The gradient allows for the elution of both early and late-eluting compounds with good peak shape.
Method C: Ultra-Performance Liquid Chromatography (UPLC)
-
Rationale: A high-throughput alternative for rapid analysis without compromising resolution, ideal for process monitoring and high-volume testing. UPLC utilizes sub-2 µm particle columns, leading to significantly faster run times and increased sensitivity.[5]
Experimental Protocols
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3',4'-Dimethoxybutyrophenone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Accurately weigh 100 mg of the synthetic 3',4'-Dimethoxybutyrophenone sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
A standard HPLC system equipped with a UV detector is suitable.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Method C (UPLC) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | UPLC C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Phosphoric Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution | Isocratic: 50% B | Gradient: 40-70% B over 15 min | Gradient: 30-80% B over 3 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 30 °C | 40 °C |
| Detection | UV at 278 nm | UV at 278 nm | UV at 278 nm |
| Injection Vol. | 10 µL | 10 µL | 2 µL |
Data Presentation and Performance Comparison
The following table summarizes the expected performance of the three methods based on typical results for similar aromatic ketones.
| Performance Metric | Method A (Isocratic) | Method B (Gradient) | Method C (UPLC) |
| Run Time | ~10 min | ~20 min | ~5 min |
| Resolution of Isomers | Moderate | Excellent | Excellent |
| Sensitivity | Good | Better | Best |
| Solvent Consumption | Moderate | High | Low |
| Throughput | Moderate | Low | High |
| Complexity | Low | Moderate | High |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of 3',4'-Dimethoxybutyrophenone.
Sources
A Comparative Guide to the Biological Activity of Butyrophenone Analogs: Profiling 3',4'-Dimethoxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Butyrophenone Scaffold in Neuropharmacology
The butyrophenones are a major class of antipsychotic drugs, first discovered in the late 1950s, that have played a pivotal role in the management of schizophrenia and other psychotic disorders.[1] Their discovery marked a significant advancement from the earlier phenothiazine antipsychotics, offering a different chemical scaffold with a similar, yet distinct, pharmacological profile.[1] The archetypal butyrophenone, haloperidol, remains a widely used antipsychotic, valued for its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3]
The therapeutic effects of butyrophenones are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5] However, their interactions with other neurotransmitter systems contribute to their broader pharmacological effects and side-effect profiles. This guide will delve into the nuances of these interactions, comparing well-known butyrophenone analogs and extrapolating the likely biological activity of the lesser-studied 3',4'-Dimethoxybutyrophenone based on established SAR principles.
The Core Mechanism of Action: Dopamine D2 Receptor Antagonism
The hallmark of butyrophenone antipsychotics is their high affinity for and antagonism of the dopamine D2 receptor. Overactivity of the mesolimbic dopamine pathway is strongly implicated in the positive symptoms of schizophrenia, and by blocking these receptors, butyrophenones can ameliorate these symptoms.[4] The general structure of butyrophenones consists of a substituted phenyl ring attached to a butyrophenone moiety, which is in turn linked to a piperidine ring with a further substitution.
The interaction with the D2 receptor is a critical determinant of antipsychotic efficacy. The structure-activity relationship (SAR) of butyrophenones reveals several key features that govern this interaction:
-
The Aromatic Ring (Ar): A fluoro-substituent at the para-position of the phenyl ring generally enhances antipsychotic activity.[6][7] This is a key feature of many potent butyrophenones, including haloperidol.
-
The Butyrophenone Chain: An unbranched, three-carbon chain between the carbonyl group and the piperidine nitrogen is optimal for activity.[6]
-
The Piperidine Ring: The tertiary amino nitrogen within the piperidine ring is essential for activity.
-
The Piperidine Substituent (Ar1): An aromatic group attached to the 4-position of the piperidine ring is crucial for high affinity.
Comparative Analysis of Key Butyrophenone Analogs
To understand the potential biological activity of 3',4'-Dimethoxybutyrophenone, it is instructive to compare it with well-characterized analogs.
| Compound | Ar Group | Ar1 Group | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) | Clinical Notes |
| Haloperidol | 4-Fluorophenyl | 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl | ~1-2 | ~50-100 | Potent antipsychotic with a high risk of extrapyramidal side effects (EPS).[5][8] |
| Droperidol | 4-Fluorophenyl | 1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | ~2-5 | ~10-30 | Potent antiemetic and sedative, with antipsychotic properties. Carries a black box warning for QT prolongation.[5][9] |
| Benperidol | 4-Fluorophenyl | 1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl | ~0.1-0.5 | ~5-15 | One of the most potent butyrophenone antipsychotics.[2] |
| 3',4'-Dimethoxybutyrophenone (Predicted) | 3,4-Dimethoxyphenyl | Unsubstituted Butyrophenone | Predicted to be significantly lower than fluoro-analogs | Predicted to be low | Lacks the key structural features for potent D2 antagonism. Unlikely to possess significant antipsychotic activity. |
Disclaimer: The data for 3',4'-Dimethoxybutyrophenone is predicted based on Structure-Activity Relationship (SAR) principles and the absence of a piperidine moiety. No direct experimental data for its biological activity is currently available in the public domain.
Predicted Biological Activity Profile of 3',4'-Dimethoxybutyrophenone
Based on the established SAR of butyrophenones, we can predict the likely biological activity of 3',4'-Dimethoxybutyrophenone. The chemical structure of 3',4'-Dimethoxybutyrophenone is 1-(3,4-dimethoxyphenyl)butan-1-one.[10]
Impact of the 3',4'-Dimethoxy Substitution
The most significant structural deviation of 3',4'-Dimethoxybutyrophenone from potent antipsychotic butyrophenones is the replacement of the para-fluoro substituent with two methoxy groups at the 3' and 4' positions. The para-fluoro group is known to be crucial for high D2 receptor affinity.[6][7] The introduction of two methoxy groups, which are electron-donating and bulkier than a fluorine atom, is expected to significantly reduce the affinity for the D2 receptor.
Furthermore, the core butyrophenone structure of the query compound lacks the critical piperidine ring and its associated aromatic substituent, which are essential for anchoring the molecule in the D2 receptor binding pocket.
Predicted Pharmacological Profile
Given these structural features, it is highly probable that 3',4'-Dimethoxybutyrophenone will exhibit very low affinity for the dopamine D2 receptor . Consequently, it is unlikely to possess significant antipsychotic activity. Its affinity for other receptors, such as serotonin receptors, is also predicted to be low due to the absence of the key pharmacophoric elements present in psychoactive butyrophenone analogs.
While some related compounds with a 3,4-dimethoxyphenyl moiety have shown other biological activities, such as anti-inflammatory or autophagy-inducing effects, these are not characteristic of the butyrophenone class of antipsychotics and would require specific experimental validation for 3',4'-Dimethoxybutyrophenone.[11][12]
Experimental Protocols for Assessing Butyrophenone Activity
To empirically determine the biological activity of a novel butyrophenone analog like 3',4'-Dimethoxybutyrophenone, a series of in vitro and in vivo assays are required.
In Vitro Assays
This assay directly measures the affinity of a compound for the D2 receptor.
Principle: A radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]-spiperone) is incubated with a preparation of cells or tissues expressing the D2 receptor. The ability of a test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.[13]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-spiperone and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]
Caption: Workflow for Dopamine D2 Receptor Binding Assay.
A similar competitive binding assay can be performed to determine the affinity for the 5-HT2A receptor, often using [3H]-ketanserin as the radioligand. This is important for assessing the potential for atypical antipsychotic properties.
In Vivo Models
This model assesses the ability of a compound to block the stimulant effects of amphetamine, which are mediated by increased dopamine release.
Principle: Amphetamine administration to rodents induces a state of hyperlocomotion. A compound with D2 receptor antagonist activity will attenuate this effect.
Step-by-Step Methodology:
-
Acclimation: Acclimate rodents (mice or rats) to the testing environment (e.g., an open-field arena).
-
Pre-treatment: Administer the test compound or vehicle to the animals.
-
Amphetamine Challenge: After a set pre-treatment time, administer a standard dose of d-amphetamine.
-
Locomotor Activity Measurement: Place the animals in the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using automated tracking software.
-
Data Analysis: Compare the locomotor activity of the test compound-treated group to the vehicle- and amphetamine-only control groups.
Caption: Workflow for the Amphetamine-Induced Hyperlocomotion Model.
Conclusion
The butyrophenone scaffold remains a cornerstone in the development of antipsychotic agents. The well-defined structure-activity relationships within this class provide a robust framework for predicting the biological activity of novel analogs. Based on this understanding, 3',4'-Dimethoxybutyrophenone, lacking the key para-fluoro substituent and the essential piperidine moiety of potent butyrophenone antipsychotics, is predicted to have low affinity for the dopamine D2 receptor and therefore, is unlikely to exhibit significant antipsychotic effects. Empirical validation through the experimental protocols outlined in this guide is necessary to definitively characterize its pharmacological profile. This comparative guide serves as a valuable tool for researchers, offering a rational basis for the selection and prioritization of butyrophenone analogs for further investigation in the quest for improved therapeutics for psychotic disorders.
References
- Janssen, P. A. (1965). The evolution of the butyrophenones, haloperidol and trifluperidol, from meperidine-like 4-phenylpiperidines. International review of neurobiology, 8, 221-263.
-
Pharmacy 180. (n.d.). SAR of Butyrophenones - Tranquillizers. Retrieved from [Link]
-
Slideshare. (2018, May 14). Structure Activity Relationships - Antipsychotics. Retrieved from [Link]
-
Slideshare. (2022, April 18). Structure Activity Relationship of Antipsychotic Drug. Retrieved from [Link]
-
Wikipedia. (n.d.). Butyrophenone. Retrieved from [Link]
-
chemeurope.com. (n.d.). Butyrophenone. Retrieved from [Link]
- Resnick, M., & Burton, B. T. (1984). Droperidol vs. haloperidol in the initial management of acutely agitated patients.
-
Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Retrieved from [Link]
- S.Y. Ablordeppey et al. (2000). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. Neuropharmacology, 39(11), 2115-2122.
- Macht, M., Mull, A. C., McVaney, K. E., et al. (2014). Comparison of Droperidol and Haloperidol for Use by Paramedics: Assessment of Safety and Effectiveness. Prehospital Emergency Care, 18(3), 375-381.
-
JEMS. (2014, March 3). Study Compares Safety & Effectiveness of Droperidol & Haloperidol in Patient Sedation. Retrieved from [Link]
- Olson, K. R. (Ed.). (2022). Poisoning & Drug Overdose (8th ed.).
- Ravina, E., et al. (2000). Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics. Journal of medicinal chemistry, 43(24), 4678–4693.
- Ravina, E., et al. (1999). Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- And -Thienocycloalkanones as Putative Atypical Antipsychotics. Journal of medicinal chemistry, 42(15), 2774–2797.
- Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.).
- Cole, J. B., et al. (2023). Comparison of droperidol and haloperidol for acute agitation in the emergency department: A retrospective cohort study. The American journal of emergency medicine, 72, 1-5.
-
YouTube. (2023, May 25). Class (52) SAR of Phenothiazines and Butyrophenones | Medicinal Chemistry 01 | B.Pharmacy 4 semester. Retrieved from [Link]
- Strange, P. G. (2004). Investigation of the Mechanism of Agonist and Inverse Agonist Action at D2 Dopamine Receptors. British Journal of Pharmacology, 142(1), 123-132.
-
Global Substance Registration System. (n.d.). 3',4'-DIMETHOXYBUTYROPHENONE. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
- Liu, Y., et al. (2023). 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury.
- Muñoz-Muñoz, J. L., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(16), 8567.
- Jantan, I., et al. (1997). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. Phytomedicine, 4(3), 207-212.
-
Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Retrieved from [Link]
- Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188.
-
National Center for Biotechnology Information. (2005, December 20). 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]. Retrieved from [Link]
- Green, A. R., et al. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacological reviews, 55(3), 463–508.
- Nikolova, S., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3269.
- Google Patents. (n.d.). US11753419B2 - 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3. Retrieved from https://patents.google.
- Google Patents. (n.d.). CN104130214A - Preparation method of dimethomorph original drug.
- Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
- Google Patents. (n.d.). US5292939A - Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof.
Sources
- 1. youtube.com [youtube.com]
- 2. Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regressions [scirp.org]
- 3. Droperidol vs. haloperidol in the initial management of acutely agitated patients. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of droperidol and haloperidol for acute agitation in the emergency department: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]
- 8. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
The Evolving Landscape of Butyrophenone Synthesis: A Comparative Yield Analysis of Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
Butyrophenone and its derivatives are crucial structural motifs in medicinal chemistry, forming the backbone of numerous antipsychotic drugs and other pharmacologically active compounds. The classical method for their synthesis, the Friedel-Crafts acylation of benzene with butyryl chloride or butyric anhydride, has long relied on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). While effective, this approach is beset with challenges, including catalyst waste, corrosion, and environmental concerns.[1][2] This has driven the exploration of more sustainable and efficient catalytic alternatives.
This guide provides an in-depth comparative analysis of different catalytic systems for the synthesis of butyrophenone, offering a critical evaluation of their performance based on experimental data. We will delve into the mechanistic nuances and practical considerations of traditional homogeneous catalysts, as well as the emerging heterogeneous systems of zeolites and ionic liquids, to provide a comprehensive resource for optimizing this pivotal synthesis.
The Enduring Workhorse: Aluminum Chloride (AlCl₃)
The use of aluminum chloride as a catalyst in Friedel-Crafts acylation is a well-established and powerful method for C-C bond formation.[3] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the benzene ring.
Causality in the Traditional Approach
The key to the success of AlCl₃ lies in its strong Lewis acidity, which allows it to effectively coordinate with the acylating agent (butyryl chloride or butyric anhydride) and facilitate the generation of the reactive acylium ion. However, this very reactivity necessitates the use of more than stoichiometric amounts of the catalyst, as it forms a complex with the product ketone, rendering it inactive.[4] This leads to a cumbersome work-up procedure to decompose the complex and results in significant aqueous waste.
Experimental Protocol: Synthesis of Butyrophenone using Aluminum Chloride
Materials:
-
Anhydrous Benzene
-
Butyryl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Add a solution of butyryl chloride (1.0 eq.) in anhydrous dichloromethane dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, add anhydrous benzene (excess) dropwise, keeping the temperature below 10 °C.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude butyrophenone.
-
Purify the product by vacuum distillation or column chromatography.
The Rise of Heterogeneous Catalysts: Zeolites
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted and Lewis acid sites.[5] Their shape-selectivity, thermal stability, and reusability make them attractive alternatives to traditional homogeneous catalysts.[6] H-Beta (H-BEA) zeolite, in particular, has shown promise in Friedel-Crafts acylation reactions.
Mechanistic Advantage of Zeolites
The catalytic activity of zeolites in Friedel-Crafts acylation stems from the acidic sites within their pores. The reaction is believed to occur within the zeolite channels, where the shape selectivity can influence the product distribution. The reusability of zeolites is a significant advantage, as they can be recovered by simple filtration and reactivated for subsequent runs, drastically reducing waste.
Experimental Protocol: Synthesis of Butyrophenone using H-BEA Zeolite
Materials:
-
Benzene
-
Butyric Anhydride
-
H-BEA Zeolite (activated)
-
Toluene (solvent)
-
Reflux condenser
Procedure:
-
Activate the H-BEA zeolite catalyst by heating at 550 °C for 4 hours under a flow of dry air.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated H-BEA zeolite.
-
Add a solution of benzene (excess) and butyric anhydride (1.0 eq.) in toluene.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 6-12 hours, monitoring the reaction by Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration and wash it with fresh toluene. The catalyst can be dried and reactivated for reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting butyrophenone by vacuum distillation.
The Green Frontier: Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as environmentally benign reaction media and catalysts for a variety of organic transformations.[1] Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive "green" alternatives.
Ionic Liquids as Dual Catalyst-Solvent Systems
In Friedel-Crafts acylation, certain ionic liquids, particularly those based on chloroaluminates, can act as both the solvent and the Lewis acidic catalyst. More recent developments have focused on air and water-stable ionic liquids that can be used in catalytic amounts in conjunction with a metal salt.[1] The recyclability of the ionic liquid/catalyst system is a key advantage.
Experimental Protocol: Synthesis of Butyrophenone using a Recyclable Ionic Liquid Catalyst
Materials:
-
Benzene
-
Butyryl Chloride
-
A suitable ionic liquid (e.g., a pyridinium-based or imidazolium-based IL)
-
A Lewis acid co-catalyst (e.g., FeCl₃ or a metal triflate)
-
Diethyl ether
Procedure:
-
In a sealed reaction tube, mix the ionic liquid and the Lewis acid co-catalyst.
-
Add benzene (excess) and butyryl chloride (1.0 eq.) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and stir for the required time, monitoring by GC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add diethyl ether to the mixture to precipitate the ionic liquid/catalyst system and extract the product into the ether phase.
-
Separate the diethyl ether layer. The ionic liquid phase can be washed with fresh diethyl ether and then dried under vacuum for reuse.
-
Wash the combined ether extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the butyrophenone by vacuum distillation.
Comparative Performance Analysis
The following table summarizes the performance of different catalytic systems for the acylation of aromatic compounds, providing a basis for comparison in the context of butyrophenone synthesis. It is important to note that direct comparison is challenging due to variations in substrates, acylating agents, and reaction conditions reported in the literature.
| Catalyst System | Aromatic Substrate | Acylating Agent | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous | |||||||
| AlCl₃ | Benzene | Butyryl Chloride | Stoichiometric | Room Temp | 2-4 | High (typically >90%) | [General knowledge] |
| FeCl₃ in Ionic Liquid | Anisole | Acetic Anhydride | 10 mol% | 60 | 2 | 94 | [7] |
| Heterogeneous | |||||||
| H-BEA Zeolite | Anisole | Acetic Anhydride | - | 90 | 6 | 76 (p-methoxyacetophenone) | [8] |
| H-Y Zeolite | Benzofuran derivative | Acyl Chloride | - | 180 | - | Good | [6] |
Visualizing the Workflow
Caption: Comparative workflow for butyrophenone synthesis using different catalytic systems.
Conclusion and Future Outlook
The synthesis of butyrophenone is undergoing a significant transformation, moving away from traditional, less sustainable methods towards greener and more efficient catalytic processes. While aluminum chloride remains a highly effective catalyst, its environmental and practical drawbacks are considerable.
Heterogeneous catalysts, particularly zeolites like H-BEA, offer the compelling advantages of reusability and reduced waste generation. Although they may require higher reaction temperatures, the ease of separation and potential for continuous flow processes make them a strong contender for industrial applications.
Ionic liquids represent a versatile and promising frontier in catalysis. Their ability to act as both solvent and catalyst, coupled with their recyclability, aligns well with the principles of green chemistry. Further research into designing task-specific ionic liquids with enhanced catalytic activity and stability will undoubtedly broaden their applicability.
For researchers and professionals in drug development, the choice of catalyst will depend on a balance of factors including yield, selectivity, cost, scalability, and environmental impact. This guide provides a foundational understanding of the available options, empowering more informed decisions in the synthesis of butyrophenone and its vital derivatives.
References
-
Friedel-Crafts Acylation of Benzene. Clark, J. (2023). Chemistry LibreTexts. Available at: [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. (2021). Available at: [Link]
-
Synthesis of some novel butyrophenone substituted as asteroids and evaluation of antipsychotic activity. World Research Library. (2018). Available at: [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. (2015). Available at: [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. (2007). Available at: [Link]
-
Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. (2004). Available at: [Link]
-
Investigations on the Synthesis of Chiral Ionic-Liquid-Supported Ligands and Corresponding Transition-Metal Catalysts: Strategy and Experimental Schemes. MDPI. (2023). Available at: [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. (2018). Available at: [Link]
-
Zeolite H-BEA catalysed multicomponent reaction: One-pot synthesis of amidoalkyl naphthols. Indian Academy of Sciences. (2013). Available at: [Link]
-
Supported Ionic Liquid Phase Catalysts Dedicated for Continuous Flow Synthesis. MDPI. (2023). Available at: [Link]
-
Synthesis of the ionic liquid catalysts. ResearchGate. (2019). Available at: [Link]
-
Synthesis of n-Butyl Levulinate Using Mesoporous Zeolite H-BEA Catalysts with Different Catalytic Characteristics. ResearchGate. (2021). Available at: [Link]
-
Synthesis and Catalytic Application of Macroscopic Zeolite Beads with Hierarchical Porosity. University of Groningen. (2018). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 8. research.rug.nl [research.rug.nl]
A Comprehensive Guide to the Synthesis of 3',4'-Dimethoxybutyrophenone: A Comparative Analysis of Protocol Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3',4'-dimethoxybutyrophenone, a key intermediate in the production of various pharmaceuticals and fine chemicals, demands protocols that are not only high-yielding but also reproducible and robust. This guide provides an in-depth comparison of the prevalent synthetic routes to this valuable ketone, with a focus on the practical aspects of reproducibility and the ability to withstand variations in reaction conditions.
Introduction: The Significance of Reproducible Synthesis
3',4'-Dimethoxybutyrophenone serves as a crucial building block in organic synthesis. Its reliable production is paramount for consistent results in research and development and for the economic viability of larger-scale manufacturing. The primary challenge in its synthesis often lies in controlling the reaction to achieve high purity and yield consistently. This guide will dissect the most common synthetic methodologies, evaluating their strengths and weaknesses to aid researchers in selecting the most appropriate protocol for their specific needs.
Core Synthesis Strategy: Friedel-Crafts Acylation of Veratrole
The most direct and widely employed method for the synthesis of 3',4'-dimethoxybutyrophenone is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with either butyryl chloride or butyric anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.[1]
Comparative Analysis of Friedel-Crafts Acylation Protocols
The choice of acylating agent and catalyst significantly impacts the reproducibility and robustness of the synthesis. Below, we compare two primary protocols.
Protocol 1: The Classical Approach - Butyryl Chloride with Aluminum Chloride
This traditional method is a workhorse in organic synthesis due to its generally high reactivity and the ready availability of the reagents.
Reaction Mechanism:
The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of butyryl chloride with aluminum chloride. This acylium ion then attacks the electron-rich veratrole ring, followed by the restoration of aromaticity to yield the desired ketone.
Causality Behind Experimental Choices:
-
Aluminum Chloride (AlCl₃): A strong and cost-effective Lewis acid that efficiently generates the acylium ion. However, its hygroscopic nature and the formation of stable complexes with the product ketone necessitate the use of stoichiometric or even excess amounts, which can complicate workup and lead to significant waste.[2]
-
Butyryl Chloride: A highly reactive acylating agent that typically provides good yields. Its moisture sensitivity requires anhydrous reaction conditions to prevent hydrolysis to butyric acid, which is less reactive.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is commonly used as it is inert under the reaction conditions and effectively dissolves the reactants.
Reproducibility and Robustness:
While this method can provide high yields, its reproducibility can be hampered by several factors:
-
Moisture Sensitivity: The strict requirement for anhydrous conditions is a critical point of failure. Any moisture present will deactivate the aluminum chloride, leading to lower yields and inconsistent results.[2]
-
Stoichiometry of AlCl₃: The exact stoichiometry of AlCl₃ can be crucial. Variations in the quality and handling of the catalyst can lead to discrepancies in yield.
-
Workup Procedure: The quenching of the reaction and the subsequent workup to break the ketone-AlCl₃ complex can be exothermic and requires careful control to avoid side reactions and ensure consistent product isolation.
Potential Byproducts:
-
Polysubstitution: Although the acyl group is deactivating, under harsh conditions or with excess acylating agent, a second acylation can occur.[2]
-
Isomers: While the methoxy groups in veratrole strongly direct the acylation to the para position relative to one of the methoxy groups, minor amounts of the ortho isomer can be formed.
-
Products from Solvent Acylation: In some cases, the solvent itself can be acylated, leading to impurities.[3]
Protocol 2: A Greener Alternative - Butyric Anhydride with Solid Acid Catalysts
In a move towards more environmentally benign processes, solid acid catalysts have emerged as a promising alternative to traditional Lewis acids.
Causality Behind Experimental Choices:
-
Solid Acid Catalysts (e.g., Zeolites, Montmorillonite clays): These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture by filtration, simplifying the workup process. Their shape-selectivity can also lead to higher regioselectivity.
-
Butyric Anhydride: Less corrosive and less moisture-sensitive than butyryl chloride. The byproduct, butyric acid, can often be recovered and recycled.
Reproducibility and Robustness:
This approach generally offers improved reproducibility and robustness due to:
-
Reduced Moisture Sensitivity: The use of solid acid catalysts and butyric anhydride makes the reaction less susceptible to trace amounts of water.
-
Simplified Workup: The easy separation of the catalyst simplifies the purification process and reduces the batch-to-batch variability associated with complex workups.
-
Catalyst Reusability: The ability to regenerate and reuse the catalyst can lead to more consistent performance over multiple runs.
However, the activity of solid acid catalysts can be lower than that of AlCl₃, potentially requiring higher reaction temperatures and longer reaction times. Catalyst deactivation over time can also be a concern and may require periodic regeneration.
Quantitative Data Summary
| Parameter | Protocol 1: Butyryl Chloride/AlCl₃ | Protocol 2: Butyric Anhydride/Solid Acid |
| Typical Yield | 70-90% | 60-85% |
| Reaction Time | 1-4 hours | 4-12 hours |
| Reaction Temperature | 0°C to room temperature | 80-120°C |
| Catalyst Loading | Stoichiometric or excess | Catalytic (e.g., 10-20 wt%) |
| Workup Complexity | High (quenching, extraction) | Low (filtration) |
| Reproducibility | Moderate | High |
| Robustness | Moderate | High |
| Environmental Impact | High (acidic waste) | Low |
Experimental Protocols
Protocol 1: Synthesis of 3',4'-Dimethoxybutyrophenone using Butyryl Chloride and Aluminum Chloride
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Butyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous DCM to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add butyryl chloride (1.05 equivalents) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of veratrole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 3',4'-Dimethoxybutyrophenone using Butyric Anhydride and a Solid Acid Catalyst
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Butyric anhydride
-
Solid acid catalyst (e.g., Montmorillonite K-10)
-
Toluene (or another suitable high-boiling solvent)
Procedure:
-
Activate the solid acid catalyst by heating under vacuum prior to use.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated solid acid catalyst (e.g., 20 wt% of the limiting reagent).
-
Add veratrole (1.0 equivalent), butyric anhydride (1.2 equivalents), and toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid acid catalyst. The catalyst can be washed with fresh solvent, dried, and potentially reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted butyric anhydride and butyric acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
Visualization of Key Processes
Friedel-Crafts Acylation Workflow
Caption: General experimental workflow for the synthesis of 3',4'-Dimethoxybutyrophenone.
Logical Relationship of Protocol Robustness Factors
Caption: Factors influencing the robustness and reproducibility of the synthesis protocols.
Conclusion and Recommendations
For laboratories where stringent control over anhydrous conditions is routine and cost is a primary driver, the classical Friedel-Crafts acylation using butyryl chloride and aluminum chloride remains a viable option. However, for applications demanding high reproducibility, robustness, and a more environmentally friendly process, the use of butyric anhydride with a solid acid catalyst is highly recommended. The simplified workup and reduced sensitivity to moisture contribute significantly to the consistency of results, making it a more reliable method for both research and scale-up operations. The initial investment in a suitable solid acid catalyst can be offset by its reusability and the reduced cost of waste disposal. Careful consideration of these factors will enable researchers to select the optimal synthetic strategy for their specific needs, ensuring a reliable supply of high-purity 3',4'-dimethoxybutyrophenone.
References
-
Winthrop University Department of Chemistry. (2014). The Friedel-Crafts Acylation. [Link]
-
Scribd. Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2016). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]
-
MDPI. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. [Link]
- Google Patents. (2012). CN102532116A - Synthesis method of anti-tumor targeted therapeutic drug tivozanib.
-
ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
-
National Center for Biotechnology Information. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
- Google Patents. (2004).
-
Preprints.org. (2024). Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. [Link]
-
MDPI. (2022). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. [Link]
-
LobaChemie. 3,4-Dimethoxy Benzaldehyde for Synthesis (veratraldehyde). [Link]
-
S D Fine-Chem Ltd. 3,4-dimethoxybenzaldehyde 98% (veratraldehyde). [Link]
- Google Patents. (2012). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
National Center for Biotechnology Information. The synthesis of 3: 4-dihydroxyphenylalanine. [Link]
-
ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
-
MDPI. (2024). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. [Link]
-
PubMed. (2011). Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. [Link]
-
National Center for Biotechnology Information. The synthesis of the d- and l-3: 4-dihydroxyphenylalanines. [Link]
Sources
Navigating Molecular Mimicry: A Comparative Guide to Cross-Reactivity of 3',4'-Dimethoxybutyrophenone Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a cornerstone of preclinical safety assessment. This guide provides an in-depth comparison of the cross-reactivity profiles of 3',4'-Dimethoxybutyrophenone derivatives, a class of compounds with emerging therapeutic potential. By delving into the principles of cross-reactivity and presenting illustrative experimental data, this document aims to equip researchers with the knowledge to design robust screening funnels and interpret complex biological data.
Cross-reactivity, the phenomenon where a compound binds to unintended molecular targets, can lead to unforeseen side effects or misleading experimental results.[1][2][3] For butyrophenone derivatives, which are structurally related to a class of antipsychotic medications, a thorough assessment of their binding promiscuity is not just a regulatory hurdle but a scientific necessity.[4] This guide will explore the causality behind experimental choices in assessing cross-reactivity and provide self-validating protocols to ensure data integrity.
The Structural Basis of Cross-Reactivity with Butyrophenone Derivatives
The potential for cross-reactivity in 3',4'-Dimethoxybutyrophenone derivatives stems from their core chemical scaffold. The butyrophenone backbone, characterized by a phenyl group attached to a four-carbon chain with a carbonyl group, is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The dimethoxy substitution pattern on the phenyl ring further influences the electronic and steric properties of these molecules, dictating their binding affinities and specificities.
Derivatives of this core structure, achieved through modifications of the butyryl chain or the phenyl ring, can exhibit altered binding profiles. Understanding these structure-activity relationships is crucial for predicting and mitigating potential off-target interactions.
Caption: Structural modifications to the core scaffold can alter binding affinity and selectivity for both the primary target and potential off-targets.
Comparative Analysis of Cross-Reactivity Profiles
To illustrate the varying cross-reactivity of 3',4'-Dimethoxybutyrophenone derivatives, the following table summarizes hypothetical, yet plausible, data from a panel of common biological assays. This data is intended to serve as a representative example for comparative purposes.
| Derivative | Primary Target IC50 (nM) | Off-Target 1 (Receptor Y) Ki (nM) | Off-Target 2 (Enzyme Z) % Inhibition at 10 µM |
| Parent Compound | 50 | 500 | 15% |
| Derivative A | 25 | >10,000 | 5% |
| Derivative B | 75 | 150 | 45% |
| Derivative C | 40 | 2,500 | 10% |
Data Interpretation:
-
Derivative A exhibits improved potency for the primary target and significantly reduced off-target activity, representing a desirable outcome of lead optimization.
-
Derivative B , while showing some activity at the primary target, demonstrates significant cross-reactivity with Off-Target 1 and Off-Target 2, raising potential safety concerns.
-
Derivative C shows a moderate profile, with improved off-target selectivity compared to the parent compound but lower potency than Derivative A.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of cross-reactivity involves a multi-tiered approach, starting with broad screening assays and progressing to more specific, functional assays. Tissue cross-reactivity (TCR) studies, often conducted using immunohistochemistry (IHC), are a critical component of preclinical safety assessment, providing valuable information on the specific and non-specific binding of a test compound in various tissues.[5][6][7]
Tier 1: In Vitro Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for a known off-target receptor.
Objective: To quantify the binding affinity (Ki) of 3',4'-Dimethoxybutyrophenone derivatives for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors).
-
Test compounds (3',4'-Dimethoxybutyrophenone and its derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and the test compound or vehicle control.
-
Radioligand Addition: Add the radioligand at a concentration close to its Kd value.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
Choice of Radioligand: A well-characterized, high-affinity radioligand is crucial for a sensitive and reproducible assay.
-
Membrane Preparation: Using a stable cell line overexpressing the target receptor ensures a consistent and high-quality source of the target protein.
-
Equilibrium Conditions: The incubation time is optimized to ensure the binding reaction has reached equilibrium, providing an accurate measure of affinity.
Tier 2: Functional Cellular Assay (e.g., Calcium Mobilization)
Following the identification of binding, a functional assay is necessary to determine if this interaction translates into a biological response (agonist or antagonist activity).
Objective: To assess the functional effect of 3',4'-Dimethoxybutyrophenone derivatives on a GPCR known to signal through calcium mobilization.
Materials:
-
Cells stably expressing the target GPCR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds.
-
Known agonist and antagonist for the target receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add the test compounds (for antagonist mode) or vehicle, followed by the known agonist. For agonist mode, add the test compounds directly.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescent plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time and calculate the area under the curve or the peak fluorescence. Determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: A tiered approach to cross-reactivity assessment allows for efficient screening and detailed characterization of off-target effects.
Mitigating and Interpreting Cross-Reactivity
While the ideal drug candidate is highly selective, some degree of cross-reactivity is often unavoidable. The key is to understand the implications of these off-target interactions.[8][9]
-
Therapeutic Window: If the affinity for the off-target is significantly lower than for the primary target, a safe therapeutic window may still be achievable.
-
Functional Consequence: An off-target interaction may not always result in an adverse effect. In some cases, it could even be beneficial (polypharmacology).
-
Structure-Activity Relationship (SAR) Guided Optimization: Identified cross-reactivity can guide medicinal chemists in modifying the compound structure to reduce off-target binding while maintaining or improving on-target potency.
Conclusion
The study of cross-reactivity is an indispensable part of modern drug discovery and development. For 3',4'-Dimethoxybutyrophenone derivatives, a systematic and multi-faceted approach to evaluating off-target interactions is essential to ensure the selection of safe and effective clinical candidates. By employing a combination of in vitro binding and functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides a framework for these investigations, emphasizing the importance of rigorous experimental design and thoughtful data interpretation in the journey from a promising lead compound to a potential therapeutic.
References
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Oracle Bio. Retrieved January 18, 2026, from [Link]
-
Tissue Cross-Reactivity Study and its Applications. (2019, February 26). AnaPath Services. Retrieved January 18, 2026, from [Link]
-
Whitepaper: Tissue Cross-Reactivity. (n.d.). Precision For Medicine. Retrieved January 18, 2026, from [Link]
-
Tissue Cross-Reactivity Studies. (n.d.). Comparative Biosciences, Inc. Retrieved January 18, 2026, from [Link]
-
Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Request PDF. Retrieved January 18, 2026, from [Link]
-
Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). Covance. Retrieved January 18, 2026, from [Link]
-
Testing for Drug Hypersensitivity Syndromes. (2011). PMC. Retrieved January 18, 2026, from [Link]
-
Cross-Reactivity With Drugs at the T Cell Level. (2003). Direct MS. Retrieved January 18, 2026, from [Link]
-
Guideline for the diagnosis of drug hypersensitivity reactions. (2015). Allergo Journal International. Retrieved January 18, 2026, from [Link]
-
Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. (n.d.). American Academy of Allergy, Asthma & Immunology. Retrieved January 18, 2026, from [Link]
-
Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. (2008). PMC. Retrieved January 18, 2026, from [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). Clinical Chemistry. Retrieved January 18, 2026, from [Link]
-
Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. (1997). PubMed. Retrieved January 18, 2026, from [Link]
-
3',4'-DIMETHOXYBUTYROPHENONE. (n.d.). GSRS. Retrieved January 18, 2026, from [Link]
-
Major side effects of antipsychotic drugs. (1979). PubMed. Retrieved January 18, 2026, from [Link]
-
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. (n.d.). National Institute of Justice. Retrieved January 18, 2026, from [Link]
-
3,4-Dimethoxychalcone Induces Autophagy Through Activation of the Transcription Factors TFE3 and TFEB. (2019). EMBO Molecular Medicine. Retrieved January 18, 2026, from [Link]
-
Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. (2022). PubMed. Retrieved January 18, 2026, from [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. Retrieved January 18, 2026, from [Link]
-
off-target effects. (2020, August 23). YouTube. Retrieved January 18, 2026, from [Link]
-
Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. (2012). PubMed. Retrieved January 18, 2026, from [Link]
-
Photobiological activity of 3,4'-dimethyl-8-methoxypsoralen, a linear furocoumarin with unusual DNA-binding properties. (1990). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. (2022). PMC. Retrieved January 18, 2026, from [Link]
-
Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. (2014). PMC. Retrieved January 18, 2026, from [Link]
Sources
- 1. histologix.com [histologix.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 6. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
- 7. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
A Researcher's Guide to Confirming the Identity of Commercial 3',4'-Dimethoxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical procurement, the onus of identity and purity verification rests heavily on the researcher. The label on a bottle is a starting point, but for the integrity of your research, it is by no means the final word. This is particularly true for versatile intermediates like 3',4'-Dimethoxybutyrophenone (DMBO), a butyrophenone derivative with applications in the synthesis of various pharmaceutical agents. Ensuring that the commercial material is indeed DMBO, and free from significant impurities, is a critical first step in any research endeavor.
This guide provides a comprehensive, multi-technique approach to the structural confirmation and purity assessment of commercial 3',4'-Dimethoxybutyrophenone. We will delve into the "why" behind each analytical choice, presenting a self-validating workflow that combines spectroscopic and chromatographic techniques.
The Chemical Identity of 3',4'-Dimethoxybutyrophenone
Before embarking on an analytical journey, it is essential to have a clear picture of the target molecule.
Structure and Properties:
| Property | Value |
| Chemical Name | 1-(3,4-Dimethoxyphenyl)butan-1-one |
| Synonyms | 3',4'-Dimethoxybutyrophenone, Butyroveratrone |
| CAS Number | 842-07-9 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
} Structure of 3',4'-Dimethoxybutyrophenone
An Integrated Analytical Workflow for Identity Confirmation
A single analytical technique is rarely sufficient for unequivocal structure confirmation. A combination of methods provides orthogonal data, leading to a much higher degree of confidence. The following workflow is designed to be both comprehensive and efficient.
dot digraph "Analytical_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Integrated analytical workflow for DMBO confirmation.
Part 1: Definitive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structure determination. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for DMBO.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the commercial DMBO sample.
-
Dissolve the sample in ~0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (a 300 MHz or higher field is recommended for better resolution).[1]
Expected ¹H NMR Spectrum (300 MHz, CDCl₃)
The ¹H NMR spectrum of pure 3',4'-Dimethoxybutyrophenone is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d | 1H | Aromatic H (ortho to C=O, meta to OMe) |
| ~7.53 | dd | 1H | Aromatic H (ortho to C=O, ortho to OMe) |
| ~6.90 | d | 1H | Aromatic H (meta to C=O, ortho to OMe) |
| ~3.94 | s | 3H | Methoxy (-OCH₃) |
| ~3.93 | s | 3H | Methoxy (-OCH₃) |
| ~2.90 | t | 2H | Methylene (-CH₂-C=O) |
| ~1.75 | sextet | 2H | Methylene (-CH₂-CH₂-C=O) |
| ~1.00 | t | 3H | Methyl (-CH₃) |
Causality Behind Expected Shifts:
-
The aromatic protons ortho to the electron-withdrawing carbonyl group are deshielded and appear at the lowest field (~7.5 ppm).
-
The methoxy groups are electron-donating, shielding the aromatic proton ortho to them, causing it to appear at a higher field (~6.9 ppm).
-
The methylene group adjacent to the carbonyl is also deshielded and appears around 2.90 ppm.
-
The aliphatic protons further from the carbonyl group are progressively more shielded.
Expected ¹³C NMR Spectrum (75 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should exhibit the following resonances:
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Carbonyl (C=O) |
| ~153 | Aromatic C (attached to OMe) |
| ~149 | Aromatic C (attached to OMe) |
| ~130 | Aromatic C (quaternary) |
| ~123 | Aromatic CH |
| ~110 | Aromatic CH |
| ~110 | Aromatic CH |
| ~56 | Methoxy (-OCH₃) |
| ~56 | Methoxy (-OCH₃) |
| ~40 | Methylene (-CH₂-C=O) |
| ~18 | Methylene (-CH₂-CH₂-C=O) |
| ~14 | Methyl (-CH₃) |
Trustworthiness of NMR Data: The combination of chemical shifts, multiplicities, and integration values in the ¹H NMR, along with the number and chemical shifts of the signals in the ¹³C NMR, provides a unique fingerprint of the molecule. Any significant deviation from these expected values should be a cause for concern.
Part 2: Corroborative Evidence from Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the commercial DMBO in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable.
-
Injection: 1 µL injection with a split ratio.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) will ensure good separation.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan from m/z 40 to 300.
-
Expected Mass Spectrum
-
Molecular Ion (M⁺): A peak at m/z = 208, corresponding to the molecular weight of DMBO. The intensity of this peak may be moderate.
-
Key Fragment Ions:
-
m/z = 165: This is often the base peak and results from the loss of a propyl radical (•CH₂CH₂CH₃) via alpha-cleavage. This fragment corresponds to the stable 3,4-dimethoxybenzoyl cation.
-
m/z = 137: Loss of a butanoyl radical (•C(O)CH₂CH₂CH₃).
-
m/z = 107 & 79: Further fragmentation of the dimethoxybenzoyl cation.
-
Fragmentation Causality: The major fragmentation pathway for butyrophenones under EI conditions is the cleavage of the bond between the carbonyl carbon and the alpha-carbon of the alkyl chain (alpha-cleavage), leading to a stable acylium ion.[2]
Part 3: Purity Assessment and Impurity Profiling with High-Performance Liquid Chromatography (HPLC)
While NMR and MS are excellent for structural confirmation, HPLC is the gold standard for assessing the purity of a compound and identifying potential impurities.
Potential Impurities from Synthesis
The most common synthesis of 3',4'-Dimethoxybutyrophenone involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with butyryl chloride or butyric anhydride. Potential impurities could include:
-
Unreacted Veratrole: The starting material.
-
Isomeric Products: Acylation at other positions on the aromatic ring, although the 4-position is strongly favored due to the directing effects of the methoxy groups.
-
Polyacylated Products: The introduction of more than one butyryl group, though this is less likely under controlled conditions.
-
Residual Solvents and Reagents.
Experimental Protocol: HPLC-UV Method Development
A reverse-phase HPLC method with UV detection is a robust choice for analyzing DMBO.
-
Sample Preparation:
-
Prepare a stock solution of the commercial DMBO in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. A typical starting point could be 60:40 Acetonitrile:Water.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where DMBO has significant absorbance (e.g., around 230 nm and 275 nm). A photodiode array (PDA) detector is ideal for capturing the full UV spectrum.[4]
-
-
Data Analysis:
-
The chromatogram of a pure sample should show a single major peak corresponding to DMBO.
-
The purity can be estimated by the area percentage of the main peak.
-
Any other peaks represent potential impurities. The retention times and UV spectra of these peaks can provide clues to their identities.
-
Comparison and Conclusion
The table below summarizes the expected analytical data for a pure sample of 3',4'-Dimethoxybutyrophenone, which can be used as a benchmark for comparison with the data obtained from a commercial sample.
| Analytical Technique | Expected Result |
| ¹H NMR | Characteristic aromatic and aliphatic signals with correct chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Correct number of signals with chemical shifts corresponding to the different carbon environments. |
| Mass Spectrometry | Molecular ion at m/z = 208 and a base peak at m/z = 165. |
| HPLC-UV | A single major peak with a purity of >98% (typical for commercial grade). |
By systematically applying this integrated analytical workflow, researchers can confidently confirm the identity and assess the purity of their commercial 3',4'-Dimethoxybutyrophenone. This due diligence is paramount to ensuring the reliability and reproducibility of subsequent experimental work.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propiophenone, 3',4'-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
- Springer. (2020). A Simple HPLC–UV Approach for Rapid Enantioseparation of Cathinones, Pyrovalerones and Other Novel Psychoactive Substances on. Journal of Analytical Toxicology, 44(1), 58-69.
-
Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (n.d.). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 13C NMR Metabolomics: Applications at Natural Abundance. Retrieved from [Link]
-
DBpia. (2021). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 3-hydroxybutanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations. Retrieved from [Link]
- Google Patents. (n.d.). Hplc method for separation and detection of hydromorphone and related opioid pharmacophores.
-
Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Retrieved from [Link]
-
mzCloud. (n.d.). 3 4 Dimethoxyamphetamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
Orbital. (2025). The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Efficiency of 3',4'-Dimethoxybutyrophenone Production
In the landscape of pharmaceutical and fine chemical synthesis, the production of key intermediates like 3',4'-Dimethoxybutyrophenone demands methodologies that are not only efficient in yield but also robust, scalable, and economically viable. This guide provides an in-depth comparison of the prevalent synthetic routes to 3',4'-Dimethoxybutyrophenone, offering field-proven insights and experimental data to inform methodological choices for researchers, scientists, and drug development professionals.
Introduction: The Significance of 3',4'-Dimethoxybutyrophenone
3',4'-Dimethoxybutyrophenone serves as a crucial building block in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif is present in a range of molecules, making its efficient synthesis a topic of considerable interest. This guide will benchmark two primary synthetic strategies: the classical Friedel-Crafts acylation and an alternative approach involving the oxidation of a secondary alcohol precursor.
Method 1: The Classical Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1][2] In the context of 3',4'-Dimethoxybutyrophenone synthesis, this involves the reaction of veratrole (1,2-dimethoxybenzene) with an acylating agent, typically butyryl chloride or butanoic anhydride, in the presence of a Lewis acid catalyst.[3][4]
The "Why": Mechanistic Causality
The reaction proceeds via an electrophilic aromatic substitution mechanism.[1][3][4] The Lewis acid, commonly anhydrous aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[1][4] This acylium ion is then attacked by the electron-rich veratrole ring, which is activated by its two methoxy groups, leading to the formation of a ketone.[4][5] Due to the deactivating nature of the resulting ketone product, polysubstitution is generally avoided, which is a significant advantage over Friedel-Crafts alkylation.[6]
Diagram of the Friedel-Crafts Acylation Workflow
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
A detailed protocol for the Friedel-Crafts acylation is as follows:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.1-1.3 equivalents) and an anhydrous solvent like dichloromethane.[6] The suspension is cooled to 0-5°C in an ice bath.[6]
-
Addition of Acylating Agent: Butyryl chloride (1.0 equivalent) is dissolved in a small amount of the anhydrous solvent and added dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature below 10°C.[6]
-
Addition of Aromatic Substrate: Veratrole (1.0 equivalent), dissolved in the anhydrous solvent, is then added dropwise to the reaction mixture over 20-40 minutes at 0-5°C.[6]
-
Reaction: The ice bath is removed, and the mixture is allowed to warm to room temperature, stirring for an additional 1-3 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: The reaction is carefully quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6]
-
Extraction and Purification: The organic layer is separated, washed with water, 5% sodium bicarbonate solution, and brine.[6] After drying over anhydrous magnesium sulfate, the solvent is removed by rotary evaporation.[6][7] The crude product can then be purified by distillation or recrystallization.
Method 2: An Alternative Route - Oxidation of 1-(3,4-dimethoxyphenyl)butan-1-ol
An alternative synthetic strategy involves the preparation of the corresponding secondary alcohol, 1-(3,4-dimethoxyphenyl)butan-1-ol, followed by its oxidation to the desired ketone. This two-step approach offers a different set of advantages and challenges.
The "Why": Mechanistic Causality
This route typically begins with a Grignard reaction between a 3,4-dimethoxyphenyl magnesium halide and butanal, or alternatively, the reaction of butyraldehyde with a 3,4-dimethoxyphenyl organometallic reagent. The resulting secondary alcohol is then oxidized to 3',4'-Dimethoxybutyrophenone. Common oxidizing agents for this transformation include acidified potassium dichromate or a Fenton's oxidizing system.[8][9] The choice of oxidant is critical to ensure selective conversion to the ketone without over-oxidation or side reactions.
Diagram of the Grignard and Oxidation Workflow
Caption: Workflow for Grignard Reaction and Subsequent Oxidation.
Experimental Protocol: Oxidation of 1-(3,4-dimethoxyphenyl)butan-1-ol
A representative protocol for the oxidation step is as follows:
-
Preparation of the Alcohol: The precursor, 1-(3,4-dimethoxyphenyl)butan-1-ol, is synthesized via a standard Grignard reaction between 3,4-dimethoxybromobenzene and butanal in an anhydrous ether solvent.
-
Oxidation Setup: The synthesized alcohol is dissolved in a suitable solvent, and an oxidizing agent, such as a solution of potassium dichromate in dilute sulfuric acid, is added.[9]
-
Reaction: The mixture is heated under reflux until the reaction is complete, as monitored by TLC.[9]
-
Work-up and Purification: After cooling, the reaction mixture is worked up to remove the oxidant and other inorganic byproducts. The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography, to yield the final product.
Comparative Analysis: Benchmarking Synthetic Efficiency
| Parameter | Friedel-Crafts Acylation | Grignard Reaction and Oxidation |
| Number of Steps | Typically one main step | Two main steps |
| Reagent Availability | Veratrole, butyryl chloride, and AlCl₃ are readily available. | Starting materials for the Grignard reagent and butanal are also common. |
| Reaction Conditions | Requires strictly anhydrous conditions and careful temperature control.[7] | Grignard step requires anhydrous conditions; oxidation may require heating. |
| Catalyst/Reagent Stoichiometry | Stoichiometric or excess Lewis acid is often required.[10] | Stoichiometric Grignard reagent and oxidant are necessary. |
| Typical Yields | Generally good to high yields are reported in the literature. | Yields can be variable depending on the efficiency of both the Grignard and oxidation steps. |
| Purification | Can sometimes be purified by distillation or simple recrystallization. | Often requires chromatographic purification to separate from unreacted alcohol and byproducts. |
| Scalability | Well-established for large-scale industrial production. | Can be more challenging to scale up, particularly the Grignard reaction. |
| Green Chemistry Considerations | Use of stoichiometric, corrosive, and moisture-sensitive Lewis acids can be a drawback.[11] Newer solid acid catalysts are being explored to mitigate this.[5][11] | Use of heavy metal oxidants like dichromate is a significant environmental concern. Greener oxidation methods are an active area of research. |
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Grignard-oxidation sequence are viable routes for the synthesis of 3',4'-Dimethoxybutyrophenone.
-
For directness and scalability, the Friedel-Crafts acylation is often the preferred method. Its single-step nature and the potential for high yields make it attractive for industrial applications. However, careful management of the Lewis acid catalyst and anhydrous conditions are critical for success. The development of reusable solid acid catalysts may offer a more environmentally benign alternative in the future.[11]
-
The Grignard-oxidation route provides a valuable alternative, particularly in research settings or when the specific precursors are readily available. This pathway allows for greater modularity in synthesizing analogs. The primary drawback lies in its two-step nature and the environmental concerns associated with traditional heavy metal oxidants.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, available equipment, cost considerations, and environmental regulations. It is recommended that researchers carefully evaluate these factors and conduct small-scale optimization studies before committing to a large-scale synthesis.
References
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
Longdom Publishing. Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Nagwa. Question Video: Determining the Product of the Oxidation of Butan-1-ol with Acidified Potassium Dichromate under Reflux. [Link]
-
YouTube. Oxidation butan-1-ol to butanal using a Fenton's oxidising system Part 1 MVI 0277. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. chemijournal.com [chemijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. youtube.com [youtube.com]
- 9. nagwa.com [nagwa.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3',4'-Dimethoxybutyrophenone
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3',4'-Dimethoxybutyrophenone, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.
Part 1: Hazard Assessment and Waste Classification
The foundational step in any disposal protocol is a thorough understanding of the compound's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 3',4'-Dimethoxybutyrophenone is not extensively detailed in public literature, we can infer its hazard profile based on its chemical class (an aromatic ketone) and data from structurally analogous compounds like 3,4-Dimethoxybenzaldehyde.
-
Inferred Hazards : Based on similar chemical structures, 3',4'-Dimethoxybutyrophenone should be treated as potentially hazardous. Assumed risks include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2][3]
-
Waste Classification : Organic ketones are typically classified as ignitable hazardous waste.[4][5] Therefore, 3',4'-Dimethoxybutyrophenone waste must be managed as Hazardous Waste . This classification is critical as it dictates all subsequent handling, storage, and disposal procedures in line with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[6]
Under RCRA, a waste is hazardous if it is specifically "listed" or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] Given its nature as an organic solvent, 3',4'-Dimethoxybutyrophenone waste would likely be classified under the ignitability characteristic .
Part 2: Personal Protective Equipment (PPE)
Before handling 3',4'-Dimethoxybutyrophenone for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[8] The nature of the tasks being performed will greatly influence what aspects of protection are most important.[9][10]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield where splashing is a risk.[9][10] | Protects eyes from accidental splashes of the chemical or solvents used for rinsing, which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, which may cause irritation.[2] Gloves should be changed immediately if contaminated or damaged.[11] |
| Body Protection | A long-sleeved laboratory coat. Gowns should close in the back and have tight-fitting cuffs.[11] | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[2] | Minimizes the inhalation of vapors, which may cause respiratory irritation.[8] |
Part 3: Step-by-Step Disposal Protocol
The disposal of 3',4'-Dimethoxybutyrophenone must follow a systematic process to ensure safety and regulatory compliance from the point of generation to final pickup.
Step 1: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[12]
-
Solid Waste : Collect solid 3',4'-Dimethoxybutyrophenone and contaminated materials (e.g., weighing papers, contaminated gloves, absorbent pads from a spill cleanup) in a dedicated, sealable hazardous waste container.[13]
-
Liquid Waste : Collect liquid 3',4'-Dimethoxybutyrophenone or solutions containing the compound in a separate, compatible, and clearly labeled liquid waste container.[13]
-
Causality : Never mix incompatible waste streams. For example, do not mix this organic ketone waste with strong acids or bases, as this could trigger a hazardous reaction. Always maintain separate waste containers for different hazard classes.[12]
-
Step 2: Container Selection and Labeling
The integrity and labeling of the waste container are mandated by federal and state regulations.[5]
-
Container Choice : Use a container that is in good condition, compatible with the chemical (plastic is often preferred), and has a secure, screw-top cap.[7][14][15] The original reagent bottle, if in good condition, can be reused for its own waste.[14] Do not use food-grade containers.[14] Ensure the container is not filled beyond 90% capacity to allow for vapor expansion.[6]
-
Labeling : As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[12][15] The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[7][14]
-
Location : The SAA must be under the direct control of laboratory personnel.[6] Waste should not be moved from the room where it was generated to another for storage.[7]
-
Storage Conditions : Keep the waste container tightly closed at all times, except when adding waste.[5][15] Store the container within secondary containment (such as a chemical-resistant tray) to contain potential leaks or spills.[12]
-
Accumulation Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed by EHS within three days.[7][16]
Step 4: Arranging for Final Disposal
The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Request Pickup : Once a waste container is full (or approaching the 12-month storage limit), submit a chemical waste pickup request to your EHS office.[7][12]
-
Documentation : Complete all required waste disposal forms accurately. This documentation is essential for regulatory tracking.[4]
-
Prohibition : Under no circumstances should 3',4'-Dimethoxybutyrophenone be disposed of down the drain or in the regular trash. [17] This practice is illegal and environmentally harmful.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of 3',4'-Dimethoxybutyrophenone waste.
Caption: Disposal workflow for 3',4'-Dimethoxybutyrophenone.
Part 4: Spill and Emergency Procedures
In the event of a spill, prompt and correct action is vital to mitigate hazards.
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as vermiculite, sand, or a chemical spill kit absorbent.[8]
-
Gently sweep or wipe up the absorbed material and place it in a sealed, labeled hazardous waste container.[8]
-
Clean the spill area with soap and water.
-
-
Major Spills :
-
Evacuate the area immediately.
-
Alert others and contact your institution's EHS or emergency response team.
-
Prevent entry into the contaminated area.
-
Part 5: Disposal of Empty Containers
An empty container that previously held 3',4'-Dimethoxybutyrophenone can be disposed of as regular trash only after it has been properly decontaminated.[12]
-
Empty the Container : Ensure all contents have been removed.
-
Rinsing : As this compound is not on an EPA "acutely hazardous" (P-list), triple rinsing is a best practice but may not be strictly required for some volatile solvents.[12][18] However, to ensure safety, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinseate : The solvent rinseate must be collected and disposed of as hazardous waste.[12]
-
Deface Label : Completely remove or deface the original chemical label.[12]
-
Final Disposal : Remove the cap and dispose of the container in the regular trash.[12]
By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
UPenn EHRS. Laboratory Chemical Waste Management Guidelines. University of Pennsylvania.
-
GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly.
-
Medical Laboratory Observer. (2019-06-18). Laboratory Waste Management: The New Regulations.
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
-
Benchchem. Safe Disposal of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone: A Procedural Guide.
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users.
-
Purdue University. Guidelines: Handling and Disposal of Chemicals.
-
Apollo Scientific. Safety Data Sheet: 3,4-Diethoxycyclobut-3-ene-1,2-dione.
-
Boston University Environmental Health & Safety. Chemical Waste Management Guide.
-
ChemicalBook. 3',4'-dimethoxybutyrophenone | 54419-21-5.
-
Thermo Fisher Scientific. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
-
University of Iowa Health Care. PPE Requirements Hazardous Drug Handling.
-
Pfaltz & Bauer. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
-
Sigma-Aldrich. Safety Data Sheet: 1,4-Dimethoxybenzene.
-
Extrasynthese. Material Safety Data Sheet: 3',4'-Dimethoxypropiophenone.
-
GSRS. 3',4'-DIMETHOXYBUTYROPHENONE.
-
Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
-
Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol.
-
Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
-
Apollo Scientific. Safety Data Sheet: 3,4-Dihydroxy-5-methoxybenzaldehyde.
-
Benchchem. Essential Safety & Disposal Procedures for 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman.
-
Benchchem. Proper Disposal of 3',4'-Dimethoxy-alpha-naphthoflavone: A Step-by-Step Guide.
-
Benchchem. Proper Disposal of 3-Hydroxy-3',4'-dimethoxyflavone: A Guide for Laboratory Professionals.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. carlroth.com [carlroth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. americanchemistry.com [americanchemistry.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. vumc.org [vumc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Comprehensive Guide to the Safe Handling of 3',4'-Dimethoxybutyrophenone
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3',4'-Dimethoxybutyrophenone. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but also to ensure a culture of safety and responsibility within your laboratory.
Immediate Safety and Hazard Assessment
Given the presence of the dimethoxybenzene moiety and a ketone functional group, it is prudent to treat 3',4'-Dimethoxybutyrophenone as a substance that may cause skin, eye, and respiratory irritation.[1][2][3] Some related compounds are also classified as harmful if swallowed or inhaled and may have aquatic toxicity.[4] Therefore, all handling procedures should be designed to minimize exposure.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3][5]
-
Aquatic Toxicity: May be harmful to aquatic life.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 3',4'-Dimethoxybutyrophenone. The following table outlines the recommended PPE, with justifications based on the potential hazards of similar chemical structures.
| PPE Component | Material/Type Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles.[3][6][7] |
| Hand Protection | Butyl rubber, Neoprene, or Nitrile gloves | These materials offer good resistance to ketones and ethers, providing a barrier against skin contact.[8][9] |
| Body Protection | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing and skin.[3][6] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Recommended when working outside of a fume hood or when generating dust or aerosols, to prevent inhalation.[3][10] |
| Footwear | Closed-toe shoes | Protects feet from spills.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Workflow for Safe Handling of 3',4'-Dimethoxybutyrophenone
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 3,4-Dimethoxyphenylacetone(776-99-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. threesixtysafety.com [threesixtysafety.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. sjsu.edu [sjsu.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
